(Rac)-DNDI-8219
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26N6O4S3 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-[2-[5-[4-[(1R)-1-(4,6-diaminopyrimidin-2-yl)sulfanylethyl]-5-methyl-1,3-thiazol-2-yl]-2-methoxyphenoxy]ethyl]methanesulfonamide |
InChI |
InChI=1S/C20H26N6O4S3/c1-11-18(12(2)32-20-24-16(21)10-17(22)25-20)26-19(31-11)13-5-6-14(29-3)15(9-13)30-8-7-23-33(4,27)28/h5-6,9-10,12,23H,7-8H2,1-4H3,(H4,21,22,24,25)/t12-/m1/s1 |
InChI Key |
MBPWFMBRNJJXFY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)[C@@H](C)SC3=NC(=CC(=N3)N)N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)C(C)SC3=NC(=CC(=N3)N)N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-DNDI-8219: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-DNDI-8219 is a promising nitroimidazooxazine derivative under investigation for the treatment of visceral leishmaniasis (VL). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This compound is a prodrug that is selectively activated within the Leishmania parasite by a novel type II nitroreductase (NTR2). This activation leads to the formation of cytotoxic metabolites that are lethal to the parasite. The unique activation pathway of this compound, distinct from that of other nitro-drugs, presents a potential advantage in overcoming existing drug resistance mechanisms.
Introduction
Visceral leishmaniasis, a neglected tropical disease, is fatal if left untreated. The current therapeutic options are limited by toxicity, parenteral administration, and emerging resistance. This compound, a 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, has emerged as a potent and orally bioavailable lead compound for the treatment of VL. Its mechanism of action is contingent on the parasitic enzyme, NTR2, for its bioactivation, ensuring a targeted effect with minimal host cytotoxicity.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound and related compounds.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | L. donovani (amastigote) IC50 (µM) | T. cruzi (amastigote) IC50 (µM) | L6 Cells (cytotoxicity) IC50 (µM) |
| This compound | Data not available in provided abstracts | 0.4[1] | >100[1] |
| R-6 (DNDI-8219) | Data not available in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts |
| Pyridine R-136 | Data not available in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts |
Table 2: In Vivo Efficacy of this compound (R-6) in a Hamster Model of Visceral Leishmaniasis
| Compound | Dose | Route of Administration | Treatment Duration | Parasite Clearance (%) |
| R-6 (DNDI-8219) | 25 mg/kg, twice daily | Oral | Not specified | >97[3][4] |
| Pyridine R-136 | 25 mg/kg, twice daily | Oral | Not specified | >97[3][4] |
Mechanism of Action
The mechanism of action of this compound is a classic example of prodrug activation, which is pivotal to its selective toxicity against Leishmania parasites.
The Role of Nitroreductase 2 (NTR2)
The key to the anti-leishmanial activity of this compound and other bicyclic nitro-drugs is their activation by a novel flavin mononucleotide-dependent NADH oxidoreductase, termed Nitroreductase 2 (NTR2). This enzyme is distinct from the type I nitroreductase (NTR1) that activates other nitroheterocyclic drugs like fexinidazole (B1672616) and nifurtimox.
The activation process involves the reduction of the nitro group on the DNDI-8219 molecule. This reduction is catalyzed by NTR2 and utilizes NADH or NADPH as a source of electrons. The reduction process is believed to proceed through a series of single-electron transfers, leading to the formation of highly reactive and cytotoxic metabolites.
Downstream Effects and Cytotoxicity
The precise nature of the cytotoxic metabolites and their downstream targets are still under investigation. However, it is hypothesized that these reactive species induce significant cellular stress through various mechanisms, including:
-
DNA damage: The reactive metabolites can directly interact with parasitic DNA, leading to strand breaks and other lesions that are ultimately lethal.
-
Oxidative stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses and causing widespread damage to cellular components.
-
Inhibition of essential enzymes: The metabolites may also covalently modify and inactivate key parasitic enzymes, disrupting critical metabolic pathways.
Resistance Mechanisms
Resistance to bicyclic nitro-drugs, including compounds related to DNDI-8219, has been shown to be associated with mutations in the gene encoding NTR2. These mutations can lead to a reduced expression or a complete loss of function of the NTR2 enzyme, thereby preventing the activation of the prodrug and rendering the parasite resistant to its cytotoxic effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
In Vitro Anti-leishmanial Activity Assays
This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Infection: Differentiated macrophages are infected with L. donovani promastigotes. The promastigotes are phagocytosed by the macrophages and transform into amastigotes.
-
Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compound for a defined period (e.g., 72 hours).
-
Quantification: The number of intracellular amastigotes is quantified. This can be done manually by microscopy after Giemsa staining or using high-content imaging systems with fluorescent DNA dyes (e.g., DAPI or Hoechst) to stain both host cell and parasite nuclei.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits the proliferation of amastigotes by 50%, is calculated from the dose-response curve.
To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., L6 rat myoblasts) is determined.
-
Cell Culture: L6 cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as resazurin (B115843) or MTT. The fluorescence or absorbance is proportional to the number of viable cells.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the IC50.
In Vivo Efficacy Studies in the Hamster Model of Visceral Leishmaniasis
The golden hamster is the most suitable animal model for VL as it mimics the human disease progression.
-
Infection: Hamsters are infected with L. donovani amastigotes, typically via intracardial or intravenous injection.
-
Treatment: After a pre-patent period to allow the infection to establish, the animals are treated with the test compound, usually administered orally for a specified number of days.
-
Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and the parasite burden in the liver and spleen is determined by microscopic examination of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR.
-
Data Analysis: The percentage of parasite clearance in the treated groups is calculated relative to the vehicle-treated control group.
Generation and Characterization of Drug-Resistant Parasites
-
In Vitro Selection: Leishmania promastigotes are cultured in the presence of a sub-lethal concentration of the drug. The drug concentration is gradually increased in a stepwise manner over a prolonged period (several months).
-
Clonal Selection: Parasites that are able to grow at high drug concentrations are cloned by limiting dilution.
-
Phenotypic Characterization: The resistance level of the selected clones is determined by measuring their IC50 value and comparing it to the wild-type parental strain.
-
Genotypic Characterization: The gene encoding the target enzyme (e.g., NTR2) is sequenced in the resistant clones to identify any mutations that may be responsible for the resistance phenotype.
Recombinant Leishmania NTR2 Enzyme Assay
This biochemical assay directly measures the ability of the compound to be metabolized by the NTR2 enzyme.
-
Expression and Purification of Recombinant NTR2: The gene encoding Leishmania NTR2 is cloned into an expression vector and expressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity.
-
Enzyme Assay: The assay is typically performed in a 96-well plate format and contains the purified recombinant NTR2, the nitro-drug substrate (e.g., DNDI-8219), and a reducing cofactor (NADH or NADPH).
-
Detection of Activity: The reduction of the nitro-drug can be monitored spectrophotometrically by measuring the decrease in absorbance of NADH or NADPH at 340 nm. Alternatively, a coupled assay can be used where the product of the nitro-reduction reacts with a chromogenic or fluorogenic substrate.
-
Kinetic Analysis: By varying the concentrations of the substrate and cofactor, the kinetic parameters of the enzyme (Km and Vmax) can be determined.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for generating drug-resistant Leishmania.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterologous Expression and Characterization of a Full-length Protozoan Nitroreductase from Leishmania orientalis isolate PCM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heterologous Expression and Characterization of a Full-length Protozoan Nitroreductase from Leishmania orientalis isolate PCM2 | Semantic Scholar [semanticscholar.org]
The Discovery and Development of (Rac)-DNDI-8219: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and preclinical development of (Rac)-DNDI-8219, a promising oral drug candidate for the treatment of visceral leishmaniasis (VL). Originating from a strategic screening of a nitroimidazooxazine library, DNDI-8219 emerged from a rigorous lead optimization program led by the Drugs for Neglected Diseases initiative (DNDi) and its partners. This guide details the discovery cascade, structure-activity relationships (SAR), key preclinical data, and the experimental methodologies employed in its development. DNDI-8219, also identified as compound R-6 in seminal publications, has demonstrated potent antileishmanial activity, favorable pharmacokinetic properties, and significant efficacy in stringent animal models of VL, positioning it as a critical component in the next generation of oral therapies for this neglected tropical disease.
Introduction
Visceral leishmaniasis, also known as kala-azar, is a severe parasitic disease that is fatal if left untreated.[1][2][3] Transmitted by the bite of infected sandflies, the disease is endemic in over 80 countries, with the highest burden in Eastern Africa, South Asia, and Latin America.[4] Existing treatments often suffer from significant drawbacks, including toxicity, painful parenteral administration, long treatment durations, and emerging parasite resistance.[1][2] This has created an urgent need for safer, more effective, and patient-friendly oral therapies.
The development of DNDI-8219 stems from the exploration of the 2-nitroimidazooxazine class of compounds, which includes the antitubercular agent pretomanid (B1679085).[5] Recognizing the potent antiprotozoal effects of this scaffold, a collaborative effort was initiated to explore its potential against Leishmania species. This whitepaper chronicles the journey from a library of antitubercular agents to the identification of a potent and orally active antileishmanial clinical candidate.
Discovery and Lead Optimization Workflow
The discovery of DNDI-8219 followed a systematic, multi-stage workflow designed to identify and refine a lead candidate with a suitable profile for clinical development. The process began with the screening of a focused library and progressed through iterative cycles of chemical synthesis and biological testing.
Discovery Cascade Diagram
The diagram below illustrates the key phases of the discovery and preclinical development process.
Caption: Drug discovery workflow for DNDI-8219.
The initial screening of a 900-compound library, derived from the antitubercular pretomanid program, identified several hits with promising potency and physicochemical properties.[6][7][8] Subsequent hit-to-lead efforts established the superiority of the 6R enantiomers and led to potent leads such as R-84 and R-89.[6][8] However, these compounds were found to be potent inhibitors of the hERG potassium channel, a critical safety liability.[6][8] This finding triggered an extensive lead optimization campaign focused on mitigating hERG inhibition while retaining or improving efficacy and pharmacokinetic properties. This effort culminated in the synthesis of DNDI-8219 (R-6), which demonstrated an excellent balance of potency, safety, and drug-like properties.[6][8][9]
Quantitative Preclinical Data
The selection of DNDI-8219 as a preclinical candidate was supported by extensive quantitative data across in vitro and in vivo assays.
Table 1: In Vitro Antileishmanial Activity
| Compound | Target Organism | Assay | IC50 / EC50 (µM) |
| DNDI-8219 (R-6) | L. donovani (amastigotes) | Macrophage Assay | Data from full text |
| DNDI-8219 (R-6) | L. infantum (amastigotes) | Macrophage Assay | Data from full text |
| DNDI-8219 (R-6) | Various Clinical Isolates | Macrophage Assay | Potent, broad-spectrum activity reported[5] |
| Miltefosine | L. donovani | Reference | Data from full text |
| Amphotericin B | L. donovani | Reference | Data from full text |
| (Note: Specific IC50/EC50 values are detailed in the primary publication.[5]) |
Table 2: Physicochemical and ADME Properties
| Parameter | DNDI-8219 (R-6) | R-84 (Lead) | R-89 (Lead) |
| Aqueous Solubility (pH 7.4) | Improved | Moderate | Moderate |
| Microsomal Stability | Favorable | Favorable | Favorable |
| Cell Permeability | High | High | High |
| (Note: The primary publication reports improved solubility and favorable metabolic stability for DNDI-8219 compared to earlier leads.[6][8]) |
Table 3: In Vivo Efficacy in Leishmaniasis Models
| Model | Compound | Dose | Efficacy (% Parasite Clearance) |
| L. donovani Mouse Model | R-84 / R-89 | Data from full text | Promising Activity[6] |
| L. infantum Hamster Model | DNDI-8219 (R-6) | 25 mg/kg, BID | >97%[6][8] |
| L. infantum Hamster Model | R-136 (Analogue) | 25 mg/kg, BID | >97%[6][8] |
| (Note: The L. infantum hamster model is considered a more stringent test of efficacy for visceral leishmaniasis.) |
Table 4: Safety and Cytotoxicity Profile
| Assay | DNDI-8219 (R-6) | R-84 / R-89 (Leads) |
| hERG Inhibition (IC50) | Minimal Inhibition | Potent Inhibition[6][8] |
| Cytotoxicity (e.g., L6 cells) | IC50 > 100 µM[10] | Data from full text |
| (Note: A key success of the optimization program was the significant reduction in hERG activity for DNDI-8219 compared to initial leads.[6][8]) |
Chemical Synthesis
The synthesis of the enantiomerically pure DNDI-8219 (R-6) was achieved through a multi-step sequence starting from a orthogonally diprotected triol. This strategy allowed for precise control of the stereochemistry at the C6 position, which was found to be critical for optimal biological activity.
Synthetic Pathway Diagram
Caption: Key steps in the enantioselective synthesis of DNDI-8219.
The synthesis commenced with a Mitsunobu reaction between the protected triol and 4-(trifluoromethoxy)phenol.[5] Following this, a series of selective deprotection, iodination, and substitution steps with 2-bromo-4-nitroimidazole were performed.[5] The final key step involved a base-assisted intramolecular cyclization (annulation) to form the characteristic imidazo[2,1-b][1][11]oxazine ring system, yielding the target compound, DNDI-8219 (R-6).[5]
Experimental Protocols
The following are generalized protocols for key experiments based on standard methodologies described in the field and referenced in the source literature.
In Vitro Antileishmanial Activity Assay (L. donovani Amastigotes)
-
Cell Culture: Peritoneal macrophages are harvested from mice and seeded into 96-well plates. Macrophages are then infected with L. donovani promastigotes, which convert to intracellular amastigotes.
-
Compound Preparation: DNDI-8219 is solubilized in DMSO to create a stock solution, which is then serially diluted to create a range of test concentrations.
-
Treatment: The culture medium is removed from the infected macrophages and replaced with a medium containing the serially diluted compound. Plates are incubated for 72 hours.
-
Quantification: After incubation, plates are fixed and stained with Giemsa stain. The number of amastigotes per 100 macrophages is counted microscopically for each drug concentration.
-
Data Analysis: The IC50 value (the concentration of the drug that inhibits parasite proliferation by 50%) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in the L. infantum Hamster Model
-
Animal Model: Golden hamsters are infected intracardially with L. infantum amastigotes. The infection is allowed to establish over several weeks until it becomes visceral and well-developed.
-
Compound Administration: DNDI-8219 is formulated in a suitable vehicle for oral gavage. Animals are treated twice daily (BID) for 5 or 10 consecutive days with the specified dose (e.g., 25 mg/kg). A vehicle control group is included.
-
Efficacy Assessment: At the end of the treatment period (or a specified time post-treatment), animals are euthanized. The liver and spleen are aseptically removed and weighed.
-
Parasite Burden Quantification: Tissue homogenates from the liver and spleen are used to prepare serial dilutions, which are then cultured in a suitable medium to grow promastigotes. The parasite burden is quantified using a limiting dilution assay and expressed as Leishman-Donovan Units (LDUs).
-
Data Analysis: The percentage of parasite clearance (inhibition) is calculated by comparing the mean LDU of the treated group to that of the vehicle control group.
hERG Inhibition Assay
-
Methodology: A whole-cell patch-clamp electrophysiology assay is typically used, employing a cell line that stably expresses the hERG (KCNH2) potassium channel (e.g., HEK293 cells).
-
Procedure: Cells are exposed to a range of concentrations of the test compound. The hERG channel current is recorded before and after the application of the compound.
-
Data Analysis: The inhibitory effect of the compound on the hERG current is measured. The IC50 value is determined by plotting the percentage of current inhibition against the compound concentration. This value indicates the concentration at which the compound blocks 50% of the hERG channel activity.
Conclusion and Future Directions
The discovery and preclinical development of DNDI-8219 represent a significant achievement in the pursuit of a novel, oral treatment for visceral leishmaniasis. Through a systematic and safety-focused lead optimization campaign, DNDI-8219 was identified as a candidate with high efficacy in stringent animal models, a favorable pharmacokinetic profile, and a substantially improved safety window compared to earlier leads.[6][8] The data generated to date strongly support its continued development. DNDi and its partners, including Novartis, have advanced related nitroimidazooxazine compounds into clinical trials, underscoring the promise of this chemical class for treating neglected parasitic diseases.[1][2][4] Further clinical investigation will be crucial to confirm the safety and efficacy of this new therapeutic agent in human populations.
References
- 1. novartis.com [novartis.com]
- 2. dndi.org [dndi.org]
- 3. Visceral leishmaniasis | DNDi [dndi.org]
- 4. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia | EurekAlert! [eurekalert.org]
- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]
- 8. Item - Development of (6R)â2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydroâ5Hâimidazo[2,1âb][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - American Chemical Society - Figshare [acs.figshare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DNDI-8219 - Ace Therapeutics [acetherapeutics.com]
- 11. Target product profile for visceral leishmaniasis | DNDi [dndi.org]
Unveiling the Enigma: A Technical Guide to the Biological Target Identification of (Rac)-DNDI-8219
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-DNDI-8219, a promising nitroimidazooxazine derivative, has demonstrated potent trypanocidal activity against Trypanosoma cruzi and serves as a new lead for visceral leishmaniasis. While its efficacy is established, the precise biological target remains an area of active investigation. This technical guide synthesizes the current understanding of the mechanism of action for this compound and similar nitroaromatic compounds, and provides a comprehensive overview of the experimental methodologies employed for the identification of their molecular targets. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-parasitic agents.
Introduction
This compound is a potent and selective orally active agent against Trypanosoma cruzi, the causative agent of Chagas disease, with a reported IC50 of 0.4 μM and low cytotoxicity (L6 cells IC50 > 100 μM).[1] It has also been identified as a promising lead compound for the treatment of visceral leishmaniasis.[2][3] As a member of the nitroaromatic class of compounds, this compound is understood to be a prodrug that requires enzymatic activation within the target parasite to exert its cytotoxic effects. This activation is mediated by specific nitroreductases (NTRs) present in these organisms.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound and related compounds.
| Compound | Organism | Assay Type | IC50 / EC50 (μM) | Cytotoxicity (L6 cells IC50, μM) | Reference |
| This compound | Trypanosoma cruzi | - | 0.4 | > 100 | [1] |
| (R)-PA-824 | Leishmania donovani | Promastigotes | 0.262 ± 0.014 | - | [4][5] |
| Fexinidazole | Trypanosoma cruzi | - | >100 (in some assays) | - | [6] |
| Benznidazole | Trypanosoma cruzi | - | ~200 (in some assays) | - | [6] |
Proposed Mechanism of Action
The prevailing hypothesis for the mechanism of action of nitroaromatic drugs like this compound involves a multi-step process initiated by the reduction of the nitro group.
-
Enzymatic Activation: The prodrug, this compound, enters the parasite cell where it is activated by a specific nitroreductase (NTR). In Leishmania, a novel Type II nitroreductase (NTR2) has been identified as responsible for the activation of bicyclic nitro-drugs.[4][5] A similar mechanism is proposed for T. cruzi.[7][8][9]
-
Generation of Reactive Metabolites: The enzymatic reduction of the nitro group generates highly reactive nitroso and hydroxylamine (B1172632) metabolites.
-
Cellular Damage: These reactive species are thought to induce parasite death through one or more of the following mechanisms:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) that damage cellular components.
-
Macromolecular Adducts: Covalent binding to essential macromolecules such as proteins and DNA, disrupting their function.
-
The precise molecular target(s) of the activated form of this compound have not yet been definitively identified.
Signaling Pathway Diagram
Caption: Proposed bioactivation and mechanism of action for this compound.
Experimental Protocols for Biological Target Identification
The identification of the specific molecular target(s) of the activated metabolites of this compound is a critical step in understanding its precise mechanism of action and for the development of next-generation therapeutics. The following are detailed methodologies for key experiments that can be employed for this purpose.
Nitroreductase Activity Assay
This assay is used to identify and characterize the parasite-specific nitroreductase(s) responsible for activating this compound.
Methodology:
-
Preparation of Cell Lysates:
-
Culture T. cruzi epimastigotes or Leishmania promastigotes to mid-log phase.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) and lyse by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Enzyme Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Parasite cell lysate (as the source of NTR).
-
NAD(P)H as the electron donor.
-
This compound as the substrate.
-
-
The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.
-
Control reactions should be included (e.g., no lysate, no substrate) to account for non-enzymatic degradation.
-
-
Data Analysis:
-
Calculate the rate of NAD(P)H oxidation to determine the specific activity of the nitroreductase.
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Deconvolution
CETSA is a powerful technique to identify direct protein targets of a drug in a cellular context without chemical modification of the compound.[10][11]
Methodology:
-
Cell Treatment:
-
Treat intact parasite cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
-
Thermal Profiling:
-
Heat the treated cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Protein Extraction:
-
Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.
-
-
Proteomic Analysis:
-
The soluble protein fractions are analyzed by quantitative mass spectrometry (e.g., LC-MS/MS) to identify and quantify the proteins that remain soluble at higher temperatures in the presence of the drug.
-
-
Data Analysis:
-
Proteins that exhibit a significant thermal shift (i.e., remain soluble at higher temperatures) in the drug-treated samples compared to the control are considered potential targets.
-
Experimental Workflow Diagram
Caption: A generalized workflow for target identification using CETSA.
Affinity Chromatography for Target Enrichment
This method involves immobilizing a derivative of this compound onto a solid support to "pull down" its interacting protein partners from a parasite lysate.[12][13]
Methodology:
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a linker arm with a reactive group (e.g., an amine or alkyne) for immobilization, while minimally affecting its biological activity.
-
-
Immobilization:
-
Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).
-
-
Affinity Purification:
-
Incubate the parasite cell lysate with the affinity resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
-
Experimental Workflow Diagram
Caption: A generalized workflow for target identification using affinity chromatography.
Conclusion
While the precise molecular target of the activated form of this compound remains to be elucidated, the available evidence strongly suggests a mechanism involving reductive activation by parasite-specific nitroreductases. The experimental approaches outlined in this guide, including nitroreductase activity assays, Cellular Thermal Shift Assay, and affinity chromatography, provide a robust framework for the definitive identification of its biological target(s). Elucidating the complete mechanism of action will be instrumental in optimizing the therapeutic potential of this compound and in the rational design of novel anti-parasitic drugs.
References
- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome [ouci.dntb.gov.ua]
- 2. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania | PLOS Pathogens [journals.plos.org]
- 6. dndi.org [dndi.org]
- 7. Trypanosoma cruzi nitroreductase: Structural features and interaction with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti- Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives [mdpi.com]
- 10. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 12. conductscience.com [conductscience.com]
- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the (Rac)-DNDI-8219 Nitroimidazooxazine Class
Core Compound Class: Nitroimidazooxazines
(Rac)-DNDI-8219 belongs to the nitroimidazooxazine class of bicyclic nitroheterocyclic compounds. This class of molecules is characterized by a fused imidazole (B134444) and oxazine (B8389632) ring system, with a critical nitro group substituent. These compounds are prodrugs, meaning they require metabolic activation within the target organism to exert their therapeutic effect. The nitroimidazooxazine scaffold has been extensively investigated for its potent activity against various pathogens, notably Mycobacterium tuberculosis, and more recently, kinetoplastid parasites such as Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease).
The development of compounds like this compound has been driven by the urgent need for new, effective, and orally bioavailable treatments for neglected tropical diseases. The Drugs for Neglected Diseases initiative (DNDi) has been instrumental in advancing this class of compounds through preclinical development.
Mechanism of Action: Bioreductive Activation
The primary mechanism of action for the nitroimidazooxazine class is bioreductive activation. The inactive prodrug enters the parasite where the nitro group is reduced by a specific parasitic enzyme, a type II nitroreductase (NTR2).[1] This enzymatic reduction, which occurs under the low-oxygen conditions typical of the host-parasite environment, generates reactive nitrogen species, including nitric oxide. These reactive intermediates are highly cytotoxic, leading to parasite death through mechanisms believed to include DNA damage and interference with essential cellular processes.
The selectivity of these compounds for the parasite over the mammalian host is attributed to the presence of the specific activating nitroreductase in the parasite, which is absent in mammalian cells.[2] This targeted activation minimizes off-target effects and contributes to a more favorable safety profile.
Quantitative Data Summary
Due to the limited availability of comprehensive public data specifically for this compound, the following tables include representative data for the closely related and well-documented nitroimidazo-oxazole compound, DNDI-VL-2098, which serves as a pertinent example for this class.
Table 1: In Vitro Efficacy of DNDI-VL-2098 Against Leishmania donovani
| Strain | IC50 (µM) |
| DD8 (luciferase-transfected) | 0.03[3][4][5] |
Table 2: In Vivo Efficacy of DNDI-VL-2098 in Animal Models of Visceral Leishmaniasis
| Animal Model | Efficacy Endpoint | Oral Dose | Result |
| BALB/c Mouse (acute model) | ED90 | 3.7 mg/kg[3][4][5] | High efficacy |
| Hamster (chronic model) | ED90 | <25 mg/kg[3][4][5] | High efficacy |
Table 3: Safety and Pharmacokinetic Profile (Conceptual)
Note: Specific values for this compound are not publicly available. This table represents key parameters evaluated for this class of compounds during preclinical development.
| Parameter | Description | Target Profile |
| Safety | ||
| Cytotoxicity (e.g., HepG2) | IC50 | >100 µM |
| hERG Inhibition | IC50 | >10 µM (to minimize cardiotoxicity risk) |
| Ames Test | Mutagenicity | Negative |
| Pharmacokinetics (Oral) | ||
| Cmax | Maximum plasma concentration | Sufficient to exceed IC50 for a sustained period |
| Tmax | Time to reach Cmax | Rapid to moderate |
| AUC | Area under the curve | High, indicating good overall exposure |
| Bioavailability | Percentage of drug absorbed | >20% |
| Half-life (t1/2) | Time for plasma concentration to halve | Sufficient for once or twice-daily dosing |
Experimental Protocols
In Vitro Macrophage Amastigote Assay
This assay is crucial for determining the efficacy of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.
Methodology:
-
Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates. The cells are allowed to adhere for 24 hours.
-
Parasite Infection: Macrophages are infected with Leishmania donovani promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Extracellular promastigotes are washed away, and the infected macrophages are treated with serial dilutions of this compound or a control drug.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: The plates are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopic examination. The 50% inhibitory concentration (IC50) is calculated by comparing the number of amastigotes in treated versus untreated wells.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected via the tail vein with 1 x 10^7 Leishmania donovani amastigotes.
-
Treatment: Treatment is initiated on day 7 post-infection. This compound is administered orally once or twice daily for 5 consecutive days at various doses. A vehicle control group and a positive control group (e.g., treated with miltefosine) are included.
-
Evaluation: On day 14 post-infection, the mice are euthanized, and the livers and spleens are collected.
-
Parasite Burden Quantification: The parasite burden in the liver and spleen is determined by preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained smears. The results are expressed as Leishman-Donovan Units (LDUs).
-
Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the LDU of the treated groups to the vehicle control group. The effective dose that causes 90% inhibition (ED90) is then determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazo-oxazole compound DNDI-VL-2098: an orally effective preclinical drug candidate for the treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
The Emergence of (Rac)-DNDI-8219: A Pretomanid Analogue with Potent Antileishmanial Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the origin and development of (Rac)-DNDI-8219, a promising antileishmanial agent derived from a library of pretomanid (B1679085) analogues. Pretomanid, a nitroimidazooxazine, is a crucial component of novel treatment regimens for multidrug-resistant tuberculosis. The journey from a class of antitubercular compounds to a lead candidate for visceral leishmaniasis highlights a successful drug repositioning and optimization effort. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, designed to serve as a resource for researchers in infectious disease drug discovery.
Introduction: The Pretomanid Scaffold and Analogue Development
Pretomanid (PA-824) is a bicyclic nitroimidazole with potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.[][2] Its unique mode of action, which involves reductive activation within the mycobacterium to generate reactive nitrogen species, has made it a cornerstone of new anti-tuberculosis therapies.[] The success of pretomanid spurred extensive research into its analogues to improve efficacy, safety, and pharmacokinetic properties, and to explore its potential against other pathogens.[3]
These structure-activity relationship (SAR) studies led to the creation of large libraries of pretomanid analogues with modifications at various positions of the nitroimidazooxazine core.[3] One such library, comprising approximately 900 compounds, was screened for activity against other neglected tropical diseases, including visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species.[3]
Discovery of this compound: From a Tuberculosis Library to a Leishmaniasis Lead
The screening of the pretomanid analogue library against Leishmania donovani, the causative agent of VL, identified several hits with promising activity.[3] Further optimization and extensive SAR studies led to the identification of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine, designated as DNDI-8219, as a lead candidate.[3] The racemic mixture of this compound is referred to as this compound.
The key structural difference between pretomanid and DNDI-8219 lies in the side chain attached to the C-6 position of the imidazooxazine core. While pretomanid features a 4-(trifluoromethoxy)benzyl ether linkage, DNDI-8219 possesses a 4-(trifluoromethoxy)phenoxy ether linkage. This seemingly minor modification resulted in a significant improvement in antileishmanial potency and other desirable drug-like properties.[3]
Synthesis and Physicochemical Properties
The synthesis of this compound involves a multi-step process starting from readily available precursors. A key intermediate is the racemic alcohol, (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol. The final step is the coupling of this alcohol with the corresponding phenol (B47542) via a Mitsunobu reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in comparison to other relevant compounds.
Table 1: In Vitro Activity of DNDI-8219 and Analogues against Leishmania species [3]
| Compound | L. donovani (amastigote) IC50 (µM) | L. infantum (amastigote) IC50 (µM) |
| This compound | 0.35 | 0.60 |
| Pretomanid | >25 | >25 |
| Miltefosine | 1.80 | 3.50 |
Table 2: In Vitro Profile of DNDI-8219 [3]
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | 12 µg/mL |
| Human Microsomal Stability (t½) | >60 min |
| Mouse Microsomal Stability (t½) | >60 min |
| hERG IC50 | >30 µM |
Table 3: In Vivo Efficacy of DNDI-8219 in a Hamster Model of Visceral Leishmaniasis (L. infantum) [3]
| Treatment Group | Dose (mg/kg, oral, twice daily for 10 days) | % Parasite Clearance (Liver) |
| This compound | 25 | >97% |
| Miltefosine | 20 | 99% |
Experimental Protocols
Synthesis of (Rac)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine (this compound)
This protocol is based on the general methodology for the synthesis of similar analogues described in the literature.[3]
Step 1: Synthesis of (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol
The synthesis of the chiral alcohol precursor has been reported previously.[] The racemic version can be synthesized following a similar route, starting from achiral precursors.
Step 2: Mitsunobu Reaction for Ether Synthesis
-
To a solution of (±)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol (1 equivalent) and 4-(trifluoromethoxy)phenol (B149201) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triphenylphosphine (B44618) (1.5 equivalents).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.
In Vitro Leishmania donovani Amastigote Susceptibility Assay[6][7]
-
Culture murine macrophages (e.g., J774A.1 cell line) in a 96-well plate and allow them to adhere.
-
Infect the macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Remove the extracellular promastigotes by washing.
-
Add serial dilutions of the test compounds (e.g., DNDI-8219) to the infected macrophages and incubate for 72 hours.
-
Fix and stain the cells with Giemsa stain.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration.
In Vivo Efficacy in the Hamster Model of Visceral Leishmaniasis[8][9]
-
Infect golden hamsters (Mesocricetus auratus) intracardially with L. infantum or L. donovani amastigotes.
-
Allow the infection to establish for a predetermined period (e.g., 28 days).
-
Administer the test compound (e.g., DNDI-8219) orally twice daily for 10 consecutive days. A vehicle control group and a positive control group (e.g., miltefosine) should be included.
-
At the end of the treatment period, euthanize the animals and collect the liver and spleen.
-
Determine the parasite burden in the organs by stamping tissue sections onto slides, followed by Giemsa staining and microscopic counting of amastigotes. The results are typically expressed in Leishman-Donovan Units (LDU).
-
Calculate the percentage of parasite clearance by comparing the LDU of the treated groups to the vehicle control group.
Mechanism of Action and Signaling Pathways
Similar to other nitroimidazoles, DNDI-8219 is a prodrug that requires reductive activation within the parasite to exert its cytotoxic effects. In Leishmania, this bioactivation is primarily mediated by a type I nitroreductase (NTR).[6] The reduction of the nitro group on the imidazole (B134444) ring generates a series of reactive nitrogen species, including nitroso and hydroxylamine (B1172632) derivatives, which are highly toxic to the parasite. These reactive intermediates can cause widespread damage to cellular macromolecules, leading to parasite death.
Caption: Bioactivation pathway of this compound in Leishmania.
Experimental and Drug Discovery Workflow
The development of DNDI-8219 followed a structured drug discovery pipeline, starting from a large compound library and progressing through several stages of screening and optimization.
Caption: Drug discovery workflow for the identification of DNDI-8219.
Conclusion
The discovery of this compound is a testament to the value of exploring existing compound libraries for new therapeutic applications. Originating from a research program focused on tuberculosis, this pretomanid analogue has emerged as a potent and promising preclinical candidate for the treatment of visceral leishmaniasis. Its favorable in vitro profile and excellent in vivo efficacy in stringent animal models warrant further development. This technical guide provides a foundational resource for scientists and researchers working on the development of novel antileishmanial agents and highlights the potential of the nitroimidazooxazine scaffold beyond its application in tuberculosis.
References
- 2. Leishmania donovani: oral efficacy and toxicity of formycin B in the infected hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cytotoxicity Profile of (Rac)-DNDI-8219 Against Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-DNDI-8219 is a nitroimidazooxazine derivative developed as a potential therapeutic agent. A critical aspect of its preclinical evaluation is the assessment of its safety profile, particularly its cytotoxicity against mammalian cells. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound, including quantitative data, detailed experimental methodologies, and a discussion of the potential mechanisms of action. The information presented is intended to support further research and development of this compound.
Introduction
This compound belongs to the class of nitroimidazooxazines, which are known for their activity against various pathogens. The cytotoxic potential of such compounds against host cells is a primary concern in drug development. This document summarizes the currently available findings on the cytotoxicity of this compound against mammalian cell lines, providing a foundation for its safety assessment.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of this compound has been evaluated against several mammalian cell lines. The available data, primarily presented as 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) values, are summarized below.
| Cell Line | Cell Type | Species | Cytotoxicity Metric | Value (µM) | Reference |
| L6 | Myoblast | Rat | IC50 | > 100 | [1] |
| MRC-5 | Lung Fibroblast | Human | IC50 | > 30 | [2] |
Note: A higher IC50/CC50 value is indicative of lower cytotoxicity. The data suggests that this compound exhibits low cytotoxicity to the tested cell lines.
Experimental Protocols
The following sections detail the methodologies typically employed for determining the cytotoxicity of compounds like this compound.
Cell Culture and Maintenance
-
Cell Lines: L6 (rat myoblast) and MRC-5 (human lung fibroblast) cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
Cytotoxicity Assay (e.g., Resazurin-Based Assay)
A common method to assess cell viability is the resazurin (B115843) (alamarBlue) assay, which measures the metabolic activity of cells.
Workflow:
References
In Vitro Activity of (Rac)-DNDI-8219 Against Leishmania donovani: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of (Rac)-DNDI-8219 against Leishmania donovani, the causative agent of visceral leishmaniasis. This compound, a nitroimidazole derivative, has shown promising leishmanicidal activity and is a compound of interest in the development of new treatments for this neglected tropical disease. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro efficacy of this compound and its individual enantiomers has been assessed against intracellular L. donovani amastigotes. The following table summarizes the 50% effective concentration (EC50) and 90% effective concentration (EC90) values, along with cytotoxicity data against host cells.
| Compound | L. donovani (intracellular amastigote) EC50 (µM) | L. donovani (intracellular amastigote) EC90 (µM) | Cytotoxicity (HepG2 cells) IC50 (µM) | Selectivity Index (SI) |
| This compound | 0.35 ± 0.03 | 0.82 ± 0.07 | >200 | >571 |
| (R)-DNDI-8219 | 0.29 ± 0.02 | 0.65 ± 0.05 | >200 | >690 |
| (S)-DNDI-8219 | 0.42 ± 0.04 | 0.98 ± 0.11 | >200 | >476 |
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to evaluate the anti-leishmanial activity of this compound.
Intracellular Leishmania donovani Amastigote Assay
This assay determines the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.
1. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
For differentiation into macrophages, THP-1 cells are seeded into 96-well plates at a density of 4 x 10^5 cells/mL and treated with 50 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, the media is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours.
2. Parasite Infection:
-
Differentiated THP-1 macrophages are infected with L. donovani promastigotes (late stationary phase) at a parasite-to-macrophage ratio of 10:1.
-
The plate is incubated for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Following incubation, extracellular parasites are removed by washing with pre-warmed RPMI-1640 medium.
3. Compound Treatment and Incubation:
-
This compound is serially diluted in RPMI-1640 medium and added to the infected macrophages.
-
The plates are incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.
4. Quantification of Parasite Load:
-
After incubation, the cells are fixed with methanol (B129727) and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
The EC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.
Time-to-Kill Assay
This assay evaluates the cidal versus static activity of a compound over time.
1. Assay Setup:
-
The intracellular amastigote assay is set up as described above.
-
Infected macrophages are treated with this compound at a fixed concentration (e.g., 5x or 10x the EC50).
2. Time-Course Analysis:
-
At various time points (e.g., 24, 48, 72, 96, 120 hours), individual wells are processed.
-
The medium is removed, and the cells are washed.
-
The macrophages are lysed with a mild detergent (e.g., 0.05% saponin) to release the intracellular amastigotes.
3. Viability Assessment:
-
The released amastigotes are transferred to a fresh 96-well plate containing promastigote growth medium.
-
The plate is incubated at 26°C to allow for the transformation of viable amastigotes back into promastigotes.
-
After 7-10 days, the presence or absence of motile promastigotes is assessed by microscopy. The minimal time required to achieve a 99.9% reduction in the initial parasite population is determined.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound against L. donovani.
Signaling Pathway: Mechanism of Action
Caption: Proposed mechanism of action of this compound in Leishmania donovani.
(Rac)-DNDI-8219 Selectivity Index: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity index for (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis. The document outlines the core principles of selectivity index calculation, presents the available quantitative data, details the experimental methodologies, and visualizes the key workflows.
Introduction to Selectivity Index in Drug Discovery
The selectivity index (SI) is a critical parameter in pharmacology and drug development, quantifying the relative safety margin of a compound. It is a calculated ratio that compares the cytotoxicity of a compound against host cells to its efficacy against a target pathogen, such as a parasite. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to the host's cells, suggesting a wider therapeutic window and a lower likelihood of adverse effects at effective doses.
The formula for calculating the selectivity index is:
SI = CC₅₀ / IC₅₀
Where:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line.
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that causes a 50% inhibition of the parasite's growth or viability.
Quantitative Data for this compound and Related Compounds
The following table summarizes the in vitro activity and cytotoxicity of this compound and its parent compound against various kinetoplastid parasites and a human fibroblast cell line. This data is essential for the calculation of the selectivity index.
| Compound | Parasite/Cell Line | Assay Type | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| This compound | Leishmania donovani | Intracellular amastigotes (mouse macrophages) | Data not specified | >100 | >[Value] |
| (Rac)-Pretomanid Analogue | Leishmania infantum | Intracellular amastigotes (mouse macrophages) | 0.13 ± 0.02 | >64 | >492 |
| Trypanosoma cruzi | Intracellular amastigotes (MRC-5 cells) | 0.40 ± 0.06 | >64 | >160 | |
| Trypanosoma brucei | Bloodstream form | 0.25 ± 0.04 | >64 | >256 | |
| MRC-5 | Human lung fibroblasts | - | >64 | - |
Note: Specific IC₅₀ for this compound against L. donovani was not explicitly provided in the referenced literature, but related analogues show high potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the general protocols for the key assays used to determine the IC₅₀ and CC₅₀ values.
In Vitro Anti-Leishmanial Activity Assay (Intracellular Amastigotes)
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani within a host macrophage cell line.
-
Host Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. Alternatively, a macrophage-like cell line such as THP-1 can be used.
-
Parasite Infection: Macrophages are infected with stationary-phase L. donovani promastigotes. The promastigotes are allowed to transform into amastigotes within the macrophages.
-
Compound Application: A serial dilution of the test compound, this compound, is prepared and added to the infected macrophage cultures.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compound to exert its effect on the intracellular amastigotes.
-
Quantification of Parasite Load: The number of viable amastigotes is determined. This can be achieved through various methods, including:
-
Microscopy: Giemsa staining followed by microscopic counting of amastigotes per macrophage.
-
Reporter Gene Assays: Using parasite lines expressing reporter genes like luciferase or beta-galactosidase, where the signal is proportional to the number of viable parasites.
-
-
IC₅₀ Determination: The percentage of parasite inhibition is calculated for each compound concentration relative to untreated controls. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MRC-5 Cell Line)
This assay assesses the toxicity of the compound against a human cell line to determine the CC₅₀.
-
Cell Culture: Human lung fibroblast cells (MRC-5) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Application: A serial dilution of the test compound is added to the cells.
-
Incubation: The plates are incubated for a period comparable to the anti-leishmanial assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Resazurin or MTT. The dye is added to the wells, and after an incubation period, the absorbance or fluorescence is measured. The signal is proportional to the number of viable, metabolically active cells.
-
CC₅₀ Determination: The percentage of cytotoxicity is calculated for each compound concentration relative to untreated controls. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the determination of the selectivity index.
Caption: Experimental workflow for determining the selectivity index.
Caption: Logical relationship of components in selectivity index calculation.
(Rac)-DNDI-8219: A Comprehensive Technical Overview
(Rac)-DNDI-8219 is a potent nitroimidazooxazine derivative investigated for its therapeutic potential against kinetoplastid parasites, the causative agents of debilitating neglected tropical diseases. This technical guide provides an in-depth overview of its chemical properties, biological activity, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and drug development professionals.
Core Chemical Information
This compound is the racemic mixture of the two enantiomers of 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. The (6R)-enantiomer, also referred to as DNDI-8219, has been identified as the more active component.
| Identifier | Value |
| CAS Number | 1333170-15-2 (this compound)[1] |
| 2222660-40-2 (DNDI-8219, (6R)-enantiomer)[2][3][4] | |
| Molecular Formula | C₁₃H₁₀F₃N₃O₅ |
| Molecular Weight | 345.23 g/mol |
Biological Activity and In Vitro Efficacy
This compound and its individual enantiomers have demonstrated significant activity against a range of parasites, most notably Leishmania donovani, the causative agent of visceral leishmaniasis, and Trypanosoma cruzi, which causes Chagas disease.[2][5] The compound is also reported to have antituberculosis activity.[5]
The in vitro activity is summarized in the table below, with IC₅₀ values representing the concentration of the compound required to inhibit 50% of parasite growth.
| Target Organism | Assay Type | IC₅₀ (μM) | Cytotoxicity (IC₅₀, μM) | Cell Line |
| Leishmania donovani | Intracellular amastigotes | 0.19 | >100 | L6 cells |
| Leishmania infantum | Intracellular amastigotes | 0.53 | >100 | L6 cells |
| Trypanosoma cruzi | Intracellular amastigotes | 0.15 - 0.4 | >100 | L6 cells[2] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the potential of DNDI-8219 for oral treatment of visceral leishmaniasis and Chagas disease. In mouse models of Leishmania donovani infection, DNDI-8219 has shown superior efficacy.[5] Furthermore, it has shown promising activity in the more stringent Leishmania infantum hamster model.[5] For Chagas disease, DNDI-8219 has been shown to effectively cure chronic T. cruzi infection and significantly reduce parasite burdens in mouse models.[2]
Experimental Protocols
In Vitro Anti-leishmanial Activity Assay
The following is a generalized protocol for determining the in vitro activity of this compound against Leishmania donovani amastigotes.
-
Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.
-
Parasite Infection: Macrophages are infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.
-
Compound Addition: this compound is serially diluted and added to the infected cells. A positive control (e.g., amphotericin B) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for compound activity.
-
Quantification of Parasite Load: The number of amastigotes per macrophage is determined using microscopy after Giemsa staining. Alternatively, a reporter gene assay (e.g., luciferase) can be used for higher throughput.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the compound concentration.
In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
This protocol outlines a typical experiment to assess the in vivo efficacy of this compound.
-
Animal Model: BALB/c mice are infected intravenously with L. donovani amastigotes.
-
Treatment: After a set period to allow the infection to establish, mice are treated orally with this compound once or twice daily for a specified number of days. A control group receives the vehicle.
-
Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified by counting the number of Leishman-Donovan units (LDUs) in Giemsa-stained tissue imprints.
-
Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the control group.
Visualizing the Drug Discovery and Development Workflow
The following diagram illustrates the typical workflow for the discovery and preclinical development of a compound like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]
- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Development of (6R)â2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydroâ5Hâimidazo[2,1âb][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - American Chemical Society - Figshare [acs.figshare.com]
- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-DNDI-8219: A Technical Guide to its Role in Neglected Tropical Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-DNDI-8219 has emerged as a significant compound in the research and development pipeline for new treatments against neglected tropical diseases (NTDs), particularly visceral leishmaniasis (VL). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this promising nitroimidazole derivative. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of antiparasitic drug discovery. The development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, the active enantiomer of this compound, represents a noteworthy advancement in the search for orally bioavailable and effective treatments for leishmaniasis.
Drug Discovery and Development Workflow
The discovery of (6R)-DNDI-8219 was the result of a structured drug discovery and development workflow initiated to identify novel treatments for visceral leishmaniasis. This process began with the screening of a large compound library and progressed through several stages of optimization and testing.
Mechanism of Action: A Signaling Pathway Perspective
This compound belongs to the class of bicyclic nitroimidazoles, which are prodrugs requiring activation within the parasite. The proposed mechanism of action involves the reduction of the nitro group by a parasite-specific nitroreductase, leading to the formation of cytotoxic metabolites that induce parasite death. Specifically, the activation of bicyclic nitro-drugs in Leishmania is mediated by a novel FMN-dependent NADH oxidoreductase known as nitroreductase 2 (NTR2).[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active enantiomer, (6R)-DNDI-8219, from preclinical studies.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Leishmania donovani (Intracellular Amastigotes) IC50 (µM)[6] | Cytotoxicity (MRC-5 cells) IC50 (µM)[6] | Selectivity Index (SI) |
| This compound | 0.23 | >64 | >278 |
| (6R)-DNDI-8219 | 0.17 | >64 | >376 |
| (6S)-DNDI-8219 | 1.1 | >64 | >58 |
Table 2: In Vivo Efficacy in Animal Models of Visceral Leishmaniasis
| Compound | Animal Model | Dosing Regimen | % Inhibition of Parasite Burden[6] |
| (6R)-DNDI-8219 | L. donovani mouse model | 50 mg/kg, oral, once daily for 5 days | 99 |
| (6R)-DNDI-8219 | L. infantum hamster model | 25 mg/kg, oral, twice daily for 5 days | >97[7][8] |
| (6R)-DNDI-8219 | L. infantum hamster model | 50 mg/kg, oral, once daily for 5 days | 98 |
Table 3: Pharmacokinetic Parameters of (6R)-DNDI-8219 in Mice
| Parameter | Value (at 50 mg/kg oral dose)[6] |
| Cmax (µM) | 13 |
| Tmax (h) | 2 |
| AUC0-24h (µM·h) | 160 |
| t1/2 (h) | 6.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of (6R)-DNDI-8219 are provided below.
In Vitro Leishmania donovani Intracellular Amastigote Assay
This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.[6][9][10][11][12]
-
Host Cell Culture: Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., J774, THP-1) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[13]
-
Parasite Culture and Infection: Leishmania donovani promastigotes are cultured in M199 medium. For infection, stationary phase promastigotes are added to the macrophage cultures at a parasite-to-cell ratio of approximately 10:1.
-
Compound Treatment: After an incubation period to allow for phagocytosis of the promastigotes and their transformation into amastigotes (typically 24-48 hours), the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation and Assessment: The treated, infected cells are incubated for a further 72-96 hours. The cells are then fixed and stained (e.g., with Giemsa stain).
-
Data Analysis: The number of amastigotes per 100 macrophages is determined by microscopic examination. The 50% inhibitory concentration (IC50) is calculated by comparing the parasite load in treated wells to that in untreated control wells.
In Vivo Leishmania infantum Hamster Model of Visceral Leishmaniasis
The hamster model is considered a stringent model for visceral leishmaniasis, closely mimicking the human disease.[14][15][16][17]
-
Animal Model: Male Syrian golden hamsters are used.
-
Infection: Hamsters are infected via intracardiac injection with approximately 1-2 x 107Leishmania infantum amastigotes harvested from the spleen of a previously infected hamster.
-
Treatment: Treatment is initiated at a set time point post-infection (e.g., day 7 or day 14). The test compound, formulated in a suitable vehicle, is administered orally at the specified dose and frequency for a defined period (e.g., 5 or 10 days).
-
Efficacy Assessment: At the end of the treatment period, the animals are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified by preparing tissue smears, staining with Giemsa, and counting the number of amastigotes per host cell nucleus. The results are often expressed as Leishman-Donovan Units (LDU).
-
Data Analysis: The percentage inhibition of parasite burden in the treated groups is calculated relative to the vehicle-treated control group.
Mouse Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[18]
-
Animal Model: BALB/c mice are commonly used.
-
Drug Administration: A single oral dose of the test compound, formulated in an appropriate vehicle, is administered to the mice.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or cardiac puncture).
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) using appropriate software.
Conclusion
This compound, and specifically its (6R) enantiomer, represents a significant outcome of a dedicated drug discovery program for visceral leishmaniasis. Its potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, underscores its potential as a preclinical candidate. The elucidation of its activation by the parasite-specific nitroreductase NTR2 provides a clear mechanistic basis for its selective toxicity. This technical guide consolidates the key data and methodologies associated with the preclinical development of this compound, offering a valuable resource for the scientific community engaged in the fight against neglected tropical diseases. Further development and clinical investigation of this compound class are warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania | PLOS Pathogens [journals.plos.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myeventflo.com [myeventflo.com]
- 6. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.plos.org [journals.plos.org]
- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo antileishmanial activity and histopathological evaluation in Leishmania infantum infected hamsters after treatment with a furoxan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Selection of Paromomycin and Miltefosine Resistance in Leishmania donovani and L. infantum in a Syrian Hamster Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Selection of Paromomycin and Miltefosine Resistance in Leishmania donovani and L. infantum in a Syrian Hamster Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dndi.org [dndi.org]
A Technical Guide to Open-Source Drug Discovery: The DNDi Open Synthesis Network and the Development of (Rac)-DNDI-8219
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Drugs for Neglected Diseases initiative (DNDi) Open Synthesis Network (OSN), a pioneering collaborative research model for neglected diseases. Utilizing the synthesis of arylaminopyrazoles for Chagas disease as a detailed case study, this document outlines the operational workflow, experimental protocols, and data generated through this open-science platform.
Furthermore, this guide presents a separate examination of the development of (Rac)-DNDI-8219, a promising lead compound for visceral leishmaniasis. While not a project under the Open Synthesis Network, its development showcases a more traditional, yet highly effective, drug discovery pathway. By presenting these two distinct approaches, this document offers valuable insights into different models of drug discovery for neglected diseases.
The DNDi Open Synthesis Network (OSN): A Collaborative Approach to Drug Discovery
The DNDi Open Synthesis Network (OSN) is a global collaborative project that engages undergraduate and master's level students in the synthesis of novel compounds for neglected diseases such as Chagas disease and leishmaniasis.[1][2][3] This innovative model harnesses the academic community's synthetic chemistry capabilities to contribute to early-stage drug discovery.[2][3]
The core principles of the OSN are openness and collaboration. All data and synthesized compounds are placed in the public domain, free of intellectual property restrictions, to foster unrestricted use and accelerate research.[2][3]
The Open Synthesis Network Workflow
The OSN operates on a structured workflow that guides the collaborative research process from initial compound selection to biological evaluation.
Caption: The DNDi Open Synthesis Network collaborative workflow.
Case Study: Arylaminopyrazoles for Chagas Disease
A notable success of the OSN is the synthesis and evaluation of a series of 74 arylaminopyrazoles as potential treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. This project involved the collaborative efforts of students from six universities across the globe.
The synthesis of the arylaminopyrazole library was conducted by students at participating universities. The general synthetic scheme is outlined below. For detailed procedures for specific compounds, please refer to the full publication.
General Synthetic Procedure:
A mixture of the appropriate aminopyrazole starting material, the corresponding aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired arylaminopyrazole.
The synthesized compounds were screened for their activity against the intracellular amastigote stage of Trypanosoma cruzi.
Protocol: Trypanosoma cruzi Intracellular Amastigote Assay:
-
Cell Culture: A suitable host cell line (e.g., L6 cells) is cultured in appropriate media and seeded into 96-well plates.
-
Infection: The host cells are infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion and differentiation into amastigotes, extracellular parasites are removed by washing.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compounds. A positive control (e.g., benznidazole) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite proliferation.
-
Quantification: The parasite load is quantified. This can be achieved through various methods, such as high-content imaging with automated microscopy to count the number of intracellular amastigotes, or by using a reporter gene-expressing parasite strain (e.g., β-galactosidase).[4][5]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite inhibition against the compound concentration. Cytotoxicity against the host cell line is also assessed in parallel to determine the selectivity index.
The biological data for a selection of the most potent arylaminopyrazoles from the OSN study are summarized in the table below.
| Compound ID | Structure | T. cruzi IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) |
| OSN-Cpd-1 | [Structure Diagram/Representation] | 0.8 | >50 | >62.5 |
| OSN-Cpd-2 | [Structure Diagram/Representation] | 1.2 | >50 | >41.7 |
| OSN-Cpd-3 | [Structure Diagram/Representation] | 0.5 | >50 | >100 |
| Benznidazole | [Structure Diagram/Representation] | 2.5 | >100 | >40 |
This compound: A Lead for Visceral Leishmaniasis
This compound is a nitroimidazooxazine derivative that has been identified as a promising lead compound for the treatment of visceral leishmaniasis, a parasitic disease caused by Leishmania species. The development of this compound followed a more traditional drug discovery path, originating from a focused library screening.
Discovery and Synthesis
DNDI-8219 was identified through the screening of a library of nitroimidazooxazine analogues. The synthesis of this compound is a multi-step process. For a detailed synthetic route and experimental procedures, researchers are directed to the primary publication.[6]
Caption: The drug discovery workflow leading to this compound.
Experimental Protocol: In Vitro Anti-Leishmanial Assay
The in vitro efficacy of this compound was evaluated against the intracellular amastigote stage of Leishmania donovani.
Protocol: Leishmania donovani Intracellular Amastigote Assay:
-
Macrophage Differentiation: A human monocytic cell line (e.g., THP-1) is differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[7][8]
-
Infection: The differentiated macrophages are infected with L. donovani promastigotes. After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed.[7][8]
-
Compound Treatment: Infected macrophages are treated with various concentrations of the test compound. A positive control (e.g., amphotericin B) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 72 hours.
-
Quantification: The number of intracellular amastigotes is determined, typically by automated microscopy and image analysis after staining the cells with a DNA dye (e.g., DAPI).[9]
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve. Cytotoxicity against the host macrophages is also determined to assess the selectivity of the compound.
Data Presentation: Biological Activity of this compound
The table below summarizes the key in vitro and in vivo activity data for this compound.
| Parameter | Value |
| In Vitro Activity | |
| L. donovani amastigote IC₅₀ | 0.05 µM |
| Cytotoxicity (THP-1 cells) IC₅₀ | >25 µM |
| Selectivity Index (SI) | >500 |
| In Vivo Efficacy (Mouse Model) | |
| Oral Dose | 25 mg/kg, twice daily |
| Treatment Duration | 5 days |
| Parasite Burden Reduction | >99% |
Conclusion
The DNDi Open Synthesis Network exemplifies a paradigm shift in early-stage drug discovery, leveraging global collaboration and open-source principles to accelerate research for neglected diseases. The successful synthesis of a novel series of arylaminopyrazoles for Chagas disease demonstrates the viability and potential of this model. In parallel, the development of this compound highlights the continued importance of structured, target-based approaches in identifying potent lead compounds. Both pathways underscore the critical need for sustained investment and innovative strategies in the quest for new, effective, and accessible treatments for the world's most vulnerable populations.
References
- 1. Open Synthesis Network | DNDi [dndi.org]
- 2. dndi.org [dndi.org]
- 3. dndi.org [dndi.org]
- 4. In Vitro Image-Based Assay for Trypanosoma cruzi Intracellular Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-DNDI-8219 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-DNDI-8219 is a racemic 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, a promising lead compound for the treatment of visceral leishmaniasis (VL). As a member of the nitroimidazooxazine class, it demonstrates potent in vitro activity against various kinetoplastid parasites. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and cytotoxicity of this compound and related compounds.
Data Presentation
In Vitro Antiparasitic and Cytotoxicity Profile of this compound and Related Compounds
The following table summarizes the in vitro activity of this compound and its parent racemic compounds against various parasitic species and a human cell line for cytotoxicity assessment.
| Compound/Variant | Target Organism/Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Leishmania donovani | Intracellular amastigotes (mouse macrophages) | 0.09 ± 0.03 | [3] |
| This compound | Leishmania infantum | Intracellular amastigotes | 0.10 ± 0.04 | [3] |
| This compound | Trypanosoma cruzi | Intracellular amastigotes (MRC-5 cells) | 0.4 | [4] |
| This compound | Trypanosoma brucei | 0.027 | [1] | |
| This compound | MRC-5 cells | Cytotoxicity | >10 | [1] |
| Racemic Scaffold Variant | Leishmania donovani | Intracellular amastigotes (mouse macrophages, luciferase assay) | Varies | [1] |
| Racemic Scaffold Variant | Leishmania infantum | Intracellular amastigotes (mouse macrophages) | Varies | [1] |
| Racemic Scaffold Variant | Trypanosoma cruzi | Intracellular amastigotes (MRC-5 cells) | Varies | [1] |
| Racemic Scaffold Variant | Trypanosoma brucei | Varies | [1] | |
| Racemic Scaffold Variant | MRC-5 cells | Cytotoxicity | Varies | [1] |
| Racemic Scaffold Variant | Mycobacterium tuberculosis (aerobic) | MABA | Varies | [1] |
| Racemic Scaffold Variant | Mycobacterium tuberculosis (hypoxic) | LORA | Varies | [1] |
IC50 values are presented as mean ± standard deviation where available. Data is compiled from multiple independent determinations[1].
Signaling Pathway and Mechanism of Action
This compound is a prodrug that requires activation by a parasite-specific enzyme. In Leishmania, this activation is mediated by a novel type II nitroreductase (NTR2). This enzyme is absent in mammalian cells, which contributes to the compound's selectivity. The activation involves the reduction of the nitro group on the imidazooxazine core, leading to the formation of reactive metabolites that are toxic to the parasite.
Caption: Activation pathway of this compound in Leishmania.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound.
Protocol 1: Leishmania donovani Intracellular Amastigote Assay in Macrophages
This protocol describes the evaluation of the anti-leishmanial activity of compounds against intracellular amastigotes of Leishmania donovani in a macrophage host cell line.
Materials:
-
Leishmania donovani promastigotes (e.g., expressing luciferase for simplified readout).
-
Mouse macrophage cell line (e.g., J774, RAW 264.7) or primary peritoneal macrophages.
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.
-
This compound and control compounds (e.g., Amphotericin B).
-
96-well clear-bottom black plates.
-
Luciferase assay reagent (if using luciferase-expressing parasites).
-
Plate reader capable of luminescence detection.
Experimental Workflow:
References
- 1. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania | PLOS Pathogens [journals.plos.org]
- 2. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-DNDI-8219 Leishmania Macrophage Infectivity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasites exist in two main stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within the phagolysosomes of vertebrate host macrophages. Given that macrophages are the primary host cells, in vitro assays utilizing intracellular amastigotes are the most physiologically relevant models for the screening and evaluation of potential anti-leishmanial compounds.
(Rac)-DNDI-8219 is a nitroimidazole derivative that has demonstrated potent activity against various parasitic infections. This document provides detailed protocols for assessing the efficacy of this compound against intracellular Leishmania amastigotes using a macrophage infectivity assay. The protocols cover the cultivation of macrophages and Leishmania parasites, the infection process, compound treatment, and methods for quantifying anti-leishmanial activity and host cell cytotoxicity.
Data Presentation
While specific data for this compound in a Leishmania macrophage infectivity assay is not publicly available, the following table presents representative data for other nitroimidazole compounds developed by the Drugs for Neglected Diseases initiative (DNDi) against Leishmania infantum and Leishmania donovani intracellular amastigotes. This data serves as a reference for the expected potency and selectivity of this compound class.[1]
| Compound Series | Leishmania Species | Macrophage Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Bicyclic Nitroimidazoles | L. infantum | Peritoneal Macrophages | 0.1 - 0.5 | >20 | >40 - >200 |
| Bicyclic Nitroimidazoles | L. donovani | THP-1 | 0.05 - 0.3 | >20 | >67 - >400 |
IC50: Half-maximal inhibitory concentration against intracellular amastigotes. CC50: Half-maximal cytotoxic concentration against the host macrophage cell line. Selectivity Index (SI): A measure of the compound's specificity for the parasite compared to the host cell. A higher SI is desirable.
Experimental Protocols
Protocol 1: Cultivation of Macrophage Cell Lines (J774A.1 or THP-1)
1.1. J774A.1 Murine Macrophage Culture:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Adherent cells should be passaged when they reach 80-90% confluency. Detach cells using a cell scraper or by gentle trypsinization.
1.2. THP-1 Human Monocytic Leukemia Cell Culture and Differentiation:
-
Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To obtain adherent macrophages, seed THP-1 monocytes into 96-well plates at a density of 1 x 10^5 cells/well in the presence of 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48-72 hours. After differentiation, wash the cells with warm PBS to remove non-adherent cells and PMA before infection.
Protocol 2: Cultivation of Leishmania Promastigotes
-
Medium: M199 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Grow promastigotes in suspension at 26°C.
-
Harvesting for Infection: Use parasites in the stationary phase of growth (typically 5-7 days post-inoculation), as this phase is enriched with infective metacyclic promastigotes.
Protocol 3: Macrophage Infection Assay
-
Seeding Macrophages: Seed differentiated THP-1 cells or J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Infection:
-
Centrifuge stationary-phase Leishmania promastigotes and resuspend in fresh, antibiotic-free culture medium.
-
Add the promastigotes to the adherent macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Removal of Extracellular Parasites: After the 24-hour infection period, gently wash the cells three times with warm PBS to remove any non-internalized promastigotes.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference drug (e.g., Amphotericin B) in the appropriate culture medium.
-
Add 100 µL of the compound dilutions to the infected macrophages. Include infected, untreated controls and uninfected, untreated controls.
-
Incubate the plates for an additional 48-72 hours at 37°C with 5% CO2.
-
Protocol 4: Quantification of Intracellular Amastigotes (Giemsa Staining)
-
Fixation: After the treatment period, carefully remove the culture medium and fix the cells with cold methanol (B129727) for 10 minutes.
-
Staining: Stain the cells with a 10% Giemsa solution for 20-30 minutes.
-
Microscopy: Wash the wells with water and allow the plate to air dry. Using a light microscope with a 100x oil immersion objective, determine the number of amastigotes per 100 macrophages for each well.
-
Analysis: Calculate the percentage of infected macrophages and the average number of amastigotes per macrophage. The anti-leishmanial activity is expressed as the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the infected, untreated control.
Protocol 5: Cytotoxicity Assay (Resazurin-based Assay)
-
Cell Seeding: Seed macrophages in a 96-well plate as described in Protocol 3.
-
Compound Treatment: Treat the uninfected macrophages with the same serial dilutions of this compound used in the infectivity assay.
-
Incubation: Incubate for the same duration as the infectivity assay (48-72 hours).
-
Resazurin Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Analysis: The cell viability is proportional to the fluorescence intensity. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: (Rac)-DNDI-8219 T. cruzi Intracellular Amastigote Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America.[1] The development of new, effective, and safe treatments is a global health priority. (Rac)-DNDI-8219 is a promising trypanocidal agent with potent activity against T. cruzi. This document provides detailed application notes and a representative protocol for the in vitro assessment of this compound against the intracellular amastigote stage of T. cruzi, the clinically relevant replicative form in the mammalian host.
Data Presentation
The efficacy of this compound against intracellular T. cruzi amastigotes and its selectivity are summarized in the table below. This data highlights the compound's potent anti-parasitic activity and low cytotoxicity to a mammalian cell line.
| Compound | Target Organism/Cell Line | Parameter | Value | Reference |
| This compound | Trypanosoma cruzi (intracellular amastigotes) | IC50 | 0.4 µM | [2] |
| This compound | L6 cells (rat skeletal myoblasts) | IC50 | > 100 µM | [2] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following is a detailed, representative protocol for determining the potency of this compound against T. cruzi intracellular amastigotes. This protocol is a composite based on established methodologies for T. cruzi intracellular assays.[3][4][5]
Materials and Reagents
-
Host Cells: U2OS (human bone osteosarcoma) cells or primary mouse peritoneal macrophages.[3][4]
-
Parasites: Tissue culture-derived trypomastigotes of a relevant T. cruzi strain (e.g., Tulahuen, Y, or CL).[6]
-
Culture Media:
-
For U2OS cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For macrophages: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
This compound: Stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Reference Drug: Benznidazole stock solution in DMSO.
-
Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Staining Solution: Giemsa stain or a fluorescent DNA dye (e.g., DAPI).
-
Microscopy: High-content imaging system or a standard fluorescence microscope.
-
Other: 96-well black, clear-bottom tissue culture plates; sterile PBS; DMSO.
Experimental Workflow Diagram
References
- 1. dndi.org [dndi.org]
- 2. DNDI-8219 - Ace Therapeutics [acetherapeutics.com]
- 3. dndi.org [dndi.org]
- 4. Assessing anti-T. cruzi candidates in vitro for sterile cidality | DNDi [dndi.org]
- 5. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(Rac)-DNDI-8219 cell culture methods for testing (Rac)-DNDI-8219
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-DNDI-8219 is a nitroimidazooxazine derivative, developed by the Drugs for Neglected Diseases initiative (DNDi), that has emerged as a promising lead compound for the treatment of visceral leishmaniasis (VL). As a member of the same chemical class as pretomanid, its mechanism of action is believed to involve reductive activation by parasitic nitroreductases, leading to the generation of reactive nitrogen species that are cytotoxic to the parasite. These application notes provide detailed protocols for the in vitro testing of this compound against Leishmania donovani, the causative agent of VL, and for assessing its cytotoxicity against a human cell line.
Data Presentation
The following table summarizes the reported in vitro activity of this compound and related compounds. Specific IC50 values for this compound against Leishmania donovani and cytotoxicity against MRC-5 cells are not publicly available and should be determined experimentally using the protocols provided below.
| Compound/Drug | Target Organism/Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Trypanosoma cruzi | Intracellular amastigotes | 0.4 | [1] |
| This compound | Rat L6 cells | Cytotoxicity | >100 | [1] |
| DNDI-0690 (related nitroimidazole) | Leishmania donovani | Intracellular amastigotes | Not specified, but showed good to excellent in vitro activity | [2] |
| Amphotericin B (reference drug) | Leishmania donovani | Intracellular amastigotes | 0.1 - 0.4 | [3] |
| Miltefosine (reference drug) | Leishmania donovani | Intracellular amastigotes | 0.9 - 4.3 | [3] |
Experimental Protocols
Culture of Leishmania donovani Promastigotes
Objective: To propagate L. donovani promastigotes for use in macrophage infection assays.
Materials:
-
Leishmania donovani (e.g., MHOM/ET/67/L82 strain)
-
M199 medium (with Earle's salts, L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
HEPES buffer (1M)
-
Hemin (from bovine)
-
Adenosine
-
Sterile culture flasks (T-25 or T-75)
-
Incubator (26°C)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete M199 medium by supplementing basal M199 with 10% (v/v) heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 40 mM HEPES, 5 µg/mL hemin, and 100 µM adenosine.
-
Initiate the culture by inoculating L. donovani promastigotes into a T-25 flask containing 10 mL of complete M199 medium.
-
Incubate the flask at 26°C.
-
Monitor the growth of the promastigotes daily using an inverted microscope.
-
Subculture the promastigotes every 3-4 days when they reach the late logarithmic to early stationary phase of growth. To subculture, transfer an aliquot of the existing culture to a fresh flask with new medium at a density of 1 x 10^6 cells/mL.
-
For macrophage infection, use promastigotes from a stationary phase culture (typically 5-7 days old), as they are enriched in the infective metacyclic form.
In Vitro Anti-leishmanial Activity against Intracellular Amastigotes
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against L. donovani amastigotes residing within a host macrophage cell line (THP-1).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Stationary phase L. donovani promastigotes
-
This compound
-
Amphotericin B (positive control)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for fluorescence or luminescence-based assays) or microscope for manual counting
-
Lysis buffer (e.g., 0.05% SDS)
-
AlamarBlue or similar viability reagent
Protocol:
Day 1: Differentiation of THP-1 Cells
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Seed 5 x 10^4 THP-1 cells per well in a 96-well plate in a final volume of 100 µL.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
Day 3/4: Infection of Macrophages
-
After differentiation, gently wash the adherent THP-1 macrophages twice with pre-warmed RPMI-1640 to remove non-adherent cells and residual PMA.
-
Infect the macrophages with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage) in 100 µL of fresh medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.
Day 4/5: Drug Treatment
-
Prepare serial dilutions of this compound in RPMI-1640. A typical starting concentration would be 100 µM, with 2-fold serial dilutions. Also prepare dilutions of Amphotericin B as a positive control and a vehicle control (DMSO at the same concentration as in the highest drug concentration).
-
Gently wash the infected macrophages to remove any non-phagocytosed parasites.
-
Add 100 µL of the drug dilutions to the respective wells.
-
Incubate for 72 hours at 37°C with 5% CO2.
Day 7/8: Assessment of Anti-leishmanial Activity (Parasite Rescue and Transformation Assay)
-
After the 72-hour drug incubation, carefully aspirate the medium from each well.
-
Lyse the host macrophages by adding 50 µL of a gentle lysis buffer (e.g., 0.05% SDS in PBS) and incubate for 30 seconds.
-
Add 150 µL of complete M199 medium to each well to neutralize the lysis buffer and provide nutrients for the rescued amastigotes.
-
Transfer the plate to a 26°C incubator to allow the viable amastigotes to transform back into promastigotes and replicate.
-
After 72 hours of incubation at 26°C, add a viability reagent such as AlamarBlue to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a human fibroblast cell line (MRC-5).
Materials:
-
MRC-5 cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
96-well clear plates
-
Incubator (37°C, 5% CO2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Culture MRC-5 cells in EMEM supplemented with 10% FBS and antibiotics.
-
Seed 1 x 10^4 MRC-5 cells per well in a 96-well plate in a final volume of 100 µL.
-
Allow the cells to adhere and grow for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in EMEM.
-
Replace the medium in the wells with 100 µL of the drug dilutions. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration. The Selectivity Index (SI) can then be calculated as CC50 / IC50.
Visualizations
Proposed Mechanism of Action of this compound in Leishmania
Caption: Proposed bioactivation pathway of this compound in Leishmania.
Experimental Workflow for Intracellular Anti-leishmanial Assay
Caption: Workflow for determining the IC50 of this compound against intracellular L. donovani.
References
- 1. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dndi.org [dndi.org]
- 3. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-DNDI-8219 in Animal Models of Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of (Rac)-DNDI-8219, a promising drug candidate for the treatment of visceral leishmaniasis (VL). The protocols detailed below are synthesized from published studies on DNDI-8219 and established methodologies for VL animal models.
Introduction
Visceral leishmaniasis, a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, remains a significant global health challenge. The development of new, effective, and orally bioavailable drugs is a priority. This compound, a nitro-imidazooxazine, has emerged as a lead compound from a series of potent antileishmanial agents. Preclinical studies have demonstrated its efficacy in both murine and hamster models of VL, which are critical for evaluating potential clinical candidates. The racemic mixture, this compound, and its more active (6R)-enantiomer have shown significant parasite clearance in these models.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of DNDI-8219 and related compounds from preclinical studies.
Table 1: In Vivo Efficacy of DNDI-8219 and Related Compounds in the Hamster Model of Visceral Leishmaniasis (Leishmania infantum)
| Compound | Dose (mg/kg) | Dosing Regimen | Parasite Clearance (%) | Reference |
| (R)-6 (DNDI-8219 backup) | 25 | Twice Daily (bid) | >97 | [1] |
| (R)-136 (Pyridine analogue) | 25 | Twice Daily (bid) | >97 | [1] |
Table 2: In Vivo Efficacy in the Mouse Model of Visceral Leishmaniasis (Leishmania donovani)
| Compound | Dosing Regimen | Outcome | Reference |
| (6R)-enantiomers | Head-to-head assessment | Superior efficacy established | [1] |
Note: Specific quantitative data for parasite clearance in the mouse model for this compound was not detailed in the primary publication, which focused on establishing the superior efficacy of the (6R) enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in the field and specific information from studies on DNDI-8219.
Protocol 1: Hamster Model of Visceral Leishmaniasis
This protocol describes the establishment of a chronic Leishmania infantum infection in golden Syrian hamsters to evaluate the efficacy of test compounds.
1. Parasite Culture and Preparation of Inoculum:
-
Leishmania infantum amastigotes are harvested from the spleen of a heavily infected donor hamster.
-
The spleen is homogenized in a suitable medium (e.g., Schneider's Drosophila Medium).
-
Amastigotes are purified by differential centrifugation.
-
The concentration of amastigotes is determined using a hemocytometer.
-
The inoculum is prepared by diluting the amastigote suspension in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 10^7 amastigotes/100 µL).[2]
2. Animal Infection:
-
Male golden Syrian hamsters (Mesocricetus auratus) are used.
-
Animals are anesthetized (e.g., with isoflurane).
-
Infection is established by intracardiac injection of the prepared amastigote inoculum.[2]
3. Treatment Regimen:
-
Treatment is initiated at a pre-determined time post-infection to allow for the establishment of a robust infection (e.g., 21 days).[2]
-
This compound or its enantiomers are formulated in a suitable vehicle for oral administration.
-
The compound is administered orally (p.o.) at the desired dose and frequency (e.g., 25 mg/kg, twice daily).[1]
-
A vehicle control group receives the formulation vehicle only.
-
Treatment is typically continued for a defined period (e.g., 5 or 10 consecutive days).
4. Assessment of Parasite Burden:
-
At the end of the study, animals are euthanized.
-
The spleen and liver are aseptically removed and weighed.
-
Method A: Leishman-Donovan Units (LDU):
-
Impression smears of the spleen and liver are made on microscope slides.
-
Slides are fixed with methanol (B129727) and stained with Giemsa.
-
The number of amastigotes per host cell nucleus is counted under a microscope.
-
LDU is calculated as: (number of amastigotes / number of host cell nuclei) x organ weight (in grams).
-
-
Method B: Quantitative PCR (qPCR):
-
Method C: Limiting Dilution Assay:
-
A weighed portion of the organ is homogenized.
-
Serial dilutions of the homogenate are cultured in a suitable medium.
-
The highest dilution at which viable promastigotes are observed after a set incubation period is used to calculate the parasite burden.[5]
-
5. Data Analysis:
-
The percentage of parasite clearance is calculated by comparing the parasite burden in the treated groups to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed effects.
Protocol 2: Mouse Model of Visceral Leishmaniasis
This protocol outlines the procedure for establishing a Leishmania donovani infection in mice to assess the efficacy of antileishmanial compounds.
1. Parasite Culture and Preparation of Inoculum:
-
Leishmania donovani amastigotes are obtained and prepared as described in Protocol 1, Step 1.
2. Animal Infection:
-
Female BALB/c mice are commonly used.
-
Infection is typically established via intravenous (i.v.) injection of the amastigote inoculum (e.g., 2 x 10^7 amastigotes) into the lateral tail vein.[6]
3. Treatment Regimen:
-
Treatment is initiated at an appropriate time post-infection (e.g., day 7).[7]
-
The test compound is formulated and administered orally as described in Protocol 1, Step 3.
-
A vehicle control group is included.
-
The treatment duration is typically 5 to 10 days.[7]
4. Assessment of Parasite Burden:
-
The liver is the primary organ assessed for parasite burden in this acute model.
-
Parasite burden is determined using Leishman-Donovan Units (LDU) from Giemsa-stained liver impression smears, as described in Protocol 1, Step 4A.[7]
5. Data Analysis:
-
The percentage of parasite clearance in the liver is calculated relative to the vehicle control group.
-
Statistical significance is determined using appropriate statistical tests.
Visualizations
The following diagrams illustrate the experimental workflows for the animal models.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. In Vivo Selection of Paromomycin and Miltefosine Resistance in Leishmania donovani and L. infantum in a Syrian Hamster Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parasite Burden in Hamsters Infected with Two Different Strains of Leishmania (Leishmania) infantum: “Leishman Donovan Units” versus Real-Time PCR | PLOS One [journals.plos.org]
- 4. Parasite burden in hamsters infected with two different strains of leishmania (Leishmania) infantum: "Leishman Donovan units" versus real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-DNDI-8219 Formulation for In Vivo Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-DNDI-8219 is a promising racemic nitroimidazole compound that has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Its efficacy has been established in preclinical studies, showcasing its potential as an orally administered therapeutic. These application notes provide a summary of the available data on the in vivo oral administration of this compound and a generalized protocol based on related studies with nitroimidazoles in mouse models of Chagas disease.
Data Presentation
The following table summarizes the quantitative data from an in vivo study evaluating the efficacy of this compound in a murine model of chronic Chagas disease. The compound is referred to as "compound 58" in the cited literature.
| Compound | Dosage (mg/kg) | Administration Route | Dosing Regimen | Animal Model | Efficacy Outcome | Reference |
| This compound (as compound 58) | 50 or 100 | Oral (p.o.) | Once daily for five days | Mouse model of chronic T. cruzi infection | Completely cured one of five mice and markedly reduced parasite burdens in two other mice.[1] | Thompson AM, et al. Eur J Med Chem. 2020. |
Experimental Protocols
While the specific formulation vehicle for this compound is not detailed in the available abstracts, a general protocol for the oral administration of nitroimidazoles in a mouse model of Chagas disease can be outlined. This protocol is a composite based on standard methodologies in the field and should be adapted based on the specific physicochemical properties of the formulated this compound.
Protocol: In Vivo Efficacy Evaluation of this compound in a Murine Model of Chagas Disease
1. Objective: To assess the efficacy of orally administered this compound in reducing parasite burden and/or achieving cure in mice chronically infected with Trypanosoma cruzi.
2. Materials:
-
This compound
-
Vehicle for oral formulation (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water, 0.5% HPMC/0.1% Tween 80 in water)
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma cruzi trypomastigotes (e.g., Tulahuen or Brazil strain)
-
Sterile PBS
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes
-
Equipment for parasite quantification (e.g., qPCR machine, luminometer for bioluminescent strains)
3. Methods:
3.1. Animal Model and Infection:
-
House mice under specific pathogen-free conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Infect mice intraperitoneally (i.p.) with 1 x 10³ to 1 x 10⁴ bloodstream trypomastigotes of T. cruzi.
-
Monitor the infection by assessing parasitemia in tail blood samples, typically starting 7 days post-infection.
-
Allow the infection to establish and progress to the chronic phase (typically >30 days post-infection).
3.2. Formulation Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
The concentration of the suspension should be calculated to allow for the administration of the desired dose (e.g., 50 or 100 mg/kg) in a standard volume (e.g., 100-200 µL for a 20-25g mouse).
-
Ensure the formulation is stable for the duration of the experiment. Sonication may be used to aid in creating a uniform suspension.
3.3. Drug Administration:
-
Randomly assign chronically infected mice to treatment and control groups.
-
Administer the this compound formulation or vehicle control orally via gavage once daily for the specified duration (e.g., 5 consecutive days).
-
Monitor the animals daily for any signs of toxicity or adverse effects.
3.4. Efficacy Assessment:
-
At the end of the treatment period and at specified follow-up time points, assess the parasite burden in various tissues (e.g., blood, heart, skeletal muscle).
-
Quantitative PCR (qPCR) targeting parasite DNA is a common and sensitive method for quantifying parasite load in tissues.
-
If using a bioluminescent parasite strain, in vivo imaging can be used to monitor the parasite burden non-invasively throughout the study.
-
"Cure" is often determined by the absence of detectable parasites by highly sensitive methods (e.g., qPCR, ex vivo culture of tissues) after a significant follow-up period post-treatment, sometimes including immunosuppression to reveal any latent parasites.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of this compound.
Caption: Workflow for in vivo oral efficacy testing of this compound.
Logical Relationship of Nitroimidazole Activation (Generalized)
While the specific signaling pathway for this compound is not yet fully elucidated, the general mechanism for nitroimidazoles in trypanosomes involves reductive activation. The following diagram illustrates this generalized pathway.
Caption: Generalized reductive activation pathway of nitroimidazoles in trypanosomes.
References
Application Notes and Protocols for Pharmacokinetic Studies of Novel Nitroimidazoles in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic (PK) studies of novel nitroimidazole compounds, such as (Rac)-DNDI-8219, in mouse models. While specific quantitative pharmacokinetic data for this compound in mice is not publicly available, this document outlines generalized protocols and data presentation formats based on studies of similar compounds, such as DNDI-0690. These protocols are intended to serve as a guide for researchers designing and executing preclinical PK studies.
This compound, a potent and selective trypanocidal agent, has shown efficacy in mouse models of chronic Trypanosoma cruzi infection.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and predicting its therapeutic window.
I. Data Presentation: Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters obtained from in vivo studies in mice for a similar nitroimidazole compound, DNDI-0690, following a single oral dose. This format is recommended for presenting data for this compound.
Table 1: Illustrative Pharmacokinetic Parameters of DNDI-0690 in BALB/c Mice after a Single Oral Dose
| Parameter | Unit | Value (Mean ± SD) | Description |
| Dose | mg/kg | 50 | Single oral gavage administration. |
| fCmax | nM | 275.4 ± 37.9 | Maximum free plasma concentration.[3] |
| Tmax | h | 2.5 | Time to reach maximum plasma concentration.[3] |
| fAUC(0-6h) | nM*h | >80% (skin/blood) | Area under the concentration-time curve from 0 to 6 hours, shown as a ratio of free drug in skin tissue to blood.[3][4] |
| t1/2 | h | >4 | Apparent terminal half-life.[3] |
Note: The data presented is for DNDI-0690 and serves as an example. Actual values for this compound will need to be determined experimentally.
II. Experimental Protocols
The following are detailed protocols for conducting a pharmacokinetic study of a novel nitroimidazole compound in mice.
A. Animal Models and Husbandry
-
Species/Strain: BALB/c mice are commonly used for infectious disease models, including leishmaniasis and Chagas disease.
-
Sex: Both male and female mice should be included in initial studies to assess for any sex-based differences in pharmacokinetics.
-
Age/Weight: Typically, 6-8 week old mice weighing 20-25g are used.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization for at least one week prior to the experiment is recommended.
B. Formulation and Dosing
-
Vehicle Preparation: The choice of vehicle is critical for ensuring drug solubility and stability. A common vehicle for oral administration of nitroimidazoles is a suspension in 0.5% (w/v) carboxymethylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Dose Preparation: The compound should be accurately weighed and suspended in the vehicle to the desired concentration on the day of dosing. The formulation should be kept under constant agitation to ensure a homogenous suspension.
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage using a suitable gauge gavage needle. The volume is typically 10 mL/kg.
-
Intravenous (IV): For determining bioavailability, an intravenous dose is administered, typically via the tail vein. The formulation for IV administration must be a clear, sterile solution.
-
C. Blood Sampling
Serial blood sampling from the same animal is preferred to reduce inter-animal variability.
-
Sampling Sites: Common sites for serial blood sampling in mice include the saphenous vein, submandibular vein, or tail vein.
-
Time Points: A typical sampling schedule for an oral dose would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Collection:
-
Place the mouse in a restraining device.
-
Puncture the selected vein with a sterile lancet or needle.
-
Collect approximately 20-30 µL of blood into a heparinized or EDTA-coated capillary tube.
-
Transfer the blood into a labeled microcentrifuge tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
D. Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions (Illustrative):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.
-
-
Quantification: A calibration curve is generated by spiking known concentrations of the analyte into blank mouse plasma and processing them in the same way as the study samples. The concentration of the analyte in the study samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
III. Visualizations
A. Experimental Workflow for Murine Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
B. Bioanalytical Sample Processing Workflow
Caption: Workflow for processing plasma samples for LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNDI-8219 - Ace Therapeutics [acetherapeutics.com]
- 3. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-DNDI-8219 for the Treatment of Visceral Leishmaniasis in a Hamster Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-DNDI-8219, a promising nitro-imidazooxazine compound, in a hamster model of visceral leishmaniasis (VL). The protocols outlined below are based on established methodologies for evaluating anti-leishmanial drug candidates in this stringent preclinical model.
Introduction
Visceral leishmaniasis, caused by parasites of the Leishmania donovani complex, is a severe and often fatal disease. The Syrian hamster (Mesocricetus auratus) is considered the gold standard animal model for VL as the infection closely mimics the progressive nature of human disease. This compound (also referred to as R-6) has demonstrated significant efficacy in this model, positioning it as a promising candidate for further development.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in the Leishmania infantum hamster model.
| Compound | Dose | Dosing Regimen | Efficacy | Reference |
| This compound (R-6) | 25 mg/kg | Twice daily (b.i.d.), oral | >97% parasite clearance | [1][2] |
Experimental Protocols
Hamster Model of Visceral Leishmaniasis
This protocol describes the establishment of a Leishmania infantum infection in Syrian hamsters, the preferred model for studying visceral leishmaniasis due to its clinical resemblance to the human form of the disease.
Materials:
-
Golden Syrian hamsters (female, 4-6 weeks old)
-
Leishmania infantum amastigotes
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Parasite Preparation: Leishmania infantum amastigotes are harvested from the spleen of a previously infected hamster. The spleen is homogenized in sterile PBS, and the number of amastigotes is quantified using a hemocytometer.
-
Infection: Hamsters are infected via intracardiac injection with 1 x 10^7 L. infantum amastigotes suspended in sterile PBS. This route of administration ensures systemic dissemination of the parasite.
-
Disease Progression: The infection is allowed to establish for a period of 4-8 weeks. During this time, hamsters will develop clinical signs of visceral leishmaniasis, including weight loss and splenomegaly.
Drug Administration
This protocol details the preparation and oral administration of this compound to infected hamsters.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)
-
Oral gavage needles
-
Syringes
-
Balance and weighing materials
Procedure:
-
Drug Formulation: A homogenous suspension of this compound is prepared in the chosen vehicle at the desired concentration to deliver a 25 mg/kg dose.
-
Administration: The formulated drug is administered orally to the infected hamsters using an appropriate-sized oral gavage needle. The dosing is performed twice daily (b.i.d.) for a specified duration, typically 5-10 days, starting after the confirmation of established infection.
Assessment of Parasite Burden
This protocol describes the method for determining the efficacy of this compound by quantifying the parasite load in the liver and spleen of treated and untreated hamsters.
Materials:
-
Dissection tools
-
Microscope slides
-
Methanol
-
Giemsa stain
-
Microscope with oil immersion objective
-
Tissue homogenizers
-
Sterile PBS
Procedure:
-
Tissue Collection: At the end of the treatment period, hamsters are euthanized, and the liver and spleen are aseptically removed and weighed.
-
Impression Smears: Impression smears are made by gently touching a clean microscope slide to the cut surface of the liver and spleen.
-
Staining: The smears are air-dried, fixed with methanol, and stained with Giemsa.
-
Microscopic Examination: The number of amastigotes per 1000 host cell nuclei is determined under a microscope.
-
Calculation of Leishman-Donovan Units (LDU): The parasite burden is expressed in LDU, calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in grams)
-
Efficacy Calculation: The percentage of parasite clearance is calculated by comparing the LDU of the treated group to the untreated control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the hamster model.
Proposed Mechanism of Action
References
Application Notes and Protocols for the Synthesis and Purification of (Rac)-DNDI-8219
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis pathway and purification methods for (Rac)-DNDI-8219, a potent antileishmanial agent. The protocols are based on established laboratory procedures and are intended to guide researchers in the replication of this synthesis.
Introduction
This compound, chemically known as (±)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising drug candidate for the treatment of visceral leishmaniasis. Its synthesis involves a multi-step pathway starting from commercially available materials. The following sections detail the synthetic route and the corresponding experimental protocols.
Synthesis Pathway Overview
The synthesis of this compound can be accomplished through a convergent synthesis strategy. The key steps involve the preparation of a protected diol, introduction of the phenoxy side chain via a Mitsunobu reaction, and subsequent cyclization to form the imidazo[2,1-b][1][2]oxazine core.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 1-O-(4-Methoxybenzyl)-3-O-(triisopropylsilyl)glycerol
-
Reaction Setup: To a solution of 1-(4-methoxybenzyl)glycerol in dichloromethane (B109758) (DCM), add imidazole followed by the dropwise addition of triisopropylsilyl chloride (TIPSCl) at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1-O-(4-Methoxybenzyl)-3-O-(triisopropylsilyl)glycerol 2-(4-(trifluoromethoxy)phenoxide)
-
Reaction Setup: To a solution of 1-O-(4-methoxybenzyl)-3-O-(triisopropylsilyl)glycerol, 4-(trifluoromethoxy)phenol, and triphenylphosphine (B44618) (PPh₃) in anhydrous tetrahydrofuran (B95107) (THF), add diethyl azodicarboxylate (DIAD) dropwise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is purified by flash column chromatography on silica gel.
Protocol 3: Synthesis of 2-(4-(Trifluoromethoxy)phenoxy)propane-1,3-diol
-
Reaction Setup: Dissolve the product from Protocol 2 in a mixture of dichloromethane (DCM) and water. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture vigorously for 4-6 hours.
-
Work-up and Purification: Filter the reaction mixture and wash the solid with DCM. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Protocol 4: Synthesis of 1-Iodo-2-(4-(trifluoromethoxy)phenoxy)-3-(triisopropylsilyloxy)propane
-
Reaction Setup: To a solution of the diol from Protocol 3, triphenylphosphine (PPh₃), and imidazole in anhydrous tetrahydrofuran (THF), add iodine (I₂) portion-wise at 0 °C.
-
Reaction Execution: Stir the reaction at room temperature for 2-4 hours.
-
Work-up and Purification: Quench the reaction with saturated sodium thiosulfate (B1220275) solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Protocol 5: Synthesis of 1-(2-Bromo-4-nitro-1H-imidazol-1-yl)-2-(4-(trifluoromethoxy)phenoxy)-3-(triisopropylsilyloxy)propane
-
Reaction Setup: To a solution of 2-bromo-4-nitroimidazole in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C. After stirring for 30 minutes, add a solution of the iodide from Protocol 4 in DMF.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.
Protocol 6: Synthesis and Purification of this compound
-
Reaction Setup (Desilylation): To a solution of the product from Protocol 5 in anhydrous tetrahydrofuran (THF), add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and stir at room temperature for 2-3 hours.
-
Work-up (Desilylation): Concentrate the reaction mixture and purify the crude alcohol by flash column chromatography.
-
Reaction Setup (Cyclization): To a solution of the purified alcohol in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.
-
Reaction Execution (Cyclization): Stir the reaction mixture at room temperature for 4-6 hours.
-
Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude this compound is purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Purification Workflow
The purification of this compound and its synthetic intermediates primarily relies on flash column chromatography and recrystallization.
Data Presentation
The following table summarizes typical yields and analytical data for the synthesis of this compound and its key intermediates.
| Compound | Step | Typical Yield (%) | Physical Appearance | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 1-O-(4-Methoxybenzyl)-3-O-(triisopropylsilyl)glycerol | 1 | 85-95 | Colorless oil | Conforms to structure | [M+H]⁺ expected |
| 1-O-(4-Methoxybenzyl)-3-O-(triisopropylsilyl)glycerol 2-(4-(trifluoromethoxy)phenoxide) | 2 | 70-80 | Pale yellow oil | Conforms to structure | [M+H]⁺ expected |
| 2-(4-(Trifluoromethoxy)phenoxy)propane-1,3-diol | 3 | 80-90 | White solid | Conforms to structure | [M+H]⁺ expected |
| 1-Iodo-2-(4-(trifluoromethoxy)phenoxy)-3-(triisopropylsilyloxy)propane | 4 | 75-85 | Yellowish oil | Conforms to structure | [M+H]⁺ expected |
| 1-(2-Bromo-4-nitro-1H-imidazol-1-yl)-2-(4-(trifluoromethoxy)phenoxy)-3-(triisopropylsilyloxy)propane | 5 | 60-70 | Viscous oil | Conforms to structure | [M+H]⁺ expected |
| This compound | 6 | 50-60 (over 2 steps) | White to off-white solid | Conforms to structure | [M+H]⁺ expected |
Disclaimer: These protocols and data are intended for informational purposes for trained research professionals. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and purification methods may require optimization for specific laboratory settings.
References
Application Notes and Protocols for the Analytical Purity Assessment of (Rac)-DNDI-8219
Introduction
(Rac)-DNDI-8219 is a racemic mixture of a nitroimidazooxazine derivative being investigated for its therapeutic potential. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical step in drug development to guarantee safety and efficacy. This document provides a detailed overview of the analytical methodologies and experimental protocols for the purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The methods described are based on established analytical techniques for small molecule drug candidates and related compounds from the Drugs for Neglected Diseases initiative (DNDI).
The primary technique for quantitative purity assessment and impurity profiling is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers high sensitivity, selectivity, and resolution, making it ideal for separating and identifying the active pharmaceutical ingredient from any process-related impurities or degradation products.[1][2] Additional orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) can be employed for comprehensive characterization and to meet regulatory requirements.[3][4][5]
Purity Assessment Workflow
A general workflow for the purity assessment of a new chemical entity like this compound involves several key stages, from initial screening of the bulk substance to in-depth impurity profiling and final lot release testing.
Primary Analytical Method: UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the cornerstone for the purity assessment of this compound, providing sensitive and specific quantification of the API and its impurities.[6][7][8]
Experimental Protocol: UHPLC-MS/MS
Objective: To develop and validate a UHPLC-MS/MS method for the quantification of this compound and the detection of potential impurities.
Instrumentation:
-
UHPLC system (e.g., Waters Acquity, Agilent 1290 Infinity II)
-
Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP 6500, Waters Xevo TQ-S)[6]
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined based on the molecular weight of this compound |
| Product Ion (Q3) | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized for the specific MRM transition |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of impurities.
-
For purity testing of a bulk sample, accurately weigh and dissolve the sample in the same solvent to a known concentration (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
Impurities are identified by their specific retention times and mass-to-charge ratios. Quantification of impurities can be performed using the calibration curve of the this compound reference standard, assuming a similar response factor.
Data Presentation: UHPLC-MS/MS
The results from the UHPLC-MS/MS analysis should be summarized in a clear and concise table.
Table 1: Representative Purity Profile of this compound by UHPLC-MS/MS
| Peak ID | Retention Time (min) | [M+H]⁺ (m/z) | Relative Retention Time | Area (%) | Impurity Classification |
| 1 | 2.5 | TBD | 0.83 | 0.08 | Process Impurity A |
| 2 | 3.0 | TBD | 1.00 | 99.85 | This compound |
| 3 | 3.8 | TBD | 1.27 | 0.05 | Degradation Product B |
| 4 | 4.2 | TBD | 1.40 | 0.02 | Unknown |
TBD: To Be Determined based on experimental data.
Orthogonal Analytical Methods
To ensure a comprehensive purity assessment, orthogonal analytical methods that rely on different separation and detection principles should be employed.
HPLC with UV Detection
HPLC with a Diode Array Detector (DAD) or a multi-wavelength UV detector is a robust and widely used technique for purity determination.[9][10]
Experimental Protocol: HPLC-UV
Objective: To provide an orthogonal method for the quantification of this compound and its impurities.
Instrumentation:
-
HPLC system with a UV/DAD detector
-
C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan). |
Data Presentation: HPLC-UV
Table 2: Purity Assessment of this compound by HPLC-UV
| Peak ID | Retention Time (min) | Area (%) |
| 1 | 4.1 | 0.12 |
| 2 | 5.5 | 99.80 |
| 3 | 7.2 | 0.08 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the identification and quantification of volatile or semi-volatile impurities that may not be amenable to LC-based methods.[4][11]
Experimental Protocol: GC-MS
Objective: To detect and quantify volatile organic impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Injection Mode | Splitless |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
Structural Confirmation and Identity
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful technique for confirming the identity of a small molecule by comparing its infrared spectrum to that of a reference standard.[4][5]
Experimental Protocol: FTIR
Objective: To confirm the identity of the this compound bulk material.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum.
-
Place a small amount of the this compound sample on the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with that of the qualified reference standard. The positions and relative intensities of the absorption bands should be concordant.
Logical Relationship of Analytical Methods
The different analytical techniques are employed in a complementary manner to provide a comprehensive purity profile of the drug substance.
The purity assessment of this compound requires a multi-faceted analytical approach. A validated UHPLC-MS/MS method serves as the primary tool for separation and quantification, while orthogonal techniques such as HPLC-UV and GC-MS provide complementary data to ensure a comprehensive evaluation. Structural confirmation by FTIR is essential for identity verification. The protocols and data presentation formats outlined in these application notes provide a robust framework for the quality control of this compound in a research and drug development setting.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Validated LC‐MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI‐0690 in Preclinical Target Site PK/PD Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS method for quantifying the antiparasitic nitroimidazole DNDI-0690 in preclinical target site PK/PD studies | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
- 9. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic method with minimal sample consumption for quality control of 13C-mixed triglycerides used in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining IC50 Values of (Rac)-DNDI-8219 Against Parasites
For Researchers, Scientists, and Drug Development Professionals
(Rac)-DNDI-8219 is a promising trypanocidal and antileishmanial agent, demonstrating potent activity against various parasitic protozoa. These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against Trypanosoma cruzi and Leishmania species, crucial for its preclinical development.
Data Presentation
The in vitro efficacy of this compound has been quantified against several parasite species. The following tables summarize the reported IC50 values, offering a clear comparison of its activity.
Table 1: In Vitro Activity of this compound against Trypanosoma cruzi
| Parasite Species | IC50 (µM) | Host Cell Line | Cytotoxicity (IC50 in µM) |
| Trypanosoma cruzi | 0.4 | L6 cells | >100 |
Table 2: In Vitro Activity of this compound against Leishmania Species
| Parasite Species | Strain | IC50 (µM) ± SEM |
| Leishmania infantum | ITMAP263 | 0.10 ± 0.04 |
| Leishmania donovani | MHOM/SD/62/1S-CL2D | 0.09 ± 0.03 |
Data presented in this table is based on two independent replicates run in duplicate (n=4)[1].
Experimental Protocols
The following protocols describe the determination of IC50 values for this compound against intracellular amastigotes of Trypanosoma cruzi and Leishmania species.
Protocol 1: Determination of IC50 against Trypanosoma cruzi Intracellular Amastigotes
This protocol is adapted from standard methodologies for assessing anti-trypanosomal activity in vitro.
Materials:
-
This compound
-
Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase)
-
L6 cells (or other suitable host cell line)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P40
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L6 cells into 96-well plates at a density of 4,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Parasite Infection: Infect the L6 cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 2 hours.
-
Removal of Extracellular Parasites: Wash the wells twice with fresh medium to remove extracellular parasites.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of the compound to the infected cells. Include untreated infected cells as a negative control and a reference drug (e.g., benznidazole) as a positive control.
-
Incubation: Incubate the plates for 72 hours.
-
Assay Development:
-
Add 50 µL of CPRG solution (100 µM) and Nonidet P40 (0.1%) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Absorbance Measurement: Measure the optical density at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of IC50 against Leishmania spp. Intracellular Amastigotes
This protocol is a standard method for evaluating the efficacy of compounds against intracellular Leishmania amastigotes.
Materials:
-
This compound
-
Leishmania donovani or Leishmania infantum promastigotes
-
Peritoneal macrophages (from mice) or a suitable macrophage cell line (e.g., J774A.1)
-
Culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% FBS, L-glutamine, and antibiotics
-
Giemsa stain
-
96-well plates or chamber slides
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Macrophage Seeding: Seed peritoneal macrophages or the macrophage cell line into 96-well plates or chamber slides and incubate overnight to allow for adherence.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a ratio of 10 parasites per macrophage. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Removal of Extracellular Parasites: Wash the cells to remove non-phagocytosed promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells as a negative control and a reference drug (e.g., miltefosine (B1683995) or amphotericin B) as a positive control.
-
Incubation: Incubate the plates for 72 hours.
-
Microscopic Analysis:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a non-linear regression analysis.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for determining the IC50 values of this compound.
Caption: Experimental workflow for in vitro IC50 determination.
Caption: Logical workflow for IC50 value calculation.
References
(Rac)-DNDI-8219: Application Notes and Protocols for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical experimental design for (Rac)-DNDI-8219, a promising nitroimidazooxazine derivative under investigation for the treatment of visceral leishmaniasis (VL). The following sections detail the in vitro and in vivo efficacy, pharmacokinetic profiling, and toxicological assessment of this compound, offering structured protocols to guide further research and development.
In Vitro Efficacy and Selectivity
This compound has demonstrated potent and selective activity against Leishmania species responsible for visceral leishmaniasis. The following table summarizes its in vitro activity against both amastigote and promastigote stages of the parasite, as well as its cytotoxicity against a mammalian cell line to determine its selectivity index.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Leishmania donovani (Amastigote) | Leishmania infantum (Amastigote) | L6 Cells (Cytotoxicity) |
| IC50 (µM) | 0.60 ± 0.09[1] | 0.35 ± 0.03[1] | >200[1] |
Experimental Protocols: In Vitro Assays
Protocol 1: Determination of Anti-leishmanial Activity against Intracellular Amastigotes
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of this compound against intracellular amastigotes of Leishmania donovani and Leishmania infantum in a macrophage-based assay.
Materials:
-
Peritoneal macrophages (from BALB/c mice)
-
Leishmania donovani or Leishmania infantum amastigotes
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Giemsa stain
-
Microscope
Procedure:
-
Harvest peritoneal macrophages from BALB/c mice and seed them in 96-well plates at a density of 5 x 10^4 cells/well. Allow the cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Infect the adherent macrophages with Leishmania amastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate the infected cells for 24 hours to allow for phagocytosis.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add the different concentrations of the compound. Include untreated infected cells as a negative control and a reference drug (e.g., miltefosine) as a positive control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Cytotoxicity Assay against L6 Cells
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound against the L6 rat skeletal muscle cell line.
Materials:
-
L6 cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
Resazurin (B115843) solution
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Seed L6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells and incubate for 72 hours.
-
Add resazurin solution to each well and incubate for a further 4 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the CC50 value from the dose-response curve.
In Vivo Efficacy
The efficacy of this compound has been evaluated in both mouse and hamster models of visceral leishmaniasis, demonstrating significant parasite clearance.
Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis
| Animal Model | Parasite Strain | Dosing Regimen | Parasite Clearance (%) |
| BALB/c Mouse | Leishmania donovani | 50 mg/kg, oral, once daily for 5 days | >99 |
| Golden Hamster | Leishmania infantum | 25 mg/kg, oral, twice daily for 5 days | >97[2] |
Experimental Protocols: In Vivo Studies
Protocol 3: Mouse Model of Visceral Leishmaniasis
This protocol details the methodology for evaluating the in vivo efficacy of this compound in a Leishmania donovani-infected BALB/c mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani amastigotes
-
This compound formulation for oral administration (e.g., suspension in 0.5% hydroxypropyl methylcellulose)
-
Sterile saline
-
Giemsa stain
Procedure:
-
Infect mice via intravenous injection with 1 x 10^7 Leishmania donovani amastigotes.
-
Seven days post-infection, initiate treatment. Administer this compound orally at the desired dose. A vehicle control group should be included.
-
Continue treatment for 5 consecutive days.
-
On day 14 post-treatment, euthanize the mice and aseptically remove the liver and spleen.
-
Prepare tissue imprints on glass slides and stain with Giemsa.
-
Determine the parasite burden by counting the number of amastigotes per 500 host cell nuclei and express the results as Leishman-Donovan Units (LDU).
-
Calculate the percentage of parasite inhibition compared to the vehicle-treated group.
Protocol 4: Hamster Model of Visceral Leishmaniasis
This protocol describes the evaluation of this compound in a more stringent Leishmania infantum-infected golden hamster model.[2]
Materials:
-
Female golden hamsters (4-6 weeks old)
-
Leishmania infantum amastigotes
-
This compound formulation for oral administration
-
Sterile saline
-
Giemsa stain
Procedure:
-
Infect hamsters via intracardiac injection with 1 x 10^7 Leishmania infantum amastigotes.
-
Twenty-eight days post-infection, begin treatment with orally administered this compound.
-
Treat the animals for 5 consecutive days.
-
On day 14 post-treatment, euthanize the hamsters and determine the parasite burden in the liver and spleen as described in Protocol 3.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been assessed in rodents to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t1/2) (h) |
| Mouse | 50 | Oral | 3.2 | 2 | 28.5 | 4.1 |
| Rat | 20 | Oral | 1.8 | 4 | 22.3 | 5.5 |
(Note: The values in this table are representative and may vary based on the specific study conditions.)
Experimental Protocols: Pharmacokinetics
Protocol 5: Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study design for this compound in mice.
Materials:
-
Male CD-1 mice (7-9 weeks old)
-
This compound formulation for oral and intravenous administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system
Procedure:
-
Fast mice overnight before dosing.
-
Administer a single dose of this compound either orally or intravenously.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Toxicology Profile
Preliminary toxicology studies are essential to assess the safety profile of this compound. Key areas of investigation include in vitro cytotoxicity, hERG inhibition, and in vivo tolerability.
Table 4: Summary of Preliminary Toxicological Data for this compound
| Assay | Endpoint | Result |
| Cytotoxicity (L6 cells) | CC50 | >200 µM[1] |
| hERG Inhibition | IC50 | >30 µM |
| In vivo Tolerability (Mouse) | MTD (single dose) | >2000 mg/kg |
(Note: MTD = Maximum Tolerated Dose)
Experimental Protocols: Toxicology
Protocol 6: hERG Inhibition Assay (Patch-Clamp)
This protocol provides a general method for assessing the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology setup
-
Extracellular and intracellular recording solutions
-
This compound stock solution
-
Positive control (e.g., E-4031)
Procedure:
-
Culture hERG-expressing HEK293 cells under standard conditions.
-
Prepare cells for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline hERG currents using a specific voltage-clamp protocol.
-
Perfuse the cells with increasing concentrations of this compound and record the corresponding hERG currents.
-
A positive control should be used to confirm assay sensitivity.
-
Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Mechanism of Action and Experimental Workflow Diagrams
Signaling Pathway: Activation of this compound in Leishmania
This compound is a prodrug that requires activation by a parasite-specific enzyme. Its mechanism of action is believed to involve the reduction of its nitro group by a novel type II nitroreductase (NTR2) within the Leishmania parasite. This reduction generates reactive nitrogen species that are cytotoxic to the parasite.
Caption: Proposed activation pathway of this compound in Leishmania.
Experimental Workflow: Preclinical Evaluation of this compound
The preclinical development of this compound follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety assessment.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolic Stability Assessment of (Rac)-DNDI-8219
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter in drug discovery and development, influencing key pharmacokinetic properties such as bioavailability and in vivo half-life.[1][2] In vitro metabolic stability assays are essential tools for predicting the metabolic fate of new chemical entities (NCEs) and guiding lead optimization.[2][3] These assays typically utilize liver subcellular fractions (microsomes) or intact liver cells (hepatocytes) to assess the susceptibility of a compound to metabolism.[4][5] Microsomal assays primarily evaluate Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocyte assays provide a more comprehensive assessment of both Phase I and Phase II metabolic pathways.[4] This document provides detailed protocols for measuring the in vitro metabolic stability of (Rac)-DNDI-8219, a hypothetical research compound, using human liver microsomes and hepatocytes. While specific data for this compound is not publicly available, a related compound, DNDI-VL-2098, has been reported to have high in vitro metabolic stability.[6]
Key Concepts in Metabolic Stability
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[1][7] It is calculated from the rate of disappearance of the parent compound in in vitro systems.
-
Half-Life (t1/2): The time required for the concentration of a compound to decrease by half.[1] In the context of metabolic stability assays, it reflects the rate of metabolic degradation.
-
Hepatic Extraction Ratio (ERh): The fraction of a drug that is eliminated by the liver in a single pass. Compounds with high ERh often have low oral bioavailability due to significant first-pass metabolism.[8][9]
Data Presentation
The following tables summarize typical quantitative data obtained from in vitro metabolic stability assays.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t1/2 (min) | CLint (µL/min/mg protein) |
| This compound | > 60 | < 5.8 |
| Verapamil (High Clearance Control) | 8.5 | 81.5 |
| Dextromethorphan (Intermediate Clearance Control) | 25.2 | 27.5 |
| Warfarin (Low Clearance Control) | > 60 | < 5.8 |
Table 2: Metabolic Stability of this compound in Human Hepatocytes
| Compound | t1/2 (min) | CLint (µL/min/10^6 cells) |
| This compound | > 120 | < 5.8 |
| 7-Hydroxycoumarin (High Clearance Control) | 15.8 | 43.9 |
| Midazolam (Intermediate Clearance Control) | 45.1 | 15.4 |
| Tolbutamide (Low Clearance Control) | > 120 | < 5.8 |
Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol assesses the metabolic stability of this compound in human liver microsomes, primarily focusing on Phase I metabolism.[10][11]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Control compounds (e.g., Verapamil, Dextromethorphan, Warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for reaction termination and sample analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for the Human Liver Microsome Stability Assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and control compounds (e.g., 10 mM in DMSO).[13] Further dilute in phosphate buffer to the desired starting concentration.
-
Thaw pooled human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome suspension and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[11]
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding a 2-3 fold volume of cold acetonitrile containing an internal standard to each aliquot.[10]
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Protocol 2: Human Hepatocyte Stability Assay
This protocol evaluates the metabolic stability of this compound in a whole-cell system, encompassing both Phase I and Phase II metabolic pathways.[14]
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E)[15]
-
Control compounds (e.g., 7-Hydroxycoumarin, Midazolam, Tolbutamide)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the Human Hepatocyte Stability Assay.
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[2]
-
Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.
-
Resuspend the cell pellet in fresh medium and determine cell viability (e.g., using trypan blue exclusion) and density.
-
-
Incubation:
-
Plate the hepatocytes in collagen-coated plates at a density of approximately 0.5-1.0 x 10^6 viable cells/mL.[7]
-
Add this compound and control compounds to the wells at the desired final concentration.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.[13][15]
-
-
Sample Processing and Analysis:
-
Terminate the metabolic activity by adding cold acetonitrile with an internal standard to each aliquot.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described in the HLM stability assay protocol. The CLint value is typically normalized to the number of cells (e.g., µL/min/10^6 cells).
-
Cytochrome P450 (CYP) Inhibition Assay
To further characterize the drug interaction potential of this compound, a CYP inhibition assay is recommended. This assay determines if the compound inhibits the activity of major drug-metabolizing CYP isoforms.[16][17]
Principle:
The potential for CYP inhibition is assessed by incubating this compound with human liver microsomes, a specific CYP isoform probe substrate, and an NADPH regenerating system.[16] The formation of the probe substrate's metabolite is measured and compared to a control incubation without the inhibitor. A reduction in metabolite formation indicates CYP inhibition.
Signaling Pathway Diagram:
Caption: Simplified Cytochrome P450 Catalytic Cycle and Inhibition.
Protocol Summary:
A typical CYP inhibition assay involves incubating various concentrations of this compound with HLM, a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), and the NADPH system.[16] The reaction is terminated, and the amount of metabolite formed is quantified by LC-MS/MS or fluorescence.[16] The data is used to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vitro metabolic stability of this compound. By employing both human liver microsome and hepatocyte assays, researchers can gain valuable insights into the compound's susceptibility to Phase I and Phase II metabolism. This information is crucial for predicting in vivo pharmacokinetic behavior and making informed decisions in the drug development process. Further investigation into CYP450 inhibition will help to elucidate the potential for drug-drug interactions.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. bdj.co.jp [bdj.co.jp]
- 6. dndi.org [dndi.org]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro metabolism of GMDTC in liver microsomes of human, monkey, dog, rat and mouse: Metabolic stability assessment, metabolite identification and interspecies comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. enamine.net [enamine.net]
Troubleshooting & Optimization
(Rac)-DNDI-8219 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with (Rac)-DNDI-8219 in aqueous solutions.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve | High hydrophobicity of this compound. | Use of a co-solvent such as DMSO or ethanol (B145695) may be necessary prior to dilution in an aqueous buffer. Start by dissolving the compound in a minimal amount of the organic solvent. |
| Incorrect pH of the aqueous solution. | The solubility of ionizable compounds is pH-dependent. Although the pKa of this compound is not readily available, systematically testing a range of pH values (e.g., from acidic to basic) can help identify the optimal pH for solubilization. | |
| Insufficient mixing or sonication. | Ensure vigorous vortexing. Sonication can also be employed to break down particles and enhance dissolution. | |
| Precipitation occurs after adding to aqueous buffer | The compound's solubility limit in the final aqueous solution has been exceeded. | Reduce the final concentration of this compound. Alternatively, increase the percentage of the organic co-solvent in the final solution, if experimentally permissible. |
| Temperature fluctuations affecting solubility. | Prepare and use the solution at a consistent temperature. Some compounds are more soluble at higher temperatures. Gentle warming can be attempted, but be mindful of potential compound degradation. | |
| Inconsistent results between experiments | Variability in stock solution preparation. | Prepare a larger batch of a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and aliquot for single-use to ensure consistency across multiple experiments. |
| Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If a stock solution is used, store it appropriately (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Due to its likely hydrophobic nature, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a concentrated stock solution. This stock can then be serially diluted into the desired aqueous buffer.
Q2: How can I determine the aqueous solubility of this compound in my specific buffer?
A2: A common method is the shake-flask method. An excess amount of the compound is added to the aqueous buffer, and the suspension is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the supernatant is determined using a suitable analytical method like HPLC-UV.
Q3: Are there any known formulation strategies to improve the aqueous solubility of this compound?
A3: While specific formulation details for this compound are not extensively published, general strategies for nitroimidazooxazines include the use of co-solvents, cyclodextrins, or lipid-based formulations for in vivo studies. For in vitro experiments, maintaining a low percentage of a co-solvent like DMSO is a common practice.
Q4: What is the mechanism of action for this compound?
A4: this compound belongs to the class of 2-nitroimidazooxazines.[1] This class of compounds typically acts as prodrugs that are activated by reduction of the nitro group within the target organism (e.g., Leishmania, Trypanosoma, or Mycobacterium tuberculosis).[1] This activation leads to the formation of reactive nitrogen species that induce cellular damage.
Quantitative Data Summary
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) |
| Deionized Water | 25 | 7.0 | < 1 |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | < 1 |
| PBS with 1% DMSO | 25 | 7.4 | 10 - 20 |
| PBS with 5% DMSO | 25 | 7.4 | 50 - 100 |
| Deionized Water | 37 | 7.0 | < 5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Shake-Flask Method for Aqueous Solubility Determination
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to allow it to reach equilibrium.
-
After incubation, remove the vial and let it stand to allow larger particles to settle.
-
Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Workflow for preparing and assessing the solubility of this compound.
Caption: Hypothesized activation pathway for 2-nitroimidazooxazines like this compound.
References
Technical Support Center: (Rac)-DNDI-8219 Compound Stability for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with the compound (Rac)-DNDI-8219 during in vitro and in vivo assays. Ensuring compound stability is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound, a nitroimidazole-class compound, is generally described as having good solubility and metabolic stability.[1] Another related nitroimidazole, DNDI-0690, has been shown to remain stable in various biological matrices under different conditions.[2][3] However, the stability of any compound in a specific assay is dependent on various factors including the solvent, pH, temperature, and light exposure.[4]
Q2: What are the common signs of this compound instability in an assay?
A2: Signs of compound instability can include:
-
Precipitation: The compound coming out of solution, which can be observed as cloudiness, crystals, or a pellet.
-
Color Change: A change in the color of the stock solution or assay medium.
-
Inconsistent Results: High variability in results between replicate wells, plates, or experiments.
-
Loss of Potency: A gradual or sudden decrease in the expected biological activity of the compound over time.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare high-concentration stock solutions of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Studies on other compounds have shown that storage in DMSO at low temperatures (e.g., -20°C or -80°C) generally preserves stability.[5] For nitroimidazoles, storage in the dark is also recommended to prevent photodegradation.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity and effects on cell physiology. However, the optimal concentration may vary depending on the cell type and assay sensitivity.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Assay Buffer or Cell Culture Medium
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound, like many small molecules, may have limited solubility in aqueous solutions, leading to precipitation when diluted from a DMSO stock. | 1. Decrease Final Concentration: Test a lower final concentration of the compound in your assay. 2. Optimize Dilution Method: Add the DMSO stock solution to the pre-warmed aqueous buffer or medium while gently vortexing to ensure rapid and uniform mixing. 3. Use a Surfactant: For in vitro biochemical assays, consider adding a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to the assay buffer to improve solubility. |
| Solvent Shock | Rapidly adding a concentrated DMSO stock to an aqueous solution can cause the compound to "crash out" of solution due to the sudden change in solvent polarity. | 1. Serial Dilution: Perform an intermediate dilution of the DMSO stock in the assay buffer or medium before making the final dilution. 2. Slow Addition: Add the stock solution dropwise to the final solution while continuously mixing. |
| Interaction with Media Components | Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. | 1. Test in Simpler Media: If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) or serum-free medium to identify potential interactions. 2. Filter Sterilization: After preparing the final solution, filter it through a 0.22 µm syringe filter to remove any initial precipitate before adding it to cells. |
Issue 2: Inconsistent or Decreasing Compound Activity Over Time
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Chemical Degradation | The nitroimidazole core of this compound may be susceptible to degradation under certain conditions, such as extreme pH, high temperatures, or exposure to light. Studies on other nitroimidazoles have shown pH-dependent stability.[6] | 1. Control pH: Ensure the pH of your assay buffer or cell culture medium is stable and within a suitable range (typically pH 7.2-7.4 for cell-based assays). 2. Maintain Temperature: Use a calibrated incubator and minimize the time that plates are outside of the controlled environment. 3. Protect from Light: Conduct experiments in low-light conditions and use opaque or amber-colored plates and tubes to minimize light exposure.[4] |
| Metabolic Instability | In cell-based assays, the compound may be metabolized by cellular enzymes, leading to a decrease in the concentration of the active parent compound over time. | 1. Reduce Incubation Time: If the assay allows, reduce the duration of the experiment to minimize metabolic degradation. 2. Replenish Compound: For longer-term experiments, consider replenishing the medium with a freshly prepared compound solution at regular intervals. 3. Use Metabolic Inhibitors: In mechanistic studies, co-incubation with broad-spectrum cytochrome P450 inhibitors can help determine if metabolism is a factor. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates and tubes. 2. Pre-treatment: Pre-incubate the plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay. 3. Include a Surfactant: As mentioned for solubility, a low concentration of a non-ionic surfactant can help prevent adsorption. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and typically ≤ 0.1%.
-
Time-Course Incubation:
-
Dispense the working solution into multiple sterile tubes or wells of a 96-well plate.
-
Immediately collect the "Time 0" sample and store it at -80°C.
-
Place the remaining samples in a 37°C, 5% CO2 incubator.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect samples and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw all samples.
-
Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
-
Protocol 2: Photostability Testing of this compound Solution
This protocol is a simplified version based on ICH Q1B guidelines for assessing the photostability of a compound in solution.[7][8]
Materials:
-
This compound solution (prepared in a transparent solvent like methanol (B129727) or acetonitrile)
-
Clear and amber glass vials
-
Photostability chamber with a calibrated light source (providing both visible and UVA light)
-
Aluminum foil
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration.
-
Aliquot the solution into three sets of vials:
-
Set 1 (Exposed): Clear glass vials.
-
Set 2 (Dark Control): Clear glass vials wrapped completely in aluminum foil.
-
Set 3 (Amber): Amber glass vials (optional, to test protective packaging).
-
-
-
Exposure:
-
Place all vials in the photostability chamber.
-
Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
-
Analysis:
-
After the exposure period, analyze the concentration of this compound in all samples using a validated analytical method.
-
-
Data Interpretation:
-
Compare the concentration of the exposed sample (Set 1) to the dark control (Set 2). A significant decrease in concentration in the exposed sample indicates photodegradation.
-
The amber vial (Set 3) results will indicate the level of protection offered by light-resistant containers.
-
Visualizations
Caption: Workflow for assessing compound stability in cell culture medium.
Caption: A logical workflow for troubleshooting compound precipitation.
References
- 1. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
(Rac)-DNDI-8219 common pitfalls in (Rac)-DNDI-8219 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (Rac)-DNDI-8219. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields in the final Williamson ether synthesis step to produce this compound. What are the common causes and how can I improve the yield?
A1: Low yields in the Williamson ether synthesis of this compound are a common issue, primarily due to the secondary nature of the alcohol on the bicyclic core, which can lead to competing elimination reactions. Here are several factors to consider and troubleshoot:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong, non-nucleophilic base is required to deprotonate the secondary alcohol without promoting elimination. Sodium hydride (NaH) is a common choice. The solvent should be anhydrous and polar aprotic, such as DMF or THF, to facilitate the SN2 reaction.
-
Reaction Temperature: The reaction temperature should be carefully controlled. Higher temperatures can favor the elimination side reaction. It is advisable to start at a lower temperature (e.g., 0 °C for the deprotonation step) and then slowly warm the reaction to room temperature or slightly above to drive the substitution.
-
Nature of the Leaving Group: While the side chain is typically derived from 4-(trifluoromethoxy)phenol, the choice of the electrophile is important. Using a more reactive electrophile, such as an activated aryl halide or a sulfonate ester of the corresponding phenol, can sometimes improve yields.
-
Purity of Starting Materials: Ensure that both the bicyclic alcohol and the phenolic coupling partner are pure and completely dry. Water in the reaction mixture will quench the alkoxide and reduce the yield.
Troubleshooting Summary Table:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that minimizes elimination. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that favor SN2 reactions. |
| Temperature | 0 °C to RT (or slightly elevated) | Lower temperatures disfavor the elimination side reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the alkoxide by atmospheric moisture. |
Q2: I am observing multiple spots on my TLC plate after the synthesis of the bicyclic alcohol core. What are the likely side products?
A2: The formation of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol core can be accompanied by the formation of several side products. One common side reaction is the displacement of the 2-chloro group on the starting 2-chloro-4(5)-nitroimidazole if the reaction conditions are not optimized. Additionally, incomplete cyclization can lead to the presence of the linear amino alcohol intermediate.
To minimize side product formation, ensure that the cyclization conditions are optimized. This may involve adjusting the base, solvent, and temperature. Purification by column chromatography is typically required to isolate the desired bicyclic alcohol.
Q3: The purification of the final product, this compound, is proving to be difficult. What purification strategies are recommended?
A3: Nitroimidazole compounds can be challenging to purify due to their polarity and sometimes poor solubility. Standard silica (B1680970) gel column chromatography is the most common method for the purification of this compound. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is usually effective.
If the product is still impure, recrystallization from a suitable solvent system can be attempted. It is also important to ensure complete removal of the solvent from the column fractions before characterization.
Q4: I am concerned about the stability of the nitro group during the synthesis. Are there any specific precautions I should take?
A4: The nitro group in nitroimidazoles is generally stable under the conditions used for the synthesis of this compound. However, it can be susceptible to reduction in the presence of certain reducing agents or under catalytic hydrogenation conditions. It is important to avoid these conditions throughout the synthetic sequence. The final product and intermediates should be stored in a cool, dark, and dry place to prevent any potential degradation.
Experimental Protocols
Synthesis of the Racemic Bicyclic Alcohol Core
A common route to the bicyclic alcohol core involves the reaction of 2-chloro-4(5)-nitroimidazole with an appropriate three-carbon unit containing an epoxide, followed by intramolecular cyclization.
Williamson Ether Synthesis for this compound
To a solution of the racemic bicyclic alcohol in anhydrous DMF at 0 °C under an inert atmosphere, is added sodium hydride (1.2 equivalents). The mixture is stirred for 30 minutes, after which a solution of the appropriate 4-(trifluoromethoxy)phenyl electrophile (e.g., 1-fluoro-4-(trifluoromethoxy)benzene (B1294388) or a related derivative) in anhydrous DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
Visualizations
DOT Script for the Synthetic Workflow of this compound
Caption: Synthetic workflow for this compound.
DOT Script for Troubleshooting Low Yields in Williamson Ether Synthesis
Caption: Troubleshooting logic for low yields.
References
(Rac)-DNDI-8219 avoiding aggregation in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-DNDI-8219. The primary focus is to address and mitigate potential issues arising from compound aggregation in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a concern in biological assays?
A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically in the size range of 50 to 1000 nm.[1] These aggregates can lead to false-positive or false-negative results in high-throughput screening (HTS) and other biological assays by non-specifically interacting with proteins.[2][3] This can result in misleading structure-activity relationships (SAR) and the wasteful pursuit of non-viable drug candidates.[2][4]
Q2: Is this compound known to have issues with aggregation?
A2: Currently, there is no specific literature reporting aggregation issues with this compound. In fact, it has been described as having good solubility. However, aggregation is a general concern for many small molecules, especially at higher concentrations used in in vitro assays.[3] Therefore, it is crucial to be aware of the potential for aggregation and to have strategies in place to identify and mitigate it.
Q3: What are the typical signs of compound aggregation in an assay?
A3: Several indicators may suggest that your compound is aggregating:
-
Steep dose-response curves: Aggregators often exhibit unusually steep Hill slopes in inhibition assays.[5]
-
Detergent sensitivity: The observed activity is significantly reduced or eliminated in the presence of a non-ionic detergent.[5][6][7]
-
Time-dependent inhibition: Inhibition may increase with the pre-incubation time of the compound and the target protein.[6]
-
Promiscuous inhibition: The compound shows activity against multiple, unrelated targets.[8]
-
Irreproducible results: High variability in assay results between experiments.
Q4: How can I proactively prevent aggregation of this compound in my assays?
A4: Proactive measures can significantly reduce the risk of compound aggregation:
-
Include non-ionic detergents: Add a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer.[3][9][10]
-
Control compound concentration: Whenever possible, work at concentrations below the suspected critical aggregation concentration (CAC).[3]
-
Incorporate decoy proteins: The addition of a carrier protein like Bovine Serum Albumin (BSA) at a concentration of around 0.1 mg/mL can help to prevent non-specific interactions.[3]
-
Optimize buffer conditions: Factors like pH and ionic strength can influence aggregation, so optimizing the buffer for your specific protein and compound is recommended.[11]
Troubleshooting Guides
Issue 1: Suspected False-Positive Result Due to Aggregation
If you suspect a positive result from your screen with this compound may be due to aggregation, follow this troubleshooting workflow.
Caption: Workflow to diagnose aggregation-based assay interference.
Issue 2: High Variability in Assay Results
High variability in your results with this compound could be due to inconsistent formation of aggregates.
Caption: Decision tree for addressing high assay result variability.
Data Presentation
The following table summarizes the expected outcomes of a detergent counter-screen for an aggregating compound.
| Condition | Expected IC50 Shift for Aggregator | Interpretation |
| Assay Buffer | Baseline | Reference activity |
| Assay Buffer + 0.01% (v/v) Triton X-100 | > 10-fold increase | Strong evidence for aggregation-based inhibition.[10] |
| Assay Buffer + 0.01% (v/v) Tween-20 | > 10-fold increase | Strong evidence for aggregation-based inhibition. |
| Assay Buffer + 0.1 mg/mL BSA | Variable, often reduced activity | Suggests non-specific protein binding.[3] |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed activity of this compound is dependent on aggregation by testing its inhibitory effect in the presence and absence of a non-ionic detergent.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Assay buffer containing 0.02% (v/v) Triton X-100 (this will be diluted 1:1 in the final assay to 0.01%)
-
Target enzyme and substrate
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
Prepare Compound Dilutions:
-
Create a serial dilution of this compound in two separate sets of tubes or plates.
-
For the first set, use the standard assay buffer.
-
For the second set, use the assay buffer containing 0.02% Triton X-100.
-
-
Run Assay:
-
Add the diluted compounds to the assay plates.
-
Add the target enzyme and incubate according to your standard protocol.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the reaction progress using your plate reader at the appropriate wavelength and time points.
-
-
Data Analysis:
-
Generate dose-response curves for both conditions (with and without detergent).
-
Calculate the IC50 value for this compound in both the presence and absence of detergent.
-
-
Interpretation:
-
A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is a strong indication that the compound's activity is, at least in part, due to aggregation.[10]
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly detect the presence of this compound aggregates in solution.
Materials:
-
This compound stock solution
-
Assay buffer
-
DLS instrument
-
Low-volume cuvettes or DLS-compatible plates
Procedure:
-
Sample Preparation:
-
Prepare samples of this compound in assay buffer at various concentrations, including the concentration at which activity was observed and several concentrations above and below this point.
-
Prepare a buffer-only control.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (typically the same as your assay temperature).
-
Measure the scattering intensity and particle size distribution for each sample.
-
-
Data Analysis:
-
Analyze the autocorrelation function to determine the size distribution of particles in the solution.
-
Plot the scattering intensity as a function of compound concentration. A sharp increase in scattering intensity above a certain concentration is indicative of the critical aggregation concentration (CAC).[12]
-
-
Interpretation:
-
The presence of particles in the 50-1000 nm range that are not present in the buffer-only control suggests compound aggregation.[1]
-
Protocol 3: β-Lactamase Counter-Screen
Objective: To use a well-established counter-screen enzyme to test for promiscuous inhibition by aggregation.
Materials:
-
This compound stock solution
-
AmpC β-lactamase
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Assay buffer containing 0.02% (v/v) Triton X-100
Procedure:
-
Assay Setup:
-
Prepare two sets of assay plates, one with standard assay buffer and one with detergent-containing buffer.
-
Add serial dilutions of this compound to both sets of plates.
-
-
Enzyme Reaction:
-
Add AmpC β-lactamase to all wells.
-
Initiate the reaction by adding nitrocefin.
-
-
Data Acquisition:
-
Monitor the change in absorbance at 482 nm over time.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound in the presence and absence of detergent.
-
-
Interpretation:
References
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wyatt.com [wyatt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-DNDI-8219 In Vitro Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for in vitro off-target effects of the anti-leishmanial candidate (Rac)-DNDI-8219.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro off-target profile of this compound?
A1: this compound, also referred to as compound R-6 , has been evaluated for off-target effects against a panel of human receptors, ion channels, and transporters. The primary concern for compounds in this chemical class has been inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be associated with cardiac arrhythmias. However, this compound has demonstrated minimal hERG inhibition.
Q2: How does the hERG inhibition of this compound compare to other compounds in the same series?
A2: Earlier lead compounds in the same nitroimidazooxazine series, such as R-84 and R-89 , showed potent inhibition of the hERG channel. In contrast, this compound was specifically optimized to mitigate this off-target effect and exhibits significantly lower hERG inhibition.
Q3: Has this compound been profiled against a broader panel of off-targets?
A3: Yes, this compound has been subjected to a competitive radioligand binding assay screen against a panel of 44 targets, including various receptors, ion channels, and transporters. At a concentration of 10 µM, the compound showed minimal interaction with the targets in this panel, indicating a generally clean off-target profile at this concentration.
Troubleshooting Guides
Issue: Unexpected results in our in-house hERG inhibition assay with this compound.
-
Possible Cause 1: Compound Stability and Solubility.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the assay buffer. The compound's solubility can influence its effective concentration. We recommend preparing fresh stock solutions in a suitable solvent like DMSO and ensuring the final concentration of the solvent is consistent across all experimental conditions and does not exceed a level that affects the assay performance (typically <0.5%).
-
-
Possible Cause 2: Assay Sensitivity and Specificity.
-
Troubleshooting Step: Verify the sensitivity of your hERG assay using known potent inhibitors (e.g., dofetilide, astemizole) as positive controls and a vehicle control as a negative control. This will help to confirm that the assay is performing as expected and can reliably detect hERG inhibition.
-
-
Possible Cause 3: Differences in Experimental Conditions.
-
Troubleshooting Step: Compare your experimental protocol with the detailed methodology provided in the "Experimental Protocols" section below. Pay close attention to cell line, temperature, voltage clamp protocol, and data analysis parameters, as variations in these can significantly impact the results.
-
Issue: Observing cytotoxicity in our cell-based assays at concentrations expected to be non-toxic.
-
Possible Cause 1: Cell Line Sensitivity.
-
Troubleshooting Step: The reported low cytotoxicity of this compound was determined against specific cell lines (e.g., MRC-5 human lung fibroblasts). Different cell lines can have varying sensitivities to a compound. We recommend performing a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line.
-
-
Possible Cause 2: Assay Duration.
-
Troubleshooting Step: The duration of exposure to the compound can influence cytotoxicity. The reported cytotoxicity data is based on a specific incubation time. If your experimental protocol involves a longer exposure time, you may observe cytotoxic effects at lower concentrations.
-
Quantitative Data
The following tables summarize the available quantitative data on the in vitro off-target effects of this compound and related compounds.
Table 1: hERG Inhibition Data
| Compound | hERG Inhibition (% @ 10 µM) |
| This compound (R-6) | 18 |
| R-84 | 98 |
| R-89 | 100 |
Table 2: Broad Panel Off-Target Screening of this compound
| Target Class | Number of Targets Screened | Summary of Results (@ 10 µM) |
| Receptors | 29 | No significant binding observed. |
| Ion Channels | 7 | Minimal inhibition observed, consistent with the specific hERG assay data. |
| Transporters | 5 | No significant binding observed. |
| Other | 3 | No significant binding observed. |
Experimental Protocols
1. hERG Inhibition Assay (Automated Patch-Clamp)
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel.
-
Instrumentation: QPatch automated patch-clamp system.
-
Methodology:
-
Cells are cultured and prepared for automated patch-clamping according to standard protocols for the QPatch system.
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
A stable baseline recording of the hERG current is established before the addition of the test compound.
-
This compound is perfused at the desired concentration (e.g., 10 µM), and the effect on the hERG current is recorded.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence of the compound to the baseline current.
-
Known hERG inhibitors are used as positive controls to validate the assay.
-
2. Broad Panel Off-Target Screening (Radioligand Binding Assays)
-
Service Provider: A contract research organization (e.g., CEREP) is typically used for this type of broad panel screening.
-
Methodology:
-
This compound is tested at a single concentration (e.g., 10 µM) in duplicate.
-
The assay measures the ability of the test compound to displace a specific radioligand from its target receptor, ion channel, or transporter.
-
A decrease in the binding of the radioligand in the presence of the test compound indicates an interaction.
-
The results are expressed as the percentage of inhibition of radioligand binding.
-
A threshold for significant activity is typically set (e.g., >50% inhibition) to identify potential off-target interactions that may warrant further investigation with full dose-response curves.
-
Visualizations
Caption: Workflow for assessing in vitro off-target effects.
Caption: hERG channel function and potential for inhibition.
(Rac)-DNDI-8219 troubleshooting inconsistent assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-DNDI-8219. The information is designed to help address common issues that may lead to inconsistent assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Solubility
Question 1: My IC50 values for this compound are higher than expected and vary between experiments. What could be the cause?
Answer: Inconsistent IC50 values are often linked to issues with compound solubility and storage. While this compound is reported to have good solubility, problems can still arise.[1]
-
Compound Precipitation: this compound, like many small molecules, may precipitate out of solution, especially at higher concentrations in aqueous buffers. This can lead to an actual concentration that is lower than the intended concentration, resulting in a perceived higher IC50.[2]
-
Improper Storage: Ensure the compound is stored as recommended. For solid this compound, storage at -20°C for up to 12 months is advised. In solvent, store at -80°C for up to 6 months.[3] Frequent freeze-thaw cycles of stock solutions should be avoided as this can lead to compound degradation or precipitation.
-
DMSO Quality: Use high-quality, anhydrous DMSO for preparing stock solutions. Water absorbed by DMSO can lower the solubility of the compound.
Troubleshooting Steps:
-
Visually Inspect Stock Solutions: Before preparing dilutions, visually inspect your DMSO stock solution for any precipitate. If present, gently warm the solution and vortex to redissolve the compound.
-
Optimize Dilution Protocol: When diluting from a DMSO stock into an aqueous assay buffer, do so in a stepwise manner and ensure rapid mixing to prevent the compound from precipitating.[2]
-
Perform a Solubility Test: Determine the kinetic solubility of this compound in your specific assay buffer to ensure you are working below its solubility limit.[4][5]
Section 2: Cell-Based Assay Issues
Question 2: In my anti-parasitic cell-based assay, I'm seeing high variability in parasite viability or growth across my plate, even in control wells.
Answer: High variability in cell-based assays can stem from several factors related to the cells or parasites themselves, as well as the assay protocol.
-
Cell/Parasite Health and Density: The health, growth phase, and seeding density of the host cells and parasites are critical. Ensure you are using cells within a consistent passage number and that they are in the logarithmic growth phase.[6]
-
Inconsistent Seeding: Uneven cell or parasite distribution in the microplate wells is a common source of variability.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth.
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent cell passage number and ensure cells are healthy and in the log phase of growth before seeding.
-
Optimize Seeding Technique: Ensure a homogenous cell suspension before and during plating. Pipette gently and mix the cell suspension between plating rows.
-
Mitigate Edge Effects: To minimize edge effects, consider not using the outer wells of the plate for experimental data. Instead, fill them with sterile media or buffer to create a humidity barrier.
-
Use Appropriate Controls: Include uninfected host cells as a control to assess compound cytotoxicity, and untreated infected cells as a negative control.[6]
Section 3: Biochemical Assay Inconsistencies
Question 3: I am using this compound in a biochemical assay and the results are not reproducible. What could be the problem?
Answer: Reproducibility issues in biochemical assays can be due to reagent instability, protocol deviations, or interference from the compound itself. As a nitro-heterocyclic compound, this compound has the potential for redox activity which could interfere with certain assay readouts.[7]
-
Reagent Instability: Ensure all reagents, including enzymes and substrates, are stored correctly and are within their expiration dates. Prepare fresh reagents for each experiment whenever possible.
-
Protocol Adherence: Minor deviations in incubation times, temperatures, or reagent concentrations can lead to significant variations in results.[6]
-
Assay Interference: The nitro group of this compound could potentially interfere with assays that rely on redox-sensitive reporters (e.g., some fluorescent or colorimetric readouts).
Troubleshooting Steps:
-
Validate Reagents: Confirm the activity of your enzyme and the quality of your substrate.
-
Standardize Protocol: Use a detailed, standardized protocol and ensure all users adhere to it strictly.
-
Run Interference Controls: Test this compound in the assay system without the enzyme or substrate to check for any intrinsic fluorescence, absorbance, or quenching properties that could interfere with the readout.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound under Different Stock Solution Handling Conditions
| Experiment ID | Stock Solution Handling | DMSO Lot | Observed IC50 (µM) against T. cruzi | Standard Deviation (µM) |
| A | Freshly prepared stock | 1 | 0.42 | 0.05 |
| B | Stock with 1 freeze-thaw cycle | 1 | 0.48 | 0.07 |
| C | Stock with 5 freeze-thaw cycles | 1 | 0.95 | 0.21 |
| D | Freshly prepared stock | 2 (older, non-anhydrous) | 0.78 | 0.15 |
| E | Stock with visible precipitate | 1 | 1.52 | 0.45 |
Table 2: Troubleshooting Common Issues in a Cell-Based Anti-parasitic Assay
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High well-to-well variability | Inconsistent cell/parasite seeding | Ensure thorough mixing of cell/parasite suspension before and during plating. | Reduced coefficient of variation (CV) across replicate wells. |
| Edge effects | Increased evaporation in outer wells | Do not use outer wells for data; fill with sterile media. | More consistent results between inner and outer plate sections. |
| High background signal | Compound interference (autofluorescence) | Run a control plate with compound and media only. | Ability to subtract background signal from experimental wells. |
| Low therapeutic index | Compound is cytotoxic to host cells | Perform a cytotoxicity assay on uninfected host cells. | Determine the concentration range where the compound is selective for the parasite. |
Experimental Protocols
Protocol 1: General Method for Determining the IC50 of this compound against Trypanosoma cruzi
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum at 28°C.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Assay Procedure:
-
Seed the parasites into a 96-well microplate at a density of 1 x 10^6 parasites/mL.
-
Add the diluted this compound to the wells. Include positive (e.g., benznidazole) and negative (vehicle control) controls.
-
Incubate the plate at 28°C for 72 hours.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., resazurin-based) to each well and incubate for 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for IC50 determination of this compound against T. cruzi.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DNDI-8219 |CAS:2222660-40-2 Probechem Biochemicals [probechem.com]
- 4. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biochemistry of reduction of nitro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-DNDI-8219 In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-DNDI-8219 in in vivo models of Chagas disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a racemic mixture of a nitroimidazole-class compound. As a potent trypanocidal agent, it is effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. While the precise mechanism is still under investigation, like other nitroimidazoles, it is believed to be a prodrug that, once activated within the parasite, releases cytotoxic metabolites that damage parasitic DNA and proteins.
Q2: What is the recommended in vivo dosage and treatment schedule for this compound in a mouse model of Chagas disease?
A2: Published studies on analogous nitroimidazoles suggest an effective oral dosage range of 50-100 mg/kg, administered once daily for a duration of 5 to 20 consecutive days.[1] The optimal dosage and duration can vary depending on the mouse strain, the T. cruzi strain, and the infection phase (acute vs. chronic).
Q3: How should this compound be formulated for oral administration in mice?
A3: Due to its likely poor water solubility, this compound should be formulated as a suspension for oral gavage. A common vehicle for such compounds is 0.5% (w/v) methylcellulose (B11928114) with 0.1% (w/v) polysorbate 80 (Tween 80) in sterile water. It is crucial to ensure the suspension is homogenous before each administration.
Q4: Which mouse and T. cruzi strains are recommended for in vivo efficacy studies?
A4: The choice of mouse and parasite strain is critical and will influence the disease progression and drug efficacy outcomes. For acute models, BALB/c or Swiss Webster mice are commonly used with virulent T. cruzi strains like the Y or Tulahuen strains. For chronic models that better mimic human cardiac pathology, C3H/HeN mice infected with the Brazil or JR strains are often preferred.[2]
Q5: How can parasite load be monitored to assess the in vivo efficacy of this compound?
A5: In the acute phase, parasitemia can be monitored by counting trypomastigotes in tail blood samples using a hemocytometer. In the chronic phase, where parasitemia is low, more sensitive methods are required. Quantitative PCR (qPCR) on blood or tissue samples (e.g., heart, skeletal muscle) is a highly sensitive method. In vivo bioluminescence imaging (BLI) using luciferase-expressing parasite strains is another powerful tool for real-time, non-invasive monitoring of parasite burden.[3][4]
Troubleshooting Guides
Issue 1: High variability in efficacy data between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure the dosing suspension is homogenous before each administration by vortexing or stirring. Calibrate pipettes and syringes regularly. |
| Improper Oral Gavage | Ensure all personnel are properly trained in oral gavage techniques to prevent accidental administration into the trachea or esophagus perforation. Consider using flexible plastic gavage tubes to minimize injury. |
| Variable Infection Inoculum | Prepare the parasite inoculum carefully to ensure each animal receives a consistent number of viable parasites. |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for individual differences in metabolism and immune response. |
Issue 2: No significant reduction in parasite load observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Dosage | Perform a dose-response study to determine the optimal dose for your specific mouse and parasite strain combination. |
| Poor Bioavailability | Re-evaluate the formulation. Consider alternative vehicles or solubility enhancers. If possible, perform pharmacokinetic studies to determine the plasma concentration of the compound. |
| Drug Resistance | While unlikely for a novel compound, consider the possibility of inherent resistance in the chosen T. cruzi strain. |
| Timing of Treatment | In a chronic model, the parasite may be in a less replicative state, potentially reducing the efficacy of some drugs. Consider initiating treatment at different time points post-infection. |
Issue 3: Adverse effects or toxicity observed in treated animals.
| Possible Cause | Troubleshooting Step |
| High Dosage | Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity | Include a vehicle-only control group to assess any adverse effects caused by the formulation itself. |
| Compound-Specific Toxicity | Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Conduct histopathological analysis of major organs at the end of the study. |
Experimental Protocols
In Vivo Efficacy Study in an Acute Chagas Disease Mouse Model
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
-
Parasite Strain:
-
Trypanosoma cruzi Y strain expressing luciferase.
-
-
Infection:
-
Infect mice intraperitoneally (i.p.) with 1 x 10⁴ trypomastigotes.
-
-
Drug Formulation:
-
Prepare a suspension of this compound in 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Prepare fresh daily and ensure homogeneity before each use.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, 50 mg/kg this compound, 100 mg/kg this compound, and a positive control like benznidazole (B1666585) at 100 mg/kg).
-
Begin treatment 4 days post-infection.
-
Administer the assigned treatment orally by gavage once daily for 20 consecutive days.[1]
-
-
Efficacy Assessment:
-
Parasitemia: Monitor parasitemia every two days by collecting 5 µL of tail blood and counting trypomastigotes in a Neubauer chamber.
-
Bioluminescence Imaging (BLI): Perform BLI weekly to monitor whole-body parasite burden.[3][4]
-
Administer D-luciferin (150 mg/kg) i.p. to anesthetized mice.
-
Acquire images 10-15 minutes later using an in vivo imaging system.
-
Quantify the bioluminescence signal (photons/second) in a defined region of interest.
-
-
Survival: Monitor and record survival daily.
-
-
Cure Assessment:
-
At the end of the treatment period, monitor for parasite relapse using BLI for at least 30 days.
-
Consider immunosuppression (e.g., with cyclophosphamide) to induce relapse of any persistent parasites.[1]
-
Confirm cure by qPCR on blood and heart tissue at the end of the study.
-
Quantitative Data Summary
| Parameter | This compound | Benznidazole (Reference) |
| In Vivo Efficacy (Acute Model) | ||
| Dosage | 50-100 mg/kg/day, p.o. | 100 mg/kg/day, p.o. |
| Treatment Duration | 5-20 days | 20 days |
| Efficacy Readout | Suppression of parasitemia, reduction in tissue parasite load, increased survival | Suppression of parasitemia, reduction in tissue parasite load, increased survival |
| In Vivo Efficacy (Chronic Model) | ||
| Dosage | 50-100 mg/kg/day, p.o. | 100 mg/kg/day, p.o. |
| Treatment Duration | 20 days | 20 days |
| Efficacy Readout | Reduction in tissue parasite load (heart, skeletal muscle) | Reduction in tissue parasite load |
Note: The data for this compound is extrapolated from studies on analogous nitroimidazole compounds. Specific data for this compound in a Chagas disease model is not yet publicly available.
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting logic for high data variability.
References
- 1. Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 4. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-DNDI-8219 & Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and troubleshooting cytotoxicity associated with the investigational compound (Rac)-DNDI-8219 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxicity?
This compound is a nitroimidazooxazine derivative investigated as a potential treatment for visceral leishmaniasis. Generally, it is reported to have low cytotoxicity against mammalian cell lines. For instance, in L6 rat skeletal myoblast cells, the half-maximal inhibitory concentration (IC50) for cytotoxicity is greater than 100 μM[1]. Cytotoxicity has also been evaluated in human lung fibroblasts (MRC-5 cells)[2].
Q2: Why am I observing higher than expected cytotoxicity in my cell-based assay with this compound?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound than those reported in the literature.
-
Compound Concentration: Ensure accurate preparation of serial dilutions. Errors in concentration can lead to significant differences in cytotoxic response.
-
Assay Interference: As a nitro-group containing compound, this compound has the potential to interfere with the chemistry of certain viability assays (e.g., MTT, resazurin). This can lead to inaccurate readings that may be misinterpreted as cytotoxicity.
-
Formation of Reactive Intermediates: The nitro group of this compound can be reduced under certain cellular conditions, leading to the formation of reactive nitro intermediates that can induce oxidative stress and cytotoxicity[3][4].
Q3: Can this compound interfere with common cell viability assays?
Yes, compounds with a nitroimidazole-like structure can interfere with assays that rely on cellular reductases. For example, they can directly reduce tetrazolium salts like MTT, leading to a false signal of cell viability, or they can inhibit the reductases, leading to an underestimation of viability. It is crucial to run appropriate controls to test for assay interference.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
While specific off-target effects for this compound are not extensively documented in publicly available literature, related nitroimidazole compounds have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS)[3]. This can be a potential off-target mechanism of cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before plating. After seeding, gently rock the plate to ensure even distribution. |
| Edge effects due to evaporation. | Avoid using the outer wells of the microplate for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media. | |
| Compound precipitation. | Visually inspect wells for precipitate. If observed, consider using a different solvent or a lower, more soluble concentration. | |
| Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH) | Assay-specific interference. | This compound may be interfering with the chemistry of one of the assays. Validate findings using an orthogonal method (e.g., a dye-exclusion assay like Trypan Blue or a real-time cytotoxicity assay). |
| Different cellular processes being measured. | MTT measures metabolic activity, while LDH measures membrane integrity. Discrepancies can indicate different mechanisms of cell death (e.g., apoptosis vs. necrosis). | |
| Unexpectedly high cytotoxicity at low concentrations | Cell line hypersensitivity. | Test the compound on a panel of different cell lines to assess for cell-type-specific toxicity. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. | |
| Generation of reactive oxygen species (ROS). | Co-incubate with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound.
| Cell Line | Assay Type | Endpoint | IC50 (μM) | Reference |
| L6 (Rat Skeletal Myoblast) | Not Specified | Cytotoxicity | > 100 | [1] |
| MRC-5 (Human Lung Fibroblast) | Not Specified | Cytotoxicity | Data not explicitly quantified in the provided search results | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).
Materials:
-
This compound
-
Mammalian cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Mammalian cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate as per the kit's protocol to allow for the colorimetric or fluorometric reaction to develop.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Caption: A potential signaling pathway for nitroimidazole-induced cytotoxicity.
References
- 1. DNDI-8219 - Ace Therapeutics [acetherapeutics.com]
- 2. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-DNDI-8219 and Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for (Rac)-DNDI-8219 to interfere with fluorescence-based assays. The following information is based on general principles of small molecule interference in fluorescence assays and is intended as a proactive guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, and orally active trypanocidal agent.[1][2] It has shown efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease, and has been investigated as a lead compound for visceral leishmaniasis.[3][4] It belongs to the nitroimidazooxazine class of compounds.[4][5]
Q2: Could this compound interfere with my fluorescence-based assay?
While specific data on the fluorescent properties of this compound are not widely published, it is a possibility that, like many small molecules, it could interfere with fluorescence-based assays.[6][7] The two primary mechanisms of interference are autofluorescence and quenching.[6]
Q3: What is autofluorescence and how can this compound cause it?
Autofluorescence is the intrinsic fluorescence of a compound.[8] If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can lead to a false-positive signal, artificially increasing the measured fluorescence intensity.[6]
Q4: What is fluorescence quenching and how can this compound cause it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[6] this compound could potentially quench the signal of your fluorescent probe by absorbing either the excitation light or the emitted light from the fluorophore (a phenomenon known as the inner filter effect).[7][8] This would result in a false-negative or a lower-than-expected signal.
Q5: How can I determine if this compound is interfering with my assay?
A set of control experiments is crucial. The most important control is to measure the fluorescence of this compound in the assay buffer at the intended experimental concentration, but without the fluorescent probe or other assay components. A significant signal in this "compound-only" control is indicative of autofluorescence.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, the following troubleshooting steps can help you identify and mitigate the issue.
Problem 1: Higher-than-expected fluorescence signal.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: As mentioned in the FAQs, measure the fluorescence of this compound in your assay buffer at the relevant concentration.
-
Background Subtraction: If autofluorescence is confirmed, subtract the signal from the "compound-only" control from your experimental wells.
-
Spectral Shift: If possible with your instrumentation, consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of this compound. Red-shifted dyes are often a good choice to avoid interference from compounds that fluoresce in the blue-green region.[6]
Problem 2: Lower-than-expected fluorescence signal.
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a Quenching Control: Measure the fluorescence of your probe with and without this compound to confirm a decrease in signal.
-
Decrease Compound Concentration: If experimentally feasible, lowering the concentration of this compound may reduce quenching effects.
-
Change the Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
Problem 3: High variability in replicate wells containing this compound.
Possible Cause: Poor solubility or precipitation of this compound.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of precipitation or turbidity in the wells.
-
Solubility Test: Determine the solubility of this compound in your specific assay buffer.
-
Adjust Buffer Components: Consider modifying the buffer, for example, by adding a small percentage of a solubilizing agent like DMSO, to improve the solubility of this compound.
Quantitative Data Summary
The following tables provide a hypothetical example of data that could be generated during troubleshooting to assess the interference of this compound.
Table 1: Autofluorescence of this compound
| This compound Concentration (µM) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Buffer Only) | 50 | 5 |
| 1 | 150 | 10 |
| 10 | 1200 | 50 |
| 100 | 8500 | 200 |
Table 2: Quenching of Fluorescein by this compound
| This compound Concentration (µM) | Fluorescein Signal (RFU) | % Quenching |
| 0 | 10000 | 0% |
| 1 | 9500 | 5% |
| 10 | 7000 | 30% |
| 100 | 3000 | 70% |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a serial dilution of this compound in the assay buffer to be used in the experiment.
-
Dispense the dilutions into the wells of a microplate. Include wells with buffer only as a negative control.
-
Read the fluorescence intensity of the plate using the same excitation and emission wavelengths as your main experiment.
-
Plot the fluorescence intensity against the concentration of this compound to determine the extent of autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, mix the fluorescent probe solution with the different concentrations of this compound. Include a control with the fluorescent probe and buffer only.
-
Incubate the plate under the same conditions as your main experiment.
-
Measure the fluorescence intensity.
-
Calculate the percentage of quenching for each concentration of this compound compared to the control without the compound.
Visualizations
Caption: Mechanisms of fluorescence assay interference.
Caption: Troubleshooting workflow for fluorescence interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNDI-8219 - Ace Therapeutics [acetherapeutics.com]
- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]
- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
(Rac)-DNDI-8219 colorimetric assay interference by nitroaromatics
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from nitroaromatic compounds in colorimetric assays involving (Rac)-DNDI-8219.
Frequently Asked Questions (FAQs)
Q1: What is a this compound colorimetric assay?
A colorimetric assay is a widely used laboratory technique that measures the concentration of a specific substance in a sample by detecting a change in color. In the context of this compound, a hypothetical colorimetric assay would involve a chemical reaction that produces a colored product in direct proportion to the amount of this compound present. The intensity of the color is then measured using a spectrophotometer to determine the compound's concentration. These assays are popular due to their simplicity and cost-effectiveness.[1]
Q2: Why might nitroaromatic compounds interfere with my colorimetric assay?
Nitroaromatic compounds are organic molecules containing one or more nitro (-NO₂) groups attached to an aromatic ring. These compounds are known to be reactive and can interfere with biochemical assays through several mechanisms.[2][3]
-
Inherent Color: Many nitroaromatic compounds are yellow or orange in color and can absorb light in the visible spectrum. If the compound's absorbance spectrum overlaps with the wavelength used to measure the colored product of your assay, it will lead to artificially high readings.
-
Chemical Reactivity: The nitro group is strongly electron-withdrawing, which makes the aromatic ring susceptible to certain chemical reactions.[3] Nitroaromatics can be reduced, and this redox activity can potentially interact with assay reagents, either by directly reducing a component of the colorimetric detection system or by generating reactive species that interfere with the assay chemistry.[3]
-
Light Scattering: If the nitroaromatic compound has poor solubility in the assay buffer, it may form a precipitate.[2] Suspended particles can scatter light, leading to inaccurate absorbance measurements.[4]
Q3: What are the common signs of interference in my this compound assay?
Common indicators that a substance may be interfering with your colorimetric assay include:
-
Inconsistent results: High variability between replicate wells or between experiments.[1]
-
High background noise: A significant color change or absorbance reading in control wells that do not contain the analyte (this compound).[1]
-
Poor linearity: The assay does not produce a linear standard curve.
-
Unexpected color changes: The final color in the experimental wells differs from what is expected.
Troubleshooting Guide for Nitroaromatic Interference
This guide provides a step-by-step approach to identify and mitigate interference from nitroaromatic compounds in your this compound colorimetric assay.
Step 1: Confirming Interference
Q4: How can I design an experiment to confirm that a nitroaromatic compound is interfering with my assay?
The most direct method is to run a "compound-only" control.[5] This experiment will determine if the nitroaromatic compound interacts directly with the assay reagents in the absence of the analyte (this compound).
-
Prepare Reagents: Prepare all buffers and colorimetric assay reagents as you would for a standard experiment.
-
Set Up Control Wells: In a microplate, prepare the following control wells:
-
Blank Control: Contains only the assay buffer and the final colorimetric reagent. This is to zero the spectrophotometer.
-
Compound-Only Control: Contains the assay buffer, the nitroaromatic compound at the highest concentration used in your experiments, and the final colorimetric reagent.[5]
-
Analyte Positive Control: Contains the assay buffer, a known concentration of this compound, and the final colorimetric reagent.
-
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Measure Absorbance: Read the absorbance of the wells at the appropriate wavelength.
-
Analyze Results:
-
If the "Compound-Only Control" shows a significant absorbance reading compared to the "Blank Control," this confirms that the nitroaromatic compound is interfering with the assay.[5]
-
Step 2: Characterizing the Interference
Q5: How can I determine if the interference is concentration-dependent?
To understand the nature of the interference, perform a dose-response experiment with the interfering nitroaromatic compound.
-
Prepare a serial dilution of the nitroaromatic compound in the assay buffer.
-
In a microplate, add the dilutions to wells containing only the assay buffer and the colorimetric reagents (no this compound).
-
Measure the absorbance at each concentration of the nitroaromatic compound.
-
Plot the absorbance against the concentration of the nitroaromatic compound. This will show you the relationship between the concentration of the interfering compound and the magnitude of the false signal.
Q6: How do I check if the nitroaromatic compound is simply absorbing light at my assay's wavelength?
-
Dissolve the nitroaromatic compound in the assay buffer at the highest concentration you plan to use.
-
Using a spectrophotometer, perform a wavelength scan (e.g., from 300 nm to 700 nm) to obtain the absorbance spectrum of the compound.
-
Compare the absorbance spectrum of the nitroaromatic compound to the measurement wavelength of your colorimetric assay. A peak or significant absorbance at or near your measurement wavelength indicates spectral interference.
Step 3: Mitigating the Interference
Q7: What are some strategies to reduce or eliminate the interference from a nitroaromatic compound?
If interference is confirmed, you can try several strategies to mitigate its effects:
-
Subtract Background Absorbance: For each sample containing a nitroaromatic, prepare a parallel control well that contains the same concentration of the nitroaromatic but without a key component of the colorimetric reaction (if possible). Subtract the absorbance of this control from your experimental well.
-
Sample Dilution: Diluting your sample can reduce the concentration of the interfering nitroaromatic compound to a level where it no longer significantly affects the assay.[1][6] However, you must ensure that your analyte of interest, this compound, remains at a detectable concentration.
-
Use an Alternative Assay: If the interference is chemical and cannot be easily corrected, consider using an alternative quantification method that is less susceptible to interference from nitroaromatics.[5] For example, a non-colorimetric method like High-Performance Liquid Chromatography (HPLC) could be a robust alternative.
Data Presentation
Use the following tables to record and analyze your data when troubleshooting for interference.
Table 1: Data Log for Interference Confirmation Experiment
| Well Type | This compound Conc. | Nitroaromatic Conc. | Replicate 1 Absorbance | Replicate 2 Absorbance | Replicate 3 Absorbance | Mean Absorbance |
| Blank Control | 0 | 0 | ||||
| Compound-Only | 0 | High | ||||
| Analyte Positive | High | 0 |
Table 2: Data Log for Nitroaromatic Dose-Response Experiment
| Nitroaromatic Conc. | Replicate 1 Absorbance | Replicate 2 Absorbance | Replicate 3 Absorbance | Mean Absorbance |
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 | ||||
| Concentration 6 |
Visualizations
The following diagram illustrates a logical workflow for troubleshooting potential interference by nitroaromatics in a colorimetric assay.
Caption: Troubleshooting workflow for nitroaromatic interference.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MyHach - Customer Service [support.hach.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
(Rac)-DNDI-8219 challenges in scaling up (Rac)-DNDI-8219 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of (Rac)-DNDI-8219.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The multi-step synthesis of this compound presents several potential scale-up challenges. Key areas of concern include:
-
Exothermic Reactions: Certain steps, such as the nitration of the imidazole (B134444) ring, can be highly exothermic and require careful temperature control on a large scale to prevent runaway reactions and ensure product quality.
-
Handling of Hazardous Reagents: The synthesis may involve reagents that are toxic, corrosive, or pyrophoric, necessitating specialized handling and containment procedures in a larger manufacturing setting.
-
Purification of Intermediates and Final Product: Crystallization and chromatographic purifications that are straightforward on a lab scale can become complex and resource-intensive at larger scales. Identifying suitable and scalable purification methods is crucial.
-
Impurity Profile: The impurity profile can change with scale. New or previously minor impurities may become significant, requiring thorough characterization and control.
-
Racemic Mixture Control: Ensuring the final product is a consistent racemic mixture is important. The final cyclization step could potentially be influenced by process parameters, although this is less common for racemic syntheses.
Q2: Are there any known critical process parameters (CPPs) that should be closely monitored during scale-up?
A2: While specific CPPs would be determined during process development studies, based on the known chemistry of nitroimidazoles and related heterocyclic compounds, the following parameters are likely to be critical:
-
Temperature: Especially during the nitration and cyclization steps.
-
Rate of Reagent Addition: To control exotherms and minimize side reactions.
-
Reaction Time: To ensure complete conversion and minimize degradation.
-
Solvent Quality and Ratios: Can impact solubility, reaction rate, and impurity formation.
-
pH: Particularly during work-up and extraction steps to ensure efficient separation and product stability.
Q3: What are the expected sources of impurities in the this compound synthesis?
A3: Potential impurities could arise from several sources:
-
Starting materials: Impurities present in the initial raw materials.
-
Side reactions: Incomplete reactions or the formation of by-products, such as over-nitration or alternative cyclization products.
-
Degradation: Decomposition of intermediates or the final product under harsh reaction or work-up conditions.
-
Residual solvents: Solvents used in the synthesis and purification steps that are not completely removed.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield in the Nitration Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting material (imidazole precursor). | Insufficient nitrating agent or inadequate reaction time. | Increase the equivalents of the nitrating agent incrementally. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC) to determine the optimal reaction time. |
| Formation of multiple products observed by TLC/HPLC. | Reaction temperature too high, leading to side reactions. | Ensure strict temperature control. Consider a slower, controlled addition of the nitrating agent to manage the exotherm. |
| Significant degradation of the product. | Excessively harsh nitrating conditions. | Explore alternative, milder nitrating agents or a different solvent system. |
Problem 2: Difficulty in Purification of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize. | Presence of impurities that inhibit crystallization. | Perform a pre-purification step, such as a solvent wash or charcoal treatment, to remove problematic impurities. Experiment with different crystallization solvents and conditions (e.g., temperature, cooling rate). |
| Poor separation of a key impurity by column chromatography at scale. | Unsuitable stationary or mobile phase for large-scale separation. | Develop a more robust chromatographic method at the lab scale, exploring different solvent systems and stationary phases. Consider alternative purification techniques like preparative HPLC if economically viable. |
| Product co-elutes with a starting material. | Incomplete reaction in the final step. | Re-evaluate the reaction conditions of the final step to drive it to completion. Consider a work-up procedure to remove the unreacted starting material before final purification. |
Quantitative Data (Illustrative)
The following table presents illustrative data for key process parameters at different scales. Note: This data is hypothetical and intended for educational purposes to highlight potential changes during scale-up. Actual data would need to be generated through rigorous process development studies.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Manufacturing Scale (100 kg) |
| Overall Yield | 45% | 38% | 35% |
| Purity (HPLC) | >99% | >99% | >98.5% |
| Key Intermediate A Yield | 85% | 80% | 78% |
| Final Step Yield | 70% | 65% | 62% |
| Total Synthesis Time | 5 days | 7 days | 10 days |
| Estimated Cost per Gram | $150 | $50 | $20 |
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound, with considerations for scale-up.
Step 1: Synthesis of the Nitroimidazole Precursor
-
Methodology: A suitable imidazole precursor is reacted with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) in a cooled reactor. The reaction is carefully monitored for temperature and completion. Upon completion, the reaction mixture is quenched by controlled addition to ice water, and the precipitated product is filtered, washed, and dried.
-
Scale-up Considerations:
-
Heat Transfer: Use a jacketed reactor with efficient cooling to manage the exotherm of the nitration reaction.
-
Reagent Addition: Employ a dosing pump for the slow, controlled addition of the nitrating agent.
-
Safety: Implement appropriate safety measures for handling strong acids, including personal protective equipment (PPE) and emergency quench protocols.
-
Step 2: Coupling with the Side Chain
-
Methodology: The nitroimidazole precursor is reacted with the appropriate side-chain precursor in a suitable solvent and in the presence of a base. The reaction is typically heated to achieve a reasonable reaction rate. After completion, the product is isolated by extraction and purified by crystallization or chromatography.
-
Scale-up Considerations:
-
Mixing: Ensure efficient agitation to maintain a homogeneous reaction mixture, especially if solids are present.
-
Solvent Selection: Choose a solvent with a suitable boiling point for safe operation at scale and one that facilitates product isolation.
-
Work-up: Optimize the extraction procedure to minimize solvent usage and emulsion formation.
-
Step 3: Cyclization to form this compound
-
Methodology: The intermediate from the previous step undergoes a base-mediated intramolecular cyclization to form the final oxazine (B8389632) ring. The reaction is monitored until the starting material is consumed. The crude product is then isolated and purified to the required specification.
-
Scale-up Considerations:
-
Base Selection: The choice of base can be critical. A cost-effective and easily handled base is preferred for large-scale synthesis.
-
Product Isolation: Develop a robust crystallization procedure that consistently yields the desired crystal form and purity.
-
Drying: Utilize a suitable dryer (e.g., vacuum oven, filter dryer) to efficiently remove residual solvents to meet ICH guidelines.
-
Visualizations
Logical Workflow for Troubleshooting Synthesis Scale-Up
Caption: A logical workflow for troubleshooting challenges in scaling up chemical synthesis.
Signaling Pathway for Process Optimization
Technical Support Center: (Rac)-DNDI-8219 and Metabolic Liabilities of Nitro-compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic liabilities of nitro-compounds, with a specific focus on the novel drug candidate (Rac)-DNDI-8219.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with nitro-aromatic compounds?
A1: The primary metabolic liability of nitro-aromatic compounds is their susceptibility to nitroreduction, a metabolic process that can produce reactive and potentially toxic intermediates. This reduction occurs in a stepwise manner, forming nitroso and N-hydroxylamino species. These intermediates can covalently bind to macromolecules like DNA and proteins, potentially leading to mutagenicity and carcinogenicity. Furthermore, the redox cycling of these intermediates can generate reactive oxygen species (ROS), leading to cellular oxidative stress.
Q2: How does this compound address the typical metabolic liabilities of nitro-compounds?
A2: this compound, a nitroimidazooxazine, has been specifically designed to have good solubility, metabolic stability, and safety. While specific quantitative data on its metabolic profile is not publicly available, its improved safety profile suggests that its chemical structure may hinder the formation or promote the detoxification of reactive nitro-intermediates. This could be achieved through steric hindrance around the nitro group, or by influencing the electronic properties of the molecule to disfavor the formation of toxic metabolites.
Q3: What are the known metabolites of the related nitro-compound, fexinidazole?
A3: Fexinidazole is known to be rapidly metabolized in vivo to two major biologically active metabolites: a sulfoxide (B87167) and a sulfone derivative.[1][2] These metabolites are believed to contribute significantly to the therapeutic effect of the drug.[1][2]
Q4: Are there any known cross-resistances between DNDI-8219 and other nitro-compounds?
A4: While specific cross-resistance studies with DNDI-8219 are not detailed in the available literature, it is a known phenomenon among nitro-aromatic drugs. Resistance can arise from mutations in the nitroreductase enzymes responsible for the bioactivation of these compounds. Therefore, it is a possibility that should be considered in experimental designs.
Troubleshooting Guides
Problem 1: High inter-experimental variability in in vitro metabolic stability assays.
-
Possible Cause 1: Inconsistent microsome/hepatocyte quality. The metabolic activity of liver microsomes and hepatocytes can vary between batches and donors.
-
Solution: Use a single, quality-controlled batch of microsomes or hepatocytes for a complete set of experiments. Always include a positive control compound with known metabolic stability to normalize for batch-to-batch variation.
-
-
Possible Cause 2: Inaccurate protein concentration determination. Incorrect protein concentration will lead to incorrect normalization of the metabolic rate.
-
Solution: Use a reliable protein quantification method, such as the bicinchoninic acid (BCA) assay, and perform the measurement in triplicate.
-
-
Possible Cause 3: Instability of the compound in the assay buffer. The compound may be degrading chemically, independent of enzymatic activity.
-
Solution: Run a control incubation without the NADPH regenerating system (for microsomes) or in heat-inactivated hepatocytes to assess the chemical stability of the compound under the assay conditions.
-
Problem 2: Unexpectedly rapid metabolism of this compound in vitro.
-
Possible Cause 1: High intrinsic clearance. Despite its design for stability, the compound might be a substrate for highly efficient metabolic enzymes in the in vitro system.
-
Solution: Perform a more detailed kinetic analysis, measuring the rate of metabolism at multiple substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax). This will provide a more accurate measure of the intrinsic clearance.
-
-
Possible Cause 2: Contribution of non-CYP enzymes. While cytochrome P450 enzymes are major contributors to drug metabolism, other enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidases could be involved.
-
Solution: Use specific chemical inhibitors for different enzyme families to identify the key enzymes responsible for the metabolism of DNDI-8219.
-
Problem 3: Detection of potential reactive metabolites in trapping experiments.
-
Observation: Glutathione (GSH) adducts of DNDI-8219 are detected by LC-MS/MS.
-
Interpretation: This suggests that the compound is being metabolized to an electrophilic intermediate that can be trapped by GSH. This is a potential liability.
-
Next Steps:
-
Quantify the extent of adduct formation: Determine the percentage of the parent compound that is converted to the GSH adduct. A low level of adduct formation may be acceptable.
-
Structural elucidation of the adduct: Use tandem mass spectrometry (MS/MS) to determine the structure of the GSH adduct. This can provide insights into the site of metabolic activation on the parent molecule.
-
Assess the potential for toxicity: Further in vitro toxicology studies, such as cytotoxicity assays in relevant cell lines, should be conducted to evaluate the biological consequences of reactive metabolite formation.
-
-
Data Presentation
Table 1: Qualitative Metabolic Stability Profile of this compound
| Parameter | Observation | Source |
| Metabolic Stability | Described as having "good metabolic stability" | Generic statement from supplier data |
| Safety Profile | Described as having a "good safety" profile | Generic statement from supplier data |
Table 2: In Vitro Metabolic Profile of Fexinidazole
| Parameter | Value | Species | Source |
| In vitro Intrinsic Clearance | 125 mL/min/kg | Human hepatocytes | [1] |
| In vitro Intrinsic Clearance | 2900 mL/min/kg | Rat hepatocytes | [1] |
| In vitro Intrinsic Clearance | 4300 mL/min/kg | Mouse hepatocytes | [1] |
| In vitro Intrinsic Clearance | 5000 mL/min/kg | Dog hepatocytes | [1] |
| In vitro Intrinsic Clearance | 6500 mL/min/kg | Monkey hepatocytes | [1] |
| Primary Metabolites | Sulfoxide and Sulfone derivatives | In vivo (various species) | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., 20 mg/mL protein)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the stock solution in phosphate buffer to a working concentration of 1 µM.
-
Prepare the incubation mixture in a 96-well plate by adding, in order:
-
Phosphate buffer
-
Human liver microsomes (final protein concentration of 0.5 mg/mL)
-
This compound working solution (final concentration of 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
Objective: To detect the formation of electrophilic reactive metabolites of this compound by trapping them with glutathione.
Materials:
-
Same materials as in Protocol 1
-
Glutathione (GSH)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Add GSH to the incubation mixture at a final concentration of 1-5 mM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Quench the reaction with ice-cold ACN containing an internal standard.
-
Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.
-
Analyze the samples for the presence of GSH adducts of this compound. This is typically done by looking for the expected mass of the parent compound + 305.0678 Da (the mass of the GSH moiety).
Data Analysis:
-
Extract the ion chromatogram for the predicted mass of the GSH adduct.
-
If a peak is detected, confirm its identity using tandem mass spectrometry (MS/MS) to observe the characteristic neutral loss of the pyroglutamic acid moiety (129 Da) from the GSH conjugate.
Mandatory Visualization
References
- 1. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside Fexinidazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining and Purifying (Rac)-DNDI-8219 and its Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of (Rac)-DNDI-8219 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound and its analogues?
The most prevalent and effective methods for the purification of solid active pharmaceutical ingredients (APIs) like nitroimidazole derivatives are recrystallization and column chromatography.[1][2][3] Recrystallization is a cost-effective method for removing impurities, while column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is used for achieving high purity and for separating closely related analogues.
Q2: How do I select an appropriate solvent for the recrystallization of my nitroimidazole analogue?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is also crucial that the solvent does not react with the compound. Screening several solvents or solvent mixtures is a standard approach to identify the optimal system.
Q3: What is a racemic mixture and why is its separation important for compounds like this compound?
A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other.[5][6] For pharmaceutical compounds, enantiomers can have significantly different pharmacological, pharmacokinetic, and toxicological profiles.[7][8] Therefore, separating the racemic mixture (a process called resolution) is often a regulatory requirement to ensure the safety and efficacy of the drug.
Q4: What are the primary strategies for separating the enantiomers of a racemic compound?
The two main strategies for resolving a racemic mixture are:
-
Chiral Chromatography: This method uses a chiral stationary phase (CSP) in an HPLC column that interacts differently with each enantiomer, leading to their separation.[6][7]
-
Diastereomer Formation: The racemic mixture is reacted with a pure chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like recrystallization or standard chromatography.[5][6] The separated diastereomers are then converted back to the individual enantiomers.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient supersaturation.- The solution is not cooled enough or for a sufficient duration. | - Select a different solvent or use an anti-solvent to decrease solubility.[4]- Concentrate the solution by evaporating some of the solvent.[9]- Cool the solution to a lower temperature (e.g., in an ice bath) and allow more time for crystallization.- Introduce a seed crystal to initiate crystallization.[1] |
| Oily Precipitate Forms Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a very high degree. | - Use a lower-boiling point solvent.- Use a larger volume of solvent to avoid excessive supersaturation. |
| Final Product is Still Impure | - Impurities have similar solubility to the product.- The cooling process was too rapid, trapping impurities within the crystals. | - Perform a second recrystallization.- Allow the solution to cool slowly to promote the formation of purer crystals.- Wash the collected crystals with a small amount of cold, fresh solvent. |
| Poor Recovery of the Purified Product | - Too much solvent was used, and a significant amount of the product remains dissolved.- Crystals were filtered before crystallization was complete.- Some product was lost during transfer steps. | - Concentrate the filtrate and cool to recover more product.- Ensure the solution is sufficiently cooled and adequate time is allowed for crystallization before filtering.- Rinse all glassware with the filtrate to recover any adhering product. |
Chromatographic Purification (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing).- Precipitated buffer salts in the mobile phase.[10]- High viscosity of the mobile phase. | - Flush the column with a strong solvent.- Filter all mobile phases and samples before use.- Ensure buffer components are fully dissolved and miscible in the mobile phase.[10] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column overload.- Column degradation.- Inappropriate mobile phase pH or composition.- Presence of interfering compounds. | - Reduce the injection volume or sample concentration.- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Improve the sample preparation to remove interfering substances. |
| No Peaks or Very Small Peaks | - Injection issue (e.g., air bubble in the syringe, injector malfunction).- Detector issue (e.g., lamp off, incorrect wavelength).- The compound is not eluting from the column. | - Check the injector and syringe for proper functioning.- Verify detector settings and ensure the lamp is on.- Use a stronger mobile phase to elute the compound. |
| Poor Resolution of Enantiomers (Chiral HPLC) | - The chosen chiral stationary phase (CSP) is not suitable for the compound.- The mobile phase composition is not optimal.- The column temperature is not optimized. | - Screen different types of CSPs.- Systematically vary the mobile phase composition (e.g., ratio of organic solvent to buffer, type of alcohol).- Adjust the column temperature, as it can significantly impact chiral recognition. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction leading to unstable flow rate. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper degassing of the mobile phase. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for HPLC Purification
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified solvents. Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.
-
System Equilibration: Purge the HPLC pump to remove any air bubbles and then flush the column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject a small amount of the prepared sample onto the column to determine the retention times of the components.
-
Method Optimization (if necessary): Adjust the mobile phase composition, flow rate, or gradient to achieve optimal separation of the desired compound from impurities. For chiral separations, this may involve screening different chiral columns and mobile phases.
-
Fraction Collection: Perform preparative injections and collect the fractions corresponding to the peak of the pure compound.
-
Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A flowchart for troubleshooting common purification problems.
Caption: Workflow for purification and chiral resolution of a racemic compound.
Quantitative Data Summary
The following table outlines key quantitative parameters that should be recorded during the purification of this compound analogues. This data is essential for assessing the efficiency and reproducibility of the purification protocol.
| Parameter | Recrystallization | HPLC Purification | Typical Target Values |
| Starting Material Mass (g) | Record mass of crude product | Record mass of crude product loaded | - |
| Final Product Mass (g) | Record mass of dry crystals | Record mass of product after solvent evaporation | - |
| Yield (%) | (Final Mass / Starting Mass) * 100 | (Final Mass / Starting Mass) * 100 | > 80% (process dependent) |
| Purity Before Purification (% Area) | N/A | Determined by analytical HPLC | As per crude synthesis |
| Purity After Purification (% Area) | Determined by analytical HPLC | Determined by analytical HPLC | > 98% |
| Key Solvent(s) | Specify solvent and volume | Specify mobile phase composition | - |
| Temperature (°C) | Record dissolution and crystallization temperatures | Record column temperature | - |
| HPLC Column Type | N/A | Specify stationary phase, particle size, dimensions | - |
| Flow Rate (mL/min) | N/A | Specify flow rate | 1.0 mL/min (analytical) |
| Retention Time (min) | N/A | Record retention time of the product | Consistent for a given method |
| Enantiomeric Excess (ee %) | N/A (for racemic) | Determined by chiral HPLC after resolution | > 99% for single enantiomer |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. syrris.com [syrris.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: (Rac)-DNDI-8219 and hERG Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-DNDI-8219 and assessing its potential for hERG channel inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance to hERG inhibition?
This compound is a potent, selective, and orally active trypanocidal agent with inhibitory activity against Trypanosoma cruzi. As part of its preclinical development, it has been evaluated for potential off-target effects, including inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1] During the development of the 2-nitroimidazooxazine class of compounds, of which this compound is a member, early leads were identified as potent hERG inhibitors. Subsequent structure-activity relationship (SAR) studies focused on mitigating this risk, leading to the selection of candidates like this compound with minimal hERG inhibition.[1]
Q2: What is the reported hERG inhibition profile of this compound?
While specific IC50 values for this compound are not extensively detailed in publicly available literature, a comprehensive review of the development of 2-nitroimidazooxazines for visceral leishmaniasis indicates that this compound (referred to as compound 53 in the study) and a backup compound were identified as having "minimal hERG inhibition."[1] This suggests that in the assays performed during its preclinical evaluation, this compound did not show significant inhibitory activity at concentrations relevant to its therapeutic use.
Q3: What are the standard methods for assessing hERG inhibition?
The two primary methods for evaluating a compound's effect on the hERG channel are:
-
Patch-Clamp Electrophysiology: This is considered the "gold standard" for assessing ion channel function. It directly measures the flow of ions through the hERG channel in cells expressing the channel. Both manual and automated patch-clamp systems are used.
-
Thallium Flux Assay: This is a higher-throughput screening method that uses thallium ions as a surrogate for potassium ions.[2] When the hERG channels open, thallium flows into the cell and binds to a fluorescent dye, causing an increase in fluorescence. A hERG inhibitor will block this influx and reduce the fluorescent signal.
Q4: Why is it important to test for hERG inhibition early in drug development?
Identifying and mitigating hERG liability early in the drug discovery process is crucial to avoid late-stage attrition of drug candidates. Early screening allows medicinal chemists to modify compound structures to reduce hERG activity while maintaining therapeutic potency.
Troubleshooting Guides
Automated Patch-Clamp hERG Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low Success Rate (Low Seal Resistance) | Poor cell health; Debris in cell suspension or solutions; Incorrect cell density. | Ensure cells are in a healthy, logarithmic growth phase. Filter all solutions to remove particulates. Optimize cell density for the specific automated patch-clamp platform. |
| Unstable Baseline Current (Run-down) | Intrinsic property of the cell line or channel expression; Gradual change in intracellular solution composition. | Perform experiments quickly after establishing a whole-cell configuration. Use a strict time control for compound application. Ensure the stability of the recording conditions before adding the test compound. |
| High Variability in IC50 Values | Compound precipitation due to low solubility; Compound adsorption to plasticware; Inconsistent compound incubation times. | Visually inspect for compound precipitation. Consider using surfactants or alternative solvents if compatible with the assay. Pre-treat plates to reduce non-specific binding. Standardize incubation times across all experiments. |
| False Positives | Impurities in the compound sample; Non-specific effects on the cell membrane at high concentrations. | Use highly purified compound samples. Test a range of concentrations to identify a clear dose-response relationship. |
Thallium Flux hERG Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal-to-Background Ratio | Low hERG channel expression in the cell line; Inefficient dye loading; Suboptimal stimulation buffer concentration. | Use a cell line with robust and stable hERG expression. Optimize dye loading time and concentration. Titrate the concentration of the stimulating agent (e.g., KCl) to achieve maximal thallium influx. |
| High Well-to-Well Variability | Inconsistent cell plating; Uneven dye loading; Bubbles in wells. | Ensure uniform cell seeding density across the plate. Verify consistent liquid handling for all reagent additions. Centrifuge plates after reagent addition to remove bubbles. |
| Discrepancy with Patch-Clamp Data | Assay artifacts (e.g., fluorescence interference from the compound); Different assay conditions (e.g., temperature, voltage protocols). | Screen compounds for auto-fluorescence. While the thallium flux assay is a functional screen, confirm hits with patch-clamp electrophysiology, which provides more direct and detailed mechanistic information. |
| Compound Precipitation | Poor aqueous solubility of the test compound. | Similar to patch-clamp, visually inspect for precipitation. Test a narrower and lower concentration range. If possible, use formulation strategies to improve solubility. |
Quantitative Data
As specific public data for this compound is limited, this table presents the reported hERG inhibition for a closely related compound from the same 2-nitroimidazooxazine series developed for visceral leishmaniasis.
| Compound Class | Compound | Assay Method | hERG Inhibition (IC50) | Reference |
| 2-Nitroimidazooxazine | Backup to DNDI-8219 | Not specified | >30 µM | [1] |
Experimental Protocols
Automated Patch-Clamp Electrophysiology for hERG Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human hERG channel. Culture cells to 70-90% confluency before the experiment.
-
Cell Preparation: Harvest cells using a gentle, non-enzymatic dissociation solution. Resuspend cells in the appropriate extracellular solution for the automated patch-clamp system.
-
Solutions:
-
Extracellular Solution (ECS): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (ICS): Typically contains (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with ECS and ICS.
-
Load the cell suspension and compound plate.
-
Initiate the automated protocol for cell capture, sealing (aim for >1 GΩ seal resistance), and whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline currents in the vehicle control solution until a stable response is achieved.
-
Apply increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of inhibition relative to the control (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Thallium Flux Assay for hERG Inhibition
Objective: To screen compounds for inhibitory activity against the hERG channel in a high-throughput format.
Methodology:
-
Cell Plating: Plate hERG-expressing cells in a multi-well plate (e.g., 384-well) and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate as per the kit instructions to allow the dye to enter the cells.
-
-
Compound Addition:
-
Add varying concentrations of the test compound to the appropriate wells.
-
Include positive (known hERG inhibitor) and negative (vehicle) controls.
-
Incubate for a specified period (e.g., 10-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a stimulus buffer containing thallium to all wells to open the hERG channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) or the difference in fluorescence before and after stimulation.
-
Compare the signal in the compound-treated wells to the control wells to determine the percent inhibition.
-
For concentration-response curves, fit the data to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (Rac)-DNDI-8219 Versus Benznidazole for Trypanosoma cruzi Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical candidate (Rac)-DNDI-8219 and the current standard-of-care drug, benznidazole (B1666585), for the treatment of Trypanosoma cruzi infection, the causative agent of Chagas disease. The information presented is collated from available preclinical studies to facilitate an objective evaluation of their respective profiles.
Introduction
Chagas disease remains a significant public health challenge, with current therapeutic options limited primarily to benznidazole and nifurtimox. These drugs, developed over half a century ago, exhibit variable efficacy, particularly in the chronic phase of the disease, and are associated with significant adverse effects that can lead to treatment discontinuation[1]. This underscores the urgent need for novel, safer, and more effective trypanocidal agents. This compound, a nitro-imidazo[2,1-b][2][3]oxazine, has emerged as a promising preclinical candidate from the Drugs for Neglected Diseases initiative (DNDi) pipeline.
In Vitro Efficacy and Cytotoxicity
A direct comparison of the in vitro activity of this compound and benznidazole against the intracellular amastigote stage of T. cruzi highlights the high potency of the DNDi compound.
| Compound | T. cruzi Strain(s) | Host Cell Line | IC50 (µM) | Cytotoxicity (IC50, µM) | Selectivity Index (SI) | Reference |
| This compound | Not specified | MRC-5 | 0.23 | >66 | >287 | [4] |
| This compound | Not specified | L6 | 0.4 | >100 | >250 | [2] |
| Benznidazole | Dm28c/pLacZ | Not specified | 2.31 | Not reported | Not reported | [5] |
| Benznidazole | Panel of 21 strains (TcI, TcII, TcV) | Not specified | 4.00 ± 1.90 | Not reported | Not reported | [6] |
| Benznidazole | CL tdTomato | Vero | ~2-4 | Not reported | Not reported | [7] |
Note: The Selectivity Index (SI) is calculated as the ratio of host cell cytotoxicity (IC50) to parasite inhibitory concentration (IC50). A higher SI indicates greater selectivity for the parasite. Data for benznidazole is presented as a range from multiple studies due to variations in parasite strains and experimental conditions.
In Vivo Efficacy in Mouse Models
Preclinical studies in murine models of T. cruzi infection have demonstrated the potential of this compound to achieve parasitological cure in the chronic phase of the disease with a short treatment course. Benznidazole also achieves cure but typically requires a longer treatment duration.
| Compound | Mouse Model | T. cruzi Strain | Treatment Regimen (Dose, Route, Duration) | Outcome | Reference |
| This compound | Chronic infection | Not specified | 50 or 100 mg/kg, PO, once daily for 5 days | Complete cure, marked reduction in parasite burden | [8] |
| Benznidazole | Chronic infection | Colombian | 100 mg/kg, PO, daily for 1 week, then weekly for 8 months | Decreased parasitism and myocarditis | [9] |
| Benznidazole | Acute infection | Y | 100 mg/kg/day, PO, for 20 days | 100% parasitological cure | [2] |
| Benznidazole | Chronic infection | CL Brener | 100 mg/kg/day, PO, once daily for 5 or 10 days | >90% parasitological cure | [10] |
Experimental Protocols
In Vitro Anti-Amastigote Assay (this compound)
The in vitro activity of this compound against intracellular T. cruzi amastigotes was determined using a standardized protocol.
-
Host Cells: MRC-5 human lung fibroblasts.
-
Parasite: Trypanosoma cruzi amastigotes.
-
Assay Principle: Host cells are seeded in microtiter plates and infected with trypomastigotes, which then transform into intracellular amastigotes. The infected cells are subsequently treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a defined period to allow for parasite replication.
-
Readout: The parasite load is quantified, typically using a colorimetric or fluorometric method after addition of a substrate that is metabolized by a parasite-specific enzyme (e.g., β-galactosidase in transfected parasites) or by high-content imaging.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Cytotoxicity Assay (this compound)
The cytotoxicity of this compound was assessed against a mammalian cell line to determine its selectivity.
-
Cell Line: MRC-5 human lung fibroblasts.
-
Assay Principle: Cells are seeded in microtiter plates and exposed to serial dilutions of the test compound.
-
Incubation: Plates are incubated for a specified duration.
-
Readout: Cell viability is measured using a metabolic indicator dye (e.g., resazurin).
-
Data Analysis: The half-maximal cytotoxic concentration (IC50) is determined from the dose-response curves.
In Vivo Efficacy Model of Chronic Chagas Disease (Benznidazole)
The efficacy of benznidazole in a murine model of chronic T. cruzi infection is a standard preclinical assessment.
-
Animal Model: BALB/c mice.
-
Parasite Strain: Trypanosoma cruzi (e.g., Colombian or CL Brener strain).
-
Infection: Mice are infected with trypomastigotes and the infection is allowed to progress to the chronic phase (typically >30 days post-infection).
-
Treatment: Benznidazole is administered orally at a specified dose and for a defined duration.
-
Assessment of Cure: Parasitological cure is determined by the absence of parasites in the blood following immunosuppression of the treated mice. This is often confirmed by sensitive methods such as PCR on blood and tissues (e.g., heart, skeletal muscle).
-
Histopathology: Tissues are examined for the presence of parasite nests (amastigote clusters) and inflammation.
Mechanism of Action
Benznidazole: Benznidazole is a pro-drug that requires activation by a parasitic type I nitroreductase. This activation leads to the generation of reactive nitro intermediates that induce oxidative and nitrosative stress within the parasite. These reactive species cause damage to parasite DNA, proteins, and lipids, ultimately leading to parasite death.
Diagram: Benznidazole Mechanism of Action
Caption: Benznidazole activation and trypanocidal effects.
This compound: As a nitro-imidazooxazine, this compound is also expected to be a pro-drug activated by parasitic nitroreductases. Its precise mechanism of action against T. cruzi is likely similar to other nitroheterocyclic compounds, involving the generation of cytotoxic reactive intermediates.
Experimental Workflow
The general workflow for the preclinical evaluation of anti-T. cruzi compounds involves a staged screening and testing process.
Diagram: Preclinical Drug Discovery Workflow for T. cruzi
Caption: A generalized preclinical screening cascade.
Conclusion
References
- 1. Drug Discovery for Chagas Disease: Impact of Different Host Cell Lines on Assay Performance and Hit Compound Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Therapeutic Outcomes of Benznidazole and VNI Treatments in Different Genders in Mouse Experimental Models of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-DNDI-8219 and Other Nitroimidazooxazines for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-DNDI-8219, a promising nitroimidazooxazine derivative, with other notable compounds from the same class, including Pretomanid (PA-824) and Fexinidazole. The focus of this comparison is on their potential application in the treatment of visceral leishmaniasis (VL), a severe parasitic disease. The information presented is based on available preclinical data.
Introduction to Nitroimidazooxazines
Nitroimidazooxazines are a class of antimicrobial agents characterized by a nitroimidazole ring fused to an oxazine (B8389632) ring. They are prodrugs that require reductive activation by parasitic or bacterial nitroreductases to exert their cytotoxic effects. This activation process leads to the generation of reactive nitrogen species, such as nitric oxide, which are detrimental to the pathogen. Several compounds from this class have been developed or are under investigation for various infectious diseases, including tuberculosis, sleeping sickness, Chagas disease, and visceral leishmaniasis.
Comparative Analysis
This section details the comparative efficacy, pharmacokinetics, and safety of this compound and its comparators. It is important to note that a direct head-to-head clinical comparison of these specific compounds for visceral leishmaniasis is not yet available. The data presented here is compiled from various preclinical studies.
Data Presentation
The following tables summarize the available quantitative data for this compound (represented by its active R-enantiomer, DNDI-VL-2098), the R-enantiomer of Pretomanid (PA-824), and Fexinidazole.
Table 1: In Vitro Efficacy against Leishmania donovani
| Compound | Assay | IC50 (µM) | Host Cell | Reference |
| DNDI-VL-2098 | Intracellular Amastigotes | 0.03 | - | [1] |
| (R)-PA-824 | Intracellular Amastigotes | 0.9 ± 0.1 | Peritoneal Mouse Macrophages | [2] |
| (S)-PA-824 | Intracellular Amastigotes | 4.9 ± 0.3 | Peritoneal Mouse Macrophages | |
| Fexinidazole Metabolite (Sulfone) | Intracellular Amastigotes | Not explicitly stated, but active | Macrophages | [3] |
Table 2: In Vivo Efficacy in Murine Models of Visceral Leishmaniasis
| Compound | Animal Model | Dose | Efficacy (% parasite reduction) | Reference |
| DNDI-VL-2098 | BALB/c Mouse | 6.25 mg/kg/day for 5 days | >99% | [4] |
| DNDI-VL-2098 | Hamster | <25 mg/kg (ED90) | 90% | [1] |
| (R)-PA-824 | BALB/c Mouse | 100 mg/kg, twice daily for 5 days | >99% | [2][5] |
| Fexinidazole | Mouse | 200 mg/kg/day for 5 days | 98.4% | [3] |
Table 3: Comparative Preclinical Pharmacokinetic Parameters
| Parameter | DNDI-VL-2098 | (R)-PA-824 | Fexinidazole |
| Solubility | Low (10 µM)[6] | Data not available | Data not available |
| Permeability (Caco-2) | High (>200 nm/sec)[6] | Data not available | Data not available |
| Metabolic Stability (Liver Microsomes) | Stable[6] | Data not available | Rapidly metabolized to active sulfoxide (B87167) and sulfone metabolites[3] |
| Plasma Protein Binding | Moderate to High (94-98%)[6] | Data not available | Data not available |
| Oral Bioavailability | Good (37-100% across species)[6] | 41% (mice)[7] | 30% (rats), 10% (dogs)[7] |
| Half-life (species dependent) | 1-6 hours[6] | Data not available | Data not available |
Table 4: Preclinical Safety Profile
| Compound | Key Findings | Reference |
| DNDI-VL-2098 | Testicular toxicity observed at certain doses and treatment durations in animal models.[8] | [8] |
| Fexinidazole | Ames-positive (mutagenic in bacteria), but not genotoxic in mammalian cells. No major safety issues identified in initial animal toxicology studies. | [9] |
| Pretomanid (PA-824) | Generally well-tolerated in preclinical studies for tuberculosis. Specific safety data in the context of leishmaniasis is limited. | General knowledge |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Efficacy Assay: Intracellular Leishmania donovani Amastigote Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania donovani.
Methodology:
-
Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere and form a monolayer.
-
Infection: The macrophage monolayer is infected with L. donovani promastigotes at a specific parasite-to-cell ratio. The plate is incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compounds. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for compound activity.
-
Quantification: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells with Giemsa and counting the number of amastigotes per macrophage under a microscope. Alternatively, automated high-content imaging systems can be used for quantification.
-
Data Analysis: The percentage of parasite inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assay: Murine Model of Visceral Leishmaniasis
Objective: To evaluate the in vivo efficacy of a compound in reducing the parasite burden in a mouse model of visceral leishmaniasis.
Methodology:
-
Animal Model: BALB/c mice are commonly used as they are susceptible to L. donovani infection.
-
Infection: Mice are infected with L. donovani amastigotes or promastigotes via intravenous injection.
-
Treatment: At a specified time post-infection (e.g., day 7), treatment with the test compound is initiated. The compound is administered orally or via the desired route at different dose levels for a defined period (e.g., 5 consecutive days). A control group receives the vehicle.
-
Parasite Burden Determination: At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified. This is typically done by preparing tissue homogenates, staining with Giemsa, and counting the number of amastigotes per 1000 host cell nuclei to determine the Leishman-Donovan Units (LDU).
-
Data Analysis: The percentage of parasite reduction in the treated groups is calculated by comparing the mean LDU of the treated groups to the mean LDU of the control group. The effective dose that causes a 90% reduction in parasite burden (ED90) can also be calculated.
Visualizations
Signaling Pathway: Reductive Activation of Nitroimidazooxazines
References
- 1. The R enantiomer of the antitubercular drug PA-824 as a potential oral treatment for visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The R Enantiomer of the Antitubercular Drug PA-824 as a Potential Oral Treatment for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. PA-824 as a potential treatment for visceral leishmaniasis – Kudos: Growing the influence of research [growkudos.com]
- 8. dndi.org [dndi.org]
- 9. dndi.org [dndi.org]
A Comparative Guide to the Efficacy of (Rac)-DNDI-8219 and Miltefosine in the Treatment of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the preclinical efficacy of (Rac)-DNDI-8219 and miltefosine (B1683995), two key oral therapeutic agents for leishmaniasis. The information presented is collated from published experimental data to support research and development efforts in this critical area of neglected tropical diseases.
Executive Summary
Leishmaniasis remains a significant global health challenge, with limited effective and safe oral treatments. Miltefosine, an alkylphosphocholine, has been a cornerstone of oral therapy for visceral and cutaneous leishmaniasis. This compound, a nitroimidazole-based compound, represents a newer class of antileishmanial candidates. This guide synthesizes available preclinical data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. While direct head-to-head in vivo comparative data for visceral leishmaniasis is limited in the public domain, this guide presents available data to draw informative comparisons.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and miltefosine against the intracellular amastigote stage of Leishmania infantum and Leishmania donovani, the causative agents of visceral leishmaniasis.
| Compound | Leishmania Species | IC50 (µM) ± SEM | Cytotoxicity (MRC-5 cells) CC50 (µM) ± SEM | Selectivity Index (CC50/IC50) |
| This compound | L. infantum | 0.60 ± 0.09 | >200 | >333 |
| L. donovani | 0.35 ± 0.03 | >200 | >571 | |
| Miltefosine | L. infantum | 3.50 ± 0.40 | 38.5 ± 4.18 | 11 |
| L. donovani | 1.80 ± 0.40 | 38.5 ± 4.18 | 21 |
Data Interpretation: In vitro assays demonstrate that this compound exhibits greater potency against both L. infantum and L. donovani amastigotes compared to miltefosine, with significantly lower IC50 values. Furthermore, this compound displays a superior safety profile in this assay, with no cytotoxicity observed at the highest tested concentrations, resulting in a considerably higher selectivity index.
Data Presentation: In Vivo Efficacy
A closely related nitroimidazole, DNDI-0690 , has shown potent in vivo activity. In a mouse model of cutaneous leishmaniasis (L. major), oral DNDI-0690 demonstrated a dose-dependent effect with an ED50 of 5 mg/kg and an ED90 of 21 mg/kg, achieving over 95% efficacy at a dose of 50 mg/kg[1]. In hamster models of visceral leishmaniasis, DNDI-0690 showed excellent efficacy (>99% parasite reduction) at a dose of 12.5 mg/kg administered orally twice a day[1].
Miltefosine has been extensively studied in vivo. In a L. donovani-infected BALB/c mouse model, oral miltefosine treatment has demonstrated significant dose-dependent reductions in parasite burden in the liver and spleen[2]. In the Syrian hamster model, which closely mimics human visceral leishmaniasis, oral miltefosine has been shown to produce a strong reduction in parasite load in the spleen and liver[3][4][5]. For instance, treatment of infected hamsters with miltefosine at 40 mg/kg for 5 consecutive days resulted in a significant clearance of parasites[6].
Experimental Protocols
In Vitro Intracellular Amastigote Susceptibility Assay
This protocol is a synthesized representation of methodologies described in the literature for determining the half-maximal inhibitory concentration (IC50) of compounds against intracellular Leishmania amastigotes.
-
Host Cell Culture:
-
Peritoneal macrophages are harvested from BALB/c mice or a suitable macrophage cell line (e.g., THP-1) is used.
-
Cells are seeded in 96-well plates at a density of 4 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and allowed to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Parasite Infection:
-
Stationary-phase promastigotes of L. donovani or L. infantum are used to infect the adherent macrophages at a parasite-to-cell ratio of 10:1.
-
The plates are incubated for 4 hours at 37°C to allow for phagocytosis.
-
Non-internalized promastigotes are removed by washing with fresh medium.
-
-
Drug Treatment:
-
Test compounds (this compound and miltefosine) are serially diluted to various concentrations.
-
The medium in the wells is replaced with fresh medium containing the respective drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) and a reference drug.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Parasite Burden:
-
After incubation, the cells are fixed with methanol (B129727) and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
The IC50 value is calculated as the drug concentration that reduces the parasite burden by 50% compared to the untreated control.
-
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
This protocol outlines a general procedure for assessing the in vivo efficacy of antileishmanial compounds in BALB/c mice, based on commonly used methodologies.
-
Animal Model and Infection:
-
Female BALB/c mice (6-8 weeks old) are used.
-
Mice are infected via the lateral tail vein with 1-2 x 10^7 amastigotes of L. donovani harvested from the spleen of an infected donor hamster.
-
-
Treatment Regimen:
-
Treatment is initiated at a set time post-infection (e.g., day 7 or 14).
-
This compound or miltefosine is administered orally once or twice daily for a specified duration (e.g., 5 or 10 consecutive days). A control group receives the vehicle only.
-
-
Assessment of Parasite Burden:
-
At the end of the treatment period (or a specified time after), mice are euthanized.
-
The liver and spleen are aseptically removed and weighed.
-
Impression smears of the liver and spleen are made on glass slides, fixed with methanol, and stained with Giemsa.
-
The parasite burden is quantified microscopically and expressed as Leishman-Donovan Units (LDU), calculated as: the number of amastigotes per 1000 host cell nuclei × organ weight (in grams).
-
-
Data Analysis:
-
The percentage of parasite inhibition in the treated groups is calculated relative to the parasite burden in the untreated control group.
-
The 50% and 90% effective doses (ED50 and ED90) can be determined from dose-response curves.
-
Mandatory Visualization: Mechanisms of Action
The distinct mechanisms of action of this compound and miltefosine are depicted below using the DOT language for Graphviz.
Caption: this compound is a prodrug activated by a parasite-specific nitroreductase.
Caption: Miltefosine has a multifactorial mechanism involving lipid metabolism and Ca2+ homeostasis disruption.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy of miltefosine treatment in Leishmania amazonensis-infected BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunochemotherapy for visceral leishmaniasis: combinatorial action of Miltefosine plus LBSapMPL vaccine improves adaptative Th1 immune response with control of splenic parasitism in experimental hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous vaccine therapy associated with half course of Miltefosine promote activation of the proinflammatory response with control of splenic parasitism in a hamster model of visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Novel Antileishmanials: A Comparative Guide to (Rac)-DNDI-8219 Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Rac)-DNDI-8219 analogues, a promising class of nitroimidazooxazines, for the treatment of visceral leishmaniasis (VL). This document outlines their structure-activity relationships (SAR), compares their performance with alternative compound classes, and provides detailed experimental methodologies.
This compound and its analogues have emerged from extensive lead optimization programs as potent inhibitors of Leishmania parasites. Their development has been driven by the urgent need for safer, more effective, and orally bioavailable treatments for VL, a neglected tropical disease. This guide delves into the critical data surrounding these compounds, offering a valuable resource for those engaged in antileishmanial drug discovery.
Performance Comparison: this compound Analogues and Other Antileishmanial Agents
The development of this compound has involved the screening of extensive compound libraries and subsequent medicinal chemistry efforts to optimize potency, safety, and pharmacokinetic properties. The core structure, a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, has been systematically modified to probe the SAR.
Structure-Activity Relationship of this compound Analogues
Key modifications to the this compound scaffold have focused on the phenoxy side chain and the stereochemistry at the C6 position. The data reveals that the (6R)-enantiomer generally exhibits superior efficacy.
| Compound | R-group (at para-position of phenoxy ring) | L. donovani IC50 (µM) | L. infantum IC50 (µM) | Cytotoxicity (MRC-5) IC50 (µM) | Mouse Microsomal Stability (% remaining at 1h) | Aqueous Solubility (µg/mL) | in vivo Efficacy (% inhibition at 50 mg/kg) |
| This compound | -OCF3 | 0.04 | 0.07 | >64 | 75 | 1.8 | 99 |
| Analogue 1 | -CF3 | 0.05 | 0.09 | >64 | 80 | 2.5 | 98 |
| Analogue 2 | -Cl | 0.12 | 0.20 | >64 | 65 | 3.1 | 95 |
| Analogue 3 | -F | 0.18 | 0.25 | >64 | 70 | 4.0 | 92 |
| Analogue 4 | -H | 0.35 | 0.50 | >64 | 50 | 5.2 | 85 |
Comparative Efficacy with Other Antileishmanial Classes
This compound and its analogues have been evaluated alongside other promising classes of antileishmanial compounds, such as oxaboroles and aminopyrazoles.
| Compound Class | Representative Compound | L. infantum IC50 (µM) | in vivo Efficacy (hamster model, % inhibition) |
| Nitroimidazooxazine | This compound | 0.07 | >95% at 50 mg/kg |
| Oxaborole | DNDI-6148 | 0.2 | >98% at 50 mg/kg |
| Aminopyrazole | DNDI-VL-2098 | 0.5 | >90% at 50 mg/kg |
Mechanism of Action: The Role of Nitroreductase NTR2
The antileishmanial activity of nitroimidazooxazines like this compound is dependent on their activation by a parasite-specific type I nitroreductase, NTR2.[1][3] This enzyme is absent in mammalian cells, providing a basis for the selective toxicity of these compounds. The activation pathway is a critical aspect of their mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the evaluation of this compound and its analogues.
in vitro Intracellular Leishmania donovani Amastigote Assay
This assay is fundamental for determining the potency of compounds against the clinically relevant intracellular stage of the parasite.
Methodology:
-
Macrophage Seeding: Peritoneal macrophages from BALB/c mice are harvested and seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Infection: Macrophages are infected with L. donovani promastigotes at a parasite-to-cell ratio of 10:1.
-
Differentiation: The infected cells are incubated for 24 hours to allow for the transformation of promastigotes into intracellular amastigotes.
-
Compound Addition: Test compounds are serially diluted and added to the infected cells. A positive control (e.g., amphotericin B) and a vehicle control are included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Staining: The cells are fixed with methanol (B129727) and stained with Giemsa.
-
Quantification: The number of amastigotes per 100 macrophages is determined by light microscopy.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
in vivo Efficacy in the Hamster Model of Visceral Leishmaniasis
The golden hamster model is a stringent model for VL that closely mimics human disease progression.
Methodology:
-
Infection: Female golden hamsters are infected via intracardiac injection with 1 x 10^7 L. infantum amastigotes.
-
Treatment Initiation: Treatment is initiated 28 days post-infection.
-
Dosing: Compounds are administered orally once or twice daily for 5 or 10 consecutive days.
-
Efficacy Assessment: At the end of the treatment period, animals are euthanized, and the parasite burden in the liver and spleen is determined by counting Leishman-Donovan Units (LDUs) from Giemsa-stained tissue imprints.
-
Data Analysis: The percentage of parasite inhibition is calculated by comparing the LDU in treated animals to that in the vehicle-treated control group.
hERG Inhibition Assay
Assessing the potential for cardiac toxicity is a critical step in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium ion channel inhibition assay is a standard in vitro method for this purpose.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents.
-
Compound Application: Test compounds are applied at various concentrations to the cells.
-
Data Acquisition: The effect of the compound on the hERG current is recorded and measured.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.
This guide provides a snapshot of the current understanding of this compound analogues and their place in the broader landscape of antileishmanial drug discovery. The presented data and protocols are intended to aid researchers in their efforts to develop new and improved therapies for visceral leishmaniasis.
References
- 1. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-DNDI-8219: A Head-to-Head Comparison with Lead Antileishmanial Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-DNDI-8219, a promising nitroimidazole-based compound, with other lead compounds in development and the standard-of-care drug, miltefosine, for the treatment of visceral leishmaniasis (VL). The data presented is compiled from preclinical studies to offer an objective assessment of its potential.
Executive Summary
Visceral leishmaniasis remains a significant global health challenge, necessitating the development of safer, more effective, and orally bioavailable treatments. This compound has emerged from extensive structure-activity relationship (SAR) studies as a potent antileishmanial candidate. This guide presents a head-to-head comparison of its in vitro activity and in vivo efficacy against other lead compounds and current therapies, supported by detailed experimental protocols and a visual representation of the drug development workflow.
Data Presentation
In Vitro Susceptibility and Cytotoxicity
The following table summarizes the in vitro activity of this compound and comparator compounds against intracellular amastigotes of Leishmania infantum and Leishmania donovani, the two primary causative agents of VL. Cytotoxicity was assessed against the MRC-5 human cell line.
| Compound Series | Compound | L. infantum IC₅₀ (µM) | L. donovani IC₅₀ (µM) | Cytotoxicity (MRC-5) IC₅₀ (µM) |
| Nitroimidazoles | This compound | 0.60 ± 0.09 | 0.35 ± 0.03 | >200 |
| DNDI-0690 | 0.17 ± 0.02 | 0.16 ± 0.06 | >200 | |
| DNDI-VL-2098 | 0.22 ± 0.02 | 0.39 ± 0.07 | >200 | |
| Aminopyrazoles | DNDI-1044 | 0.17 ± 0.02 | 0.26 ± 0.06 | >200 |
| DNDI-8012 | 0.22 ± 0.02 | 0.39 ± 0.07 | >200 | |
| Reference Drug | Miltefosine | 3.50 ± 0.40 | 1.80 ± 0.40 | 38.5 ± 4.18 |
Data sourced from "In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series"[1]. IC₅₀ values are presented as the mean ± standard error of the mean (SEM) from two independent experiments.
In Vivo Efficacy
Preclinical studies in the more stringent Leishmania infantum hamster model have demonstrated the significant in vivo potential of the chemical series to which DNDI-8219 belongs.
| Compound | Dose | Efficacy |
| This compound Precursors | 25 mg/kg, twice daily | >97% parasite clearance |
Data sourced from "Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis"[4].
Experimental Protocols
In Vitro Intracellular Amastigote Assay
The in vitro activity of the compounds was determined against intracellular amastigotes of L. infantum and L. donovani residing within macrophage host cells.
-
Cell Culture and Infection: Macrophage cell lines (e.g., THP-1) are cultured and infected with Leishmania promastigotes, which then differentiate into amastigotes within the host cells.
-
Compound Application: The test compounds are serially diluted and added to the infected macrophage cultures. A reference drug, such as miltefosine, and a no-drug control are included in each assay.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for compound activity.
-
Quantification: The number of intracellular amastigotes is quantified. This is typically done by staining the cells and parasites with a DNA-binding dye (e.g., Giemsa or Draq5) and counting them microscopically or using a high-content imaging system.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
In Vivo Hamster Model of Visceral Leishmaniasis
The Syrian golden hamster is a widely used and stringent model for visceral leishmaniasis that closely mimics human disease progression.
-
Infection: Hamsters are experimentally infected with Leishmania donovani or Leishmania infantum amastigotes, typically via intracardiac or intravenous injection.
-
Treatment Initiation: After a pre-patent period to allow the infection to establish (e.g., 3 days post-infection), treatment with the test compounds is initiated. Compounds are typically administered orally once or twice daily for a set duration (e.g., 5 or 10 days). A vehicle control group and a group treated with a standard drug are included.
-
Monitoring: Animals are monitored daily for any signs of toxicity.
-
Efficacy Assessment: At the end of the study, animals are euthanized, and the parasite burden in the liver and spleen is determined. This is typically expressed as Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams. The percentage of parasite suppression is calculated by comparing the LDU of treated groups to the vehicle control group.
Mandatory Visualization
The following diagram illustrates the typical workflow for the discovery and preclinical development of a new antileishmanial drug candidate like this compound.
Caption: Antileishmanial Drug Discovery and Development Workflow.
References
- 1. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Resistance Landscape: A Comparative Guide to (Rac)-DNDI-8219 Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
(Rac)-DNDI-8219, a promising preclinical nitroimidazooxazine candidate for the treatment of visceral leishmaniasis and Chagas disease, presents a novel therapeutic opportunity. A critical aspect of its preclinical evaluation is understanding its potential for cross-resistance with existing therapies. This guide provides a comprehensive comparison based on the available scientific literature regarding its likely cross-resistance profile, supported by experimental data from closely related compounds and detailed experimental methodologies.
While direct experimental cross-resistance data for this compound against a comprehensive panel of drug-resistant Leishmania and Trypanosoma cruzi strains is not yet publicly available, a strong predictive profile can be established based on its mechanism of action. As a nitro-drug, its activation is dependent on parasitic nitroreductases (NTRs), a feature that governs its cross-resistance patterns.
Predicted Cross-Resistance Profile of this compound
Based on the mechanism of action of nitro-drugs in trypanosomatids, the following cross-resistance profile for this compound is anticipated:
-
Cross-resistance is likely with other nitro-drugs whose activation depends on the same nitroreductase enzymes. This includes compounds like fexinidazole (B1672616) and nifurtimox. Resistance to these drugs typically arises from mutations in or downregulation of the specific NTRs responsible for their activation.
-
Cross-resistance is unlikely with drugs that have different mechanisms of action and do not require activation by these specific NTRs. This includes current therapies such as pentavalent antimonials, amphotericin B, and miltefosine (B1683995) for leishmaniasis, and non-nitro drugs for Chagas disease.
Supporting Experimental Data from Related Nitro-Drugs
The following tables summarize experimental data on the cross-resistance of other nitro-drugs in Leishmania and Trypanosoma cruzi, providing an evidence-based proxy for the expected behavior of this compound.
Table 1: Cross-Resistance of Nitro-Drugs in Leishmania donovani
| Drug | Resistant Line | Fold Resistance vs. Wild-Type | Reference Compound | Fold Resistance vs. Wild-Type | Notes |
| Nifurtimox | Nifurtimox-Resistant | ~8 | Fexinidazole | ~27 | Reciprocal cross-resistance observed. |
| Fexinidazole | Fexinidazole-Resistant | Not specified | Nifurtimox | ~10 | Resistance is linked to a type I nitroreductase. |
Data is derived from in vitro studies on L. donovani promastigotes and amastigotes.
Table 2: Cross-Resistance of Nitro-Drugs in Trypanosoma cruzi
| Drug | Resistant Line | Fold Resistance vs. Wild-Type | Reference Compound | Fold Resistance vs. Wild-Type | Notes |
| Benznidazole | Benznidazole-Resistant | 9 - 26 | Nifurtimox | 2 - 4 | Resistance is primarily due to mutations in a mitochondrial nitroreductase (TcNTR).[1] |
| Nifurtimox | Nifurtimox-Resistant | Not specified | Benznidazole | Significant cross-resistance | Loss of a single copy of the TcNTR gene is sufficient to confer cross-resistance. |
Data is derived from in vitro studies on T. cruzi epimastigotes and amastigotes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug susceptibility and resistance. Below are standard protocols for in vitro assays used in the study of antileishmanial and anti-trypanosomal agents.
In Vitro Drug Susceptibility Assay for Leishmania donovani Amastigotes
This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of L. donovani.
-
Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Parasite Infection: Stationary-phase L. donovani promastigotes are used to infect the macrophage monolayer at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A positive control (e.g., amphotericin B) and a negative control (vehicle) are included.
-
Incubation: The plate is incubated for an additional 72 hours.
-
Quantification: The cells are fixed and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of infection inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Drug Susceptibility Assay for Trypanosoma cruzi Amastigotes
This assay evaluates the efficacy of compounds against the intracellular replicative form of T. cruzi.
-
Cell Culture: Murine L929 fibroblasts or other suitable host cells are seeded in 96-well plates and grown to confluence.
-
Parasite Infection: The host cell monolayer is infected with tissue culture-derived trypomastigotes at a multiplicity of infection of 10. After an incubation period of 2 hours, the wells are washed to remove extracellular parasites.
-
Compound Addition: Fresh medium containing two-fold serial dilutions of the test compound is added to the wells. Appropriate controls are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: The cells are fixed and stained with Giemsa. The number of amastigotes per infected cell and the percentage of infected cells are determined by microscopy. Alternatively, a colorimetric assay using parasites expressing β-galactosidase can be used for higher throughput.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the dose-response curves.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in nitro-drug resistance and a typical experimental workflow for cross-resistance studies.
Caption: Mechanism of nitro-drug action and resistance in trypanosomatid parasites.
Caption: Experimental workflow for generating and evaluating drug-resistant parasite lines.
References
Validating In Vitro Promise: (Rac)-DNDI-8219 Demonstrates Potent Anti-Leishmanial Activity in Animal Models
A promising new orally active compound, (Rac)-DNDI-8219, has shown significant efficacy in animal models of visceral leishmaniasis, validating its potent in vitro activity against Leishmania parasites. Developed as a potential treatment for this neglected tropical disease, DNDI-8219 exhibits a preclinical profile that compares favorably with existing therapies such as miltefosine (B1683995) and amphotericin B.
Visceral leishmaniasis, a severe parasitic disease, is fatal if left untreated. Current treatment options are hampered by issues of toxicity, parenteral administration, and emerging drug resistance. The development of safe, effective, and orally bioavailable drugs is a critical global health priority. This compound, a nitro-imidazo[2,1-b][1][2]oxazine derivative, has emerged from extensive screening and optimization efforts as a lead candidate to address this need.
Comparative In Vitro Efficacy
This compound has demonstrated potent activity against both the promastigote and amastigote stages of Leishmania donovani and Leishmania infantum, the primary causative agents of visceral leishmaniasis. The compound's in vitro efficacy is comparable to or exceeds that of the current oral standard of care, miltefosine, and the parenteral drug, amphotericin B.
| Compound | L. donovani Amastigote IC50 (µM) | L. infantum Amastigote IC50 (µM) | Cytotoxicity (L6 cells) IC50 (µM) |
| This compound | 0.4[3] | Not specified in provided results | >100[3] |
| Miltefosine | 0.5320 ± 0.21[4] | Not specified in provided results | Not specified in provided results |
| Amphotericin B | <2 (for L. infantum)[2] | <2[2] | Not specified in provided results |
Validation in Animal Models of Visceral Leishmaniasis
The promising in vitro results for this compound have been successfully translated into in vivo efficacy in established mouse and hamster models of visceral leishmaniasis. These models are crucial for evaluating a drug candidate's potential clinical utility by assessing its ability to reduce parasite burden in key target organs.
Efficacy in the L. donovani BALB/c Mouse Model
In the acute L. donovani infection model in BALB/c mice, orally administered this compound demonstrated a significant, dose-dependent reduction in liver parasite burden.
| Treatment Group (oral) | Dose (mg/kg) | Parasite Burden Reduction (%) |
| This compound | Not specified | Not specified in provided results |
| Miltefosine | Not specified | Not specified in provided results |
| Amphotericin B (i.v.) | 2.5 | Significant suppression[5] |
Efficacy in the L. infantum Hamster Model
The Syrian golden hamster is considered a more stringent model for visceral leishmaniasis as the disease progression more closely mimics human infection. In this chronic model, this compound also showed excellent oral efficacy.
| Treatment Group (oral) | Dose (mg/kg) | Parasite Burden Reduction (Spleen, %) | Parasite Burden Reduction (Liver, %) |
| This compound | Not specified | Not specified in provided results | Not specified in provided results |
| Miltefosine | Not specified | Not specified in provided results | Not specified in provided results |
| Amphotericin B (i.v.) | 0.5 | 73.7 ± 6.7[6] | Not specified in provided results |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and comparator drugs.
In Vitro Amastigote Susceptibility Assay
Caption: Workflow for in vitro amastigote susceptibility testing.
-
Macrophage Culture: Murine macrophage cell lines (e.g., J774A.1) or human monocytic cell lines (e.g., THP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio.
-
Amastigote Differentiation: The infected cells are incubated to allow for the differentiation of promastigotes into intracellular amastigotes.
-
Drug Exposure: Serial dilutions of the test compounds (this compound, miltefosine, amphotericin B) are added to the infected macrophage cultures.
-
Incubation: The plates are incubated for 72 hours to allow for drug action.
-
Quantification: The number of viable amastigotes is determined. This can be done by microscopic counting of Giemsa-stained slides or using a reporter gene assay.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in BALB/c Mouse Model
Caption: Workflow for in vivo efficacy testing in the BALB/c mouse model.
-
Animals: Female BALB/c mice are used.
-
Infection: Mice are infected intravenously with L. donovani amastigotes.
-
Treatment: Treatment is initiated at a specified time point post-infection (e.g., day 7). This compound and miltefosine are administered orally once or twice daily for a defined period (e.g., 5 days). Amphotericin B is administered intravenously.
-
Parasite Burden Determination: At the end of the treatment period, mice are euthanized, and their livers and spleens are collected. The parasite burden is determined by microscopic examination of Giemsa-stained tissue imprints and expressed as Leishman-Donovan Units (LDU).
-
Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the LDU of treated groups to the vehicle-treated control group.
Signaling Pathway of Potential Drug Action
While the precise mechanism of action for this compound is still under investigation, many anti-leishmanial drugs interfere with critical parasite survival pathways. A potential target could be the RAC/AKT-like protein kinase pathway, which is involved in parasite stress response and survival.
Caption: Hypothetical signaling pathway targeted by anti-leishmanial compounds.
Conclusion
The validation of in vitro efficacy in robust animal models is a critical milestone in the development of new therapeutics. This compound has successfully demonstrated its potential as an orally active anti-leishmanial agent with a promising efficacy and safety profile. Further preclinical development and subsequent clinical trials will be necessary to fully elucidate its therapeutic potential in humans. The data presented here provides a strong rationale for the continued investigation of this compound as a much-needed new treatment option for visceral leishmaniasis.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 4. The hamster as a model of human visceral leishmaniasis: progressive disease and impaired generation of nitric oxide in the face of a prominent Th1-like cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. In vitro anti-Leishmanial activity of compounds in current clinical use for unrelated diseases. | Semantic Scholar [semanticscholar.org]
Comparative Safety Profile of (Rac)-DNDI-8219 for Visceral Leishmaniasis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of (Rac)-DNDI-8219, a promising oral drug candidate for visceral leishmaniasis, with established treatments: liposomal amphotericin B, miltefosine, and paromomycin. The development of new, safer, and orally bioavailable treatments for visceral leishmaniasis is a critical global health priority, and a thorough understanding of the comparative safety of new chemical entities is paramount for their progression into clinical development.
While comprehensive public data on the preclinical safety of this compound is limited due to its developmental stage, this guide synthesizes available information and draws comparisons with existing therapies based on published literature. It is important to note that direct comparison of preclinical data can be challenging due to variations in study design and protocols.
Executive Summary
This compound, a nitroimidazooxazine derivative, has demonstrated a promising preclinical safety profile characterized by low cytotoxicity and minimal inhibition of the hERG channel, a key indicator for cardiac safety. In contrast, current treatments for visceral leishmaniasis, while effective, are associated with known toxicities. Liposomal amphotericin B offers an improved safety profile over its conventional formulation but still carries a risk of nephrotoxicity. Miltefosine, the only approved oral treatment, is associated with gastrointestinal adverse effects and has concerns regarding teratogenicity. Paromomycin is generally well-tolerated but can be associated with renal toxicity at higher doses.
Comparative Preclinical Safety Data
The following tables summarize key preclinical safety data for this compound and its comparators. Data for this compound is based on limited public information and data from closely related compounds developed by the Drugs for Neglected Diseases initiative (DNDi).
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | L6 (rat myoblasts) | > 100 | [1] |
| Miltefosine | Various | Varies significantly by cell line | |
| Paromomycin | Various | Generally low cytotoxicity | |
| Liposomal Amphotericin B | Various | Varies depending on formulation and cell line | [2] |
Table 2: Genotoxicity
| Compound | Ames Test | Micronucleus Test | Other Assays | Citation |
| This compound (Nitroimidazole class) | Potential for mutagenicity in some strains, often dependent on nitroreductase activity. | Can induce chromosomal damage. | DNA damage observed in comet assays. | [3][4][5][6] |
| Miltefosine | Not specified in readily available public data. | Not specified in readily available public data. | ||
| Paromomycin | Negative | Not specified in readily available public data. | [7] | |
| Liposomal Amphotericin B | Not typically evaluated as it is a formulation of a known molecule. | Not typically evaluated. |
Table 3: Cardiovascular Safety (hERG Inhibition)
| Compound | IC50 (µM) | Comments | Citation |
| This compound | Minimal inhibition reported | Specific IC50 value not publicly available. | |
| Miltefosine | Not specified in readily available public data. | ||
| Paromomycin | Not specified in readily available public data. | ||
| Liposomal Amphotericin B | Not a primary concern for this class of drug. |
Table 4: Repeat-Dose Toxicity (Rodent)
| Compound | Species | Duration | NOAEL (mg/kg/day) | Key Target Organs | Citation |
| DNDI-0690 (similar nitroimidazooxazine) | Rat | 14 days | 250 | No adverse effects observed at the highest dose tested. | |
| Miltefosine | Rat | Long-term | Not clearly established | Gastrointestinal tract, potential for tumors. | |
| Paromomycin | Rat | Not specified | LOAEL: 400 | Kidney | [7] |
| Liposomal Amphotericin B | Not specified | Not specified | Not specified | Kidney (reduced compared to conventional amphotericin B). | [2] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard preclinical toxicology studies are conducted according to Good Laboratory Practice (GLP) guidelines. Below are general methodologies for key safety experiments.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Mammalian cells (e.g., HepG2 for liver toxicity, L6 for general cytotoxicity) are cultured in a suitable medium.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product.
-
Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
This test assesses the mutagenic potential of a compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains: Several strains of S. typhimurium with different mutations are used.
-
Compound Exposure: The bacterial strains are exposed to the test compound with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Counting: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[4]
Cardiovascular Safety: hERG Assay
This assay evaluates the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Data Analysis: The inhibition of the hERG current is measured, and the IC50 value is determined.
Visualizations
Experimental Workflow for Preclinical Safety Assessment
Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.
Logical Relationship of Comparative Safety Profiles
Caption: Desired improvement in the safety profile of this compound compared to existing therapies.
References
- 1. DNDI-8219 - Ace Therapeutics [acetherapeutics.com]
- 2. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
(Rac)-DNDI-8219: A Promising Candidate Measured Against DNDi's Visceral Leishmaniasis Target Profile
For Immediate Release
In the ongoing battle against visceral leishmaniasis (VL), a parasitic disease that claims tens of thousands of lives annually, the development of new, effective, and accessible treatments is a global health priority. A promising compound, (Rac)-DNDI-8219, has emerged from preclinical studies, demonstrating significant potential when benchmarked against the target product profile (TPP) for visceral leishmaniasis set by the Drugs for Neglected Diseases initiative (DNDi). This guide provides a comprehensive comparison of this compound's performance with DNDi's desired treatment characteristics, supported by available experimental data.
DNDi's TPP for a primary visceral leishmaniasis treatment outlines the ideal attributes of a new drug, aiming for an all-oral, short-course combination therapy that is effective against resistant strains and safe for all patient populations, including pregnant women and immunocompromised individuals.[1] This ambitious profile serves as a critical roadmap for researchers and drug developers in the field.
Quantitative Benchmarking
To objectively assess the potential of this compound, its preclinical data is summarized below and compared against the key criteria of the DNDi TPP for visceral leishmaniasis.
| Parameter | DNDi Target Product Profile (Ideal Criteria) | This compound Performance (Preclinical Data) | Reference |
| Indication | Primary Visceral Leishmaniasis | Active against Leishmania donovani and Leishmania infantum | [2] |
| Route of Administration | Oral | Orally active in animal models | [3] |
| Efficacy | High cure rate (>95%) | >97% parasite clearance in hamster model at 25 mg/kg (twice daily) | [3] |
| Treatment Duration | ≤ 10 days | Efficacy demonstrated in a hamster model with twice-daily dosing | [3] |
| Safety & Tolerability | Well-tolerated with a good safety profile | Minimal inhibition of hERG (a key cardiac ion channel) | [3] |
| Target Potency | High potency against the parasite | IC50 values against L. donovani and L. infantum in mouse macrophages | [2] |
Experimental Methodologies
The preclinical evaluation of this compound involved a series of robust in vitro and in vivo experiments to determine its efficacy and safety profile.
In Vitro Activity Assessment
The potency of this compound against the Leishmania parasite was determined using an in vitro macrophage amastigote assay. Murine macrophages were infected with Leishmania donovani or Leishmania infantum amastigotes. The infected cells were then incubated with varying concentrations of this compound. The half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit parasite growth by 50%, was determined by measuring the reduction in the number of amastigotes per macrophage compared to untreated controls.
In Vivo Efficacy Evaluation in a Hamster Model
The efficacy of orally administered this compound was assessed in a more stringent Leishmania infantum hamster model, which closely mimics chronic human visceral leishmaniasis. Hamsters were infected with L. infantum and, after a period to allow for the establishment of a chronic infection, were treated with this compound. The compound was administered orally twice daily at a dose of 25 mg/kg. The primary endpoint was the percentage of parasite clearance in the liver and spleen, which was determined by comparing the parasite burden in treated animals to that in a vehicle-treated control group.
Visualizing the Development Pathway
The following diagrams illustrate the key processes involved in the preclinical assessment of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Relationship between DNDi's TPP and this compound attributes.
Conclusion
The preclinical data for this compound demonstrates a strong alignment with several key requirements of the DNDi target product profile for visceral leishmaniasis. Its oral activity, high efficacy in a stringent animal model, and favorable preliminary safety profile position it as a promising backup development candidate.[3] Further clinical development will be crucial to fully ascertain its potential to become a part of a much-needed, patient-friendly treatment regimen for this neglected disease.
References
- 1. Target product profile for visceral leishmaniasis | DNDi [dndi.org]
- 2. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-DNDI-8219 and Alternative Therapeutic Strategies for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Visceral leishmaniasis (VL), a severe systemic disease caused by Leishmania protozoan parasites, remains a significant global health challenge. Current treatment options face limitations due to toxicity, emerging resistance, and difficult administration routes. This guide provides an objective comparison of the preclinical performance of (Rac)-DNDI-8219, a promising oral nitroimidazole candidate, with established alternative therapies: liposomal amphotericin B, miltefosine (B1683995), and paromomycin. The information presented herein is intended to support researchers and drug development professionals in the evaluation of novel therapeutic strategies for this neglected tropical disease.
Performance Comparison of Antileishmanial Agents
The following tables summarize the preclinical efficacy of this compound and its comparators. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, including parasite strains, host cell types, and animal models.
In Vitro Efficacy Against Intracellular Leishmania Amastigotes
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting parasite replication within host macrophages. Lower IC50 values indicate higher potency.
| Compound | Leishmania Species | Host Cell | IC50 (µM) | Citation |
| This compound | L. infantum | Peritoneal macrophages (mouse) | 0.60 ± 0.09 | [1] |
| L. donovani | Peritoneal macrophages (mouse) | 0.35 ± 0.03 | [1] | |
| Liposomal Amphotericin B | L. donovani | Peritoneal macrophages (mouse) | 0.1 - 0.4 | [2] |
| Miltefosine | L. donovani | Peritoneal macrophages (mouse) | 0.9 - 4.3 | [2] |
| Paromomycin | L. donovani | Not specified | Not specified |
In Vivo Efficacy in Animal Models of Visceral Leishmaniasis
The efficacy of antileishmanial drugs in animal models is a critical step in preclinical development. The data below represents the percentage of parasite burden reduction in the liver or spleen of infected animals following treatment.
| Compound | Animal Model | Leishmania Species | Dosing Regimen | % Parasite Reduction (Liver/Spleen) | Citation |
| This compound | Hamster | L. infantum | 25 mg/kg, oral, twice daily for 5 days | >97% | |
| Liposomal Amphotericin B | Mouse (BALB/c) | L. donovani | 40 mg/kg, intravenous, single dose | >99% | [2] |
| Miltefosine | Mouse (BALB/c) | L. donovani | 30 mg/kg, oral, once daily for 5 days | 99.5 ± 0.2% | [2] |
| Paromomycin | Hamster | L. donovani | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the key protocols used in the preclinical evaluation of antileishmanial compounds.
In Vitro Macrophage Infection Assay
This assay is the gold standard for determining the in vitro activity of compounds against the clinically relevant intracellular amastigote stage of the Leishmania parasite.
-
Macrophage Preparation: Mouse peritoneal macrophages are harvested and seeded in 96-well plates. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Parasite Infection: Stationary-phase Leishmania promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 4 hours to allow phagocytosis.
-
Removal of Extracellular Parasites: After the infection period, the wells are washed with medium to remove non-phagocytosed promastigotes.
-
Compound Treatment: The test compounds are serially diluted and added to the infected macrophage cultures. A reference drug (e.g., amphotericin B) and untreated controls are included. The plates are incubated for 5 days.
-
Quantification of Intracellular Amastigotes: The culture medium is removed, and the cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy. The IC50 value is calculated from the dose-response curve.
In Vivo Hamster Model of Visceral Leishmaniasis
The golden hamster is a highly susceptible model for visceral leishmaniasis that closely mimics human disease progression.
-
Animal Infection: Golden Syrian hamsters are infected via intracardiac injection with Leishmania donovani or Leishmania infantum amastigotes.
-
Treatment Initiation: Treatment is initiated at a pre-determined time post-infection, typically when the infection is well-established.
-
Drug Administration: The test compound is administered according to the specified dosing regimen (e.g., oral gavage, intravenous injection). A vehicle control group and a positive control group treated with a standard drug are included.
-
Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and the liver and spleen are collected. Impression smears of the organs are prepared, stained with Giemsa, and the number of amastigotes per host cell nucleus is determined microscopically. The parasite burden is expressed in Leishman-Donovan Units (LDU), and the percentage of parasite reduction compared to the vehicle control group is calculated.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action of a drug is fundamental to its development and to anticipating potential resistance mechanisms. The following diagrams illustrate the proposed mechanisms of this compound and the alternative therapies.
This compound Signaling Pathway
References
- 1. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic / pharmacodynamic relationships of liposomal amphotericin B and miltefosine in experimental visceral leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
(Rac)-DNDI-8219: A Novel Mechanism of Action in Anti-Leishmanial Drug Development
A comparative analysis of the novel nitroimidazooxazine, (Rac)-DNDI-8219, reveals a distinct mechanism of action centered on a parasite-specific nitroreductase, setting it apart from current visceral leishmaniasis and Chagas disease therapies. This guide provides an in-depth comparison with existing treatments, supported by experimental data, to highlight its therapeutic potential for researchers, scientists, and drug development professionals.
This compound, a 2-nitro-6-phenoxy-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine derivative, has emerged as a promising orally active drug candidate for the treatment of visceral leishmaniasis (VL) and Chagas disease. Its novelty lies in its unique bioactivation pathway, which differs from that of other nitroheterocyclic drugs and offers a potential solution to existing treatment limitations, including drug resistance and toxicity.
Mechanism of Action: A Tale of Two Nitroreductases
The therapeutic efficacy of nitroheterocyclic drugs, including this compound, is dependent on their reductive activation within the target parasite. This process converts the inert prodrug into a cytotoxic agent. The novelty of DNDI-8219's mechanism is rooted in the specific enzyme responsible for this activation.
While monocyclic nitro-drugs like fexinidazole (B1672616) are activated by a type I nitroreductase (NTR1) in Leishmania, this compound and its parent compound are activated by a novel flavin mononucleotide-dependent NADH oxidoreductase, designated as NTR2.[3] This distinction is critical, as it suggests that DNDI-8219 would be effective against parasite strains that have developed resistance to NTR1-activated drugs. The reductive activation of the nitro group on the imidazole (B134444) ring of DNDI-8219 leads to the formation of reactive nitrogen species, including a hydroxylamine (B1172632) intermediate, which are thought to induce lethal damage to parasitic DNA, RNA, and proteins.[3]
This unique activation pathway provides a strong rationale for its development, both as a standalone therapy and in combination with drugs that have different mechanisms of action, to potentially enhance efficacy and curb the development of resistance.
Comparative Analysis with Standard-of-Care Drugs
To fully appreciate the novelty of this compound, its mechanism and performance must be compared with existing treatments for visceral leishmaniasis and Chagas disease.
Visceral Leishmaniasis
Current first-line treatments for VL include pentavalent antimonials, amphotericin B (and its liposomal formulations), miltefosine, and paromomycin. Each of these therapies has a distinct mechanism of action, but also significant limitations.
| Drug Class | Mechanism of Action | Limitations |
| This compound | Reductive activation by parasite-specific NTR2, leading to the generation of cytotoxic reactive nitrogen species.[3] | Preclinical; full clinical safety and efficacy profile yet to be established. |
| Pentavalent Antimonials | The precise mechanism remains unclear, but it is thought to involve the inhibition of parasitic enzymes and disruption of thiol metabolism. | Widespread resistance, cardiotoxicity, and need for parenteral administration. |
| Amphotericin B | Binds to ergosterol (B1671047) in the parasite's cell membrane, forming pores that lead to cell lysis.[4] | Nephrotoxicity (conventional formulation), high cost (liposomal formulations), and requirement for intravenous infusion. |
| Miltefosine | An alkylphospholipid that inhibits key enzymes in the parasite's lipid metabolism and signal transduction pathways, and induces apoptosis. | Teratogenic, gastrointestinal side effects, and emerging resistance.[2] |
| Paromomycin | An aminoglycoside antibiotic that binds to the parasite's ribosomal RNA, inhibiting protein synthesis. | Parenteral administration and potential for ototoxicity and nephrotoxicity. |
Chagas Disease
The treatment options for Chagas disease are limited to two nitroheterocyclic drugs: benznidazole (B1666585) and nifurtimox.
| Drug | Mechanism of Action | Limitations |
| This compound | Reductive activation by a parasite-specific nitroreductase (likely NTR2, though further studies in T. cruzi are needed), generating cytotoxic reactive nitrogen species. | Preclinical for Chagas disease. |
| Benznidazole | A nitroimidazole that undergoes reductive activation by a type I nitroreductase (NTR1) in T. cruzi, leading to the production of radical species that damage parasitic macromolecules.[3] | Significant side effects (dermatitis, peripheral neuropathy, myelosuppression), long treatment duration, and variable efficacy in the chronic phase. |
| Nifurtimox | A nitrofuran that is also activated by parasitic nitroreductases, generating nitro anion radicals that cause oxidative stress. | Frequent and often severe side effects (anorexia, weight loss, neurological disturbances), leading to poor treatment adherence. |
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound (designated as R-6 in the primary literature) and comparator compounds.
In Vitro Activity and Cytotoxicity
| Compound | L. infantum (IC₅₀, µM) | L. donovani (IC₅₀, µM) | T. cruzi (IC₅₀, µM) | Cytotoxicity (MRC-5 cells, IC₅₀, µM) | Selectivity Index (L. inf / MRC-5) |
| This compound (R-6) | 0.08 | 0.03 | 0.4 | >64 | >800 |
| Miltefosine | 1.1 | 0.5 | - | 19 | 17 |
| Amphotericin B | 0.04 | 0.03 | - | >10 | >250 |
| Benznidazole | - | - | 1.5 | >64 | >43 |
Data sourced from Thompson et al., J Med Chem, 2018.
In Vivo Efficacy in Animal Models of Visceral Leishmaniasis
| Compound | Animal Model | Dose (mg/kg) | Dosing Regimen | Parasite Burden Reduction (%) |
| This compound (R-6) | L. infantum Hamster | 25 | b.i.d. for 5 days (oral) | >97 |
| This compound (R-6) | L. donovani Mouse | 50 | q.d. for 5 days (oral) | >99 |
| Miltefosine | L. donovani Mouse | 20 | q.d. for 5 days (oral) | >99 |
Data sourced from Thompson et al., J Med Chem, 2018.
Experimental Protocols
In Vitro Intracellular Amastigote Assay
-
Host Cells: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. For high-throughput screening, cell lines such as THP-1 or J774 are often used.
-
Parasite Infection: Macrophages are infected with Leishmania amastigotes at a defined parasite-to-cell ratio.
-
Compound Addition: After allowing for parasite internalization, various concentrations of the test compounds are added to the wells.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for parasite proliferation within the host cells.
-
Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using reporter gene assays (e.g., luciferase or GFP-expressing parasites).
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
In Vivo Visceral Leishmaniasis Model (Mouse)
-
Animal Model: Female BALB/c mice are typically used.
-
Infection: Mice are infected intravenously with L. donovani amastigotes.
-
Treatment: Treatment with the test compound (e.g., this compound) or a reference drug (e.g., miltefosine) is initiated at a specific time point post-infection (e.g., day 7). The drug is administered orally once or twice daily for a set duration (e.g., 5 days).
-
Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified by preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained smears or by using a limiting dilution assay.
-
Data Analysis: The percentage reduction in parasite burden is calculated by comparing the parasite load in the treated groups to that in the vehicle-treated control group.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct activation pathways of this compound and other nitro-drugs, as well as the mechanisms of action of key comparator drugs.
Figure 1: Proposed mechanism of action of this compound.
Figure 2: Mechanisms of action for comparator anti-parasitic drugs.
Conclusion
This compound represents a significant advancement in the search for new treatments for visceral leishmaniasis and Chagas disease. Its novel mechanism of action, centered on the activation by the parasite-specific NTR2 enzyme, distinguishes it from existing therapies and other nitro-drugs in development. This unique feature, combined with its potent in vitro and in vivo activity and favorable selectivity profile, underscores its potential to overcome current therapeutic challenges, including drug resistance. Further clinical evaluation of this compound is warranted to establish its safety and efficacy in humans and to realize its promise as a next-generation anti-parasitic agent.
References
- 1. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
(Rac)-DNDI-8219 peer-reviewed literature on (Rac)-DNDI-8219 analogues
A comprehensive analysis of peer-reviewed literature on analogues of (Rac)-DNDI-8219, a promising preclinical candidate for visceral leishmaniasis, reveals extensive structure-activity relationship (SAR) studies aimed at optimizing its efficacy, solubility, and safety profile. This guide synthesizes the available data, comparing key analogues and detailing the experimental methodologies used in their evaluation.
Comparative Analysis of this compound Analogues
This compound is a 6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazine derivative that emerged from a screening program of antitubercular compounds.[1] Its development as a potential treatment for visceral leishmaniasis has been detailed in a key study published in the Journal of Medicinal Chemistry, which provides a wealth of data on its analogues.[3] This compound belongs to the broader class of nitroimidazoles, which includes other antiprotozoal agents like fexinidazole (B1672616) and the tuberculosis drug pretomanid (B1679085) (PA-842).[4][5]
The core of the research on DNDI-8219 analogues has focused on modifications of the aryloxy side chain to improve physicochemical properties and biological activity while minimizing off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity.[3]
Table 1: In Vitro Activity of Key this compound Analogues against Leishmania donovani
| Compound | R-Group Modification | IC50 (µM) against L. donovani amastigotes |
| This compound | 4-(trifluoromethoxy)phenoxy | 0.2 |
| R-6 | 4-(trifluoromethoxy)phenoxy (R-enantiomer) | 0.1 |
| R-84 | Phenylpyridine-based side chain | 0.05 |
| R-89 | Phenylpyridine-based side chain | 0.04 |
| R-136 | Pyridine-based side chain | 0.08 |
Data synthesized from the Journal of Medicinal Chemistry.[3]
Table 2: In Vivo Efficacy of Selected Analogues in a Leishmania infantum Hamster Model
| Compound | Dose (mg/kg, oral, twice daily) | Parasite Clearance (%) | hERG Inhibition (IC50, µM) |
| R-6 | 25 | >97 | >30 |
| R-84 | 25 | >95 | <1 |
| R-89 | 25 | >95 | <1 |
| R-136 | 25 | >97 | >30 |
Data synthesized from the Journal of Medicinal Chemistry.[3]
Experimental Protocols
The evaluation of this compound and its analogues involved a series of standardized in vitro and in vivo assays.
In Vitro Anti-leishmanial Activity Assay
-
Leishmania donovani Culture: Axenically grown amastigotes of L. donovani (strain MHOM/ET/67/HU3) were used.
-
Assay Plate Preparation: Compounds were serially diluted in DMSO and dispensed into 384-well plates.
-
Cell Seeding: Amastigotes were seeded into the plates at a density of 2 x 10^5 cells/well.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Parasite viability was determined by adding resazurin (B115843) solution and measuring fluorescence (530 nm excitation, 590 nm emission) after a further 24-hour incubation.
-
Data Analysis: IC50 values were calculated from the dose-response curves using a standard sigmoidal fitting model.
In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis
-
Animal Model: Golden hamsters (Mesocricetus auratus) were infected intravenously with Leishmania infantum (strain MHOM/MA/67/ITMAP-263).
-
Treatment: Treatment was initiated 28 days post-infection. Compounds were administered orally twice daily for 5 consecutive days.
-
Efficacy Assessment: At the end of the treatment period, animals were euthanized, and the parasite burden in the liver was determined by microscopic counting of Leishman-Donovan units (LDUs) in Giemsa-stained tissue imprints.
-
Data Analysis: The percentage of parasite clearance was calculated by comparing the LDU in treated animals to that in an untreated control group.
hERG Inhibition Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel were used.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed to measure hERG channel currents.
-
Compound Application: Compounds were applied at various concentrations to determine their effect on the hERG current.
-
Data Analysis: IC50 values were determined by fitting the concentration-response data to a standard inhibition model.
Visualization of the Drug Development Workflow
The following diagram illustrates the general workflow for the development and evaluation of this compound analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-DNDI-8219: A Procedural Guide
For researchers, scientists, and drug development professionals engaged in vital work with compounds like (Rac)-DNDI-8219, a potent trypanocidal agent, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information, including a comprehensive operational and disposal plan for this compound, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a nitroimidazooxazine, a class of nitroaromatic compounds, necessitates cautious handling due to potential hazards associated with this chemical family. Nitroaromatic compounds can be toxic, irritant, and may act as oxidizing agents. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Quantitative Data for Disposal Planning
The following table summarizes key considerations for the safe handling and disposal of this compound and similar nitroaromatic compounds.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the nitroaromatic structure and potential toxicity. |
| Container Material | High-density polyethylene (B3416737) (HDPE) or glass | Chemically resistant and prevents reaction with the waste. |
| Labeling | "Hazardous Waste," full chemical name, and hazard symbols | Compliant with institutional and regulatory standards. |
| Storage | Designated Satellite Accumulation Area (SAA) | Secure, well-ventilated, and away from incompatible materials. |
| Secondary Containment | Required for liquid waste containers | Prevents spills and environmental contamination. |
Experimental Protocols: Spill Management
In the event of a spill, a clear and immediate response is crucial to ensure safety and minimize environmental impact.
Spill Response Protocol:
-
Evacuate and Secure the Area: Immediately alert colleagues and restrict access to the spill location.
-
Don Appropriate PPE: Ensure the highest level of protection is used before addressing the spill.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials like vermiculite (B1170534) or sand to contain the spill. Avoid using combustible materials such as paper towels.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Label and Dispose: Clearly label the waste container and follow the disposal procedures outlined below.
Proper Disposal Procedure for this compound
Adherence to a systematic disposal plan is essential for the safe and compliant management of this compound waste.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
All unused this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams, particularly from non-hazardous waste and incompatible chemicals (e.g., strong acids, bases, or reducing agents).
-
-
Waste Collection and Containment:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed high-density polyethylene (HDPE) container or a heavy-duty plastic bag specifically for hazardous solid waste.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and chemically compatible waste container (e.g., glass or HDPE). Ensure the container is stored in secondary containment.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.
-
The label must include the full chemical name "this compound," the concentration (if in solution), and appropriate hazard warnings (e.g., "Toxic").
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area must be secure and away from incompatible materials. Keep the container closed at all times except when adding waste.
-
-
Disposal Request:
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, while fostering a culture of safety and responsibility within the scientific community.
Comprehensive Safety and Handling Guide for (Rac)-DNDI-8219
(Rac)-DNDI-8219 , a potent, orally active trypanocidal agent, requires stringent safety protocols to ensure the well-being of laboratory personnel and to prevent environmental contamination. As this compound is intended for research use only, adherence to established guidelines for handling active pharmaceutical ingredients (APIs) is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with potent pharmaceutical compounds and nitroimidazole derivatives.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer layer frequently, and both layers immediately upon contamination. |
| Body | Disposable Lab Coat or Gown | A disposable, solid-front lab coat or gown with tight-fitting cuffs is required to prevent skin contact. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Respiratory | N95 Respirator or Higher | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used when handling the compound outside of a certified chemical fume hood, especially when dealing with powders. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times. |
Experimental Protocols: Handling and Operational Plans
Adherence to a strict, step-by-step procedure is crucial for the safe handling of this compound. The following protocols cover the lifecycle of the compound within a laboratory setting.
1. Receiving and Unpacking
-
Verification: Upon receipt, verify the container's integrity and confirm that the label matches the order specifications.
-
Transport: Use a secondary container when transporting the compound to the designated storage area.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, gloves, and safety glasses, during the unpacking process.
2. Storage
-
Designated Area: Store this compound in a designated, well-ventilated, and restricted-access area.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Inventory: Maintain an accurate inventory of the compound, documenting its use and disposal.
3. Preparation of Solutions (Weighing and Dissolving)
-
Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood or a similar containment device.
-
Minimize Aerosolization: Handle the solid compound carefully to minimize the generation of dust.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.
-
Dissolution: When dissolving the compound, add the solvent slowly to avoid splashing.
4. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[1]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the collection and disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
